4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
Description
Properties
IUPAC Name |
4-(triazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-7-1-3-8(4-2-7)12-10-5-6-11-12;/h1-6H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDVWZUXTJFFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655378 | |
| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087712-11-5 | |
| Record name | 4-(2H-1,2,3-Triazol-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2H-1,2,3-Triazol-2-yl)aniline
Foreword: The Significance of the 2H-1,2,3-Triazole Moiety in Modern Drug Discovery
The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets.[1][2] Among its isomers, the 2-substituted-2H-1,2,3-triazole linkage offers a unique spatial arrangement and electronic profile that can be strategically exploited in the design of novel therapeutics. The title compound, 4-(2H-1,2,3-triazol-2-yl)aniline, represents a key building block in this endeavor, providing a versatile platform for the development of a diverse array of bioactive molecules, including potential antiparkinsonian agents.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important intermediate, offering field-proven insights for researchers in drug development and organic synthesis.
Strategic Synthesis: A Two-Step Approach to 4-(2H-1,2,3-Triazol-2-yl)aniline
The synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline is most effectively achieved through a two-step sequence commencing with the regioselective formation of the 2-substituted triazole ring, followed by the reduction of a nitro group to the desired aniline. This strategy ensures the correct isomeric form of the triazole and provides a reliable route to the final product.
Part 1: Synthesis of the Key Intermediate: 2-(4-Nitrophenyl)-2H-1,2,3-triazole
The critical step in this synthesis is the regioselective formation of the 2-substituted triazole. While the reaction of aryl azides with alkynes often yields a mixture of 1- and 2-substituted isomers, specific conditions can favor the desired N2-alkylation. A reliable method involves the direct N-arylation of the pre-formed 1,2,3-triazole ring with an activated aryl halide.
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-2H-1,2,3-triazole
Materials:
-
1H-1,2,3-triazole
-
1-Fluoro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension.
-
Heat the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-nitrophenyl)-2H-1,2,3-triazole as a solid.
Causality of Experimental Choices:
-
1-Fluoro-4-nitrobenzene: The fluorine atom is a good leaving group, and the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution by the triazole anion.
-
Potassium Carbonate: A mild base is sufficient to deprotonate the 1H-1,2,3-triazole, forming the nucleophilic triazolate anion.
-
DMF: This polar aprotic solvent is ideal for SNAr reactions, as it effectively solvates the potassium cation without solvating the triazolate anion, thus enhancing its nucleophilicity.
-
Temperature: Heating is necessary to overcome the activation energy of the aromatic substitution reaction.
Part 2: Reduction of the Nitro Group to Afford 4-(2H-1,2,3-Triazol-2-yl)aniline
The final step involves the reduction of the nitro group of the intermediate to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline
Materials:
-
2-(4-Nitrophenyl)-2H-1,2,3-triazole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-(4-nitrophenyl)-2H-1,2,3-triazole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain 4-(2H-1,2,3-triazol-2-yl)aniline.[4]
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity.
-
Hydrogen Gas: The reducing agent for the catalytic hydrogenation.
-
Methanol/Ethanol: These solvents are suitable for dissolving the starting material and are compatible with the hydrogenation conditions.
Comprehensive Characterization of 4-(2H-1,2,3-Triazol-2-yl)aniline
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural elucidation.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the two equivalent protons on the triazole ring. Two sets of doublets in the aromatic region corresponding to the AA'BB' system of the para-substituted aniline ring. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | A signal for the two equivalent carbons of the triazole ring. Four distinct signals in the aromatic region corresponding to the carbons of the aniline ring. |
| Mass Spec. | The molecular ion peak [M]⁺ corresponding to the molecular weight of 160.18 g/mol . |
| IR Spec. | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C-H stretching for the aromatic and triazole rings. C=C and C=N stretching vibrations within the aromatic and triazole rings. |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the NMR spectrometer's field strength. The data presented here are based on typical values for similar structures.[5][6]
Conclusion and Future Perspectives
This guide has outlined a robust and reliable pathway for the synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline, a key building block for the development of novel pharmaceuticals. The provided protocols, grounded in established chemical principles, offer a clear and reproducible methodology for researchers. The detailed characterization data serves as a crucial reference for ensuring the quality and identity of the synthesized compound. The versatility of the aniline functional group opens up a vast chemical space for further derivatization, enabling the exploration of a wide range of biological targets and the potential discovery of new therapeutic agents.
References
- D. S. M. et al. A catalyst-free and regioselective N-arylation enables the synthesis of N2-aryl-1,2,3-triazoles in very good yields. Organic & Biomolecular Chemistry, 2020, 18(33), 6465-6470.
- Melo, J. F. et al. 1,2,3-Triazoles: general and key synthetic strategies. Química Nova, 2021, 44(7), 890-919.
- K. Sidhu, et al. A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 2020, 5(28), 17356-17367.
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Supplementary Material - The Royal Society of Chemistry. (URL: [Link])
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S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. (URL: [Link])
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A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) - The Royal Society of Chemistry. (URL: [Link])
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (URL: [Link])
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Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). (URL: [Link])
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1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. (URL: [Link])
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4-(1,2,4-Triazol-1-yl)aniline - PMC - NIH. (URL: [Link])
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Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. (URL: [Link])
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (URL: [Link])
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Synthesis and Characterization of 4-(1-(2H benzo[d][7][8][9]triazol-2-ylimino)ethyl)benzonitrile and amino acid alanine and its Metal Complexes - ResearchGate. (URL: [Link])
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3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - NIH. (URL: [Link])
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1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole vs. 5(6)-Nitrobenzofuroxan Formation and Their Antifungal Activity. - Semantic Scholar. (URL: [Link])
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (URL: [Link])
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Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links - ResearchGate. (URL: [Link])
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Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio - Preprints.org. (URL: [Link])
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. (URL: [Link])
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Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. (URL: [Link])
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physicochemical properties of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the core , a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the implications of each property for formulation and bioavailability. We will explore the critical interplay between the aniline core, the 1,2,3-triazole moiety, and the hydrochloride salt form, which collectively define the compound's behavior. This guide details authoritative, step-by-step protocols for determining aqueous solubility, lipophilicity (LogP/LogD), acid-base ionization (pKa), and chemical stability, providing researchers and drug development professionals with a robust framework for characterization.
Introduction & Molecular Overview
The molecular architecture of this compound combines two privileged scaffolds in modern pharmacology. The aniline substructure is a cornerstone in a vast array of therapeutics, while the 1,2,3-triazole ring has emerged as a versatile bioisostere for amide bonds, lauded for its metabolic stability and unique electronic properties.[1][2] The 1,2,3-triazole moiety can engage in diverse non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are pivotal for drug-target engagement.[3]
The title compound features the N2-substituted isomer of the 1,2,3-triazole ring, a specific linkage that influences the molecule's spatial geometry and electronic profile. The hydrochloride salt form is intentionally engineered to modulate the compound's physical properties, a common and critical strategy in drug development.[4]
Chemical Structure:

Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(2H-1,2,3-triazol-2-yl)anilinium chloride | N/A |
| CAS Number | 1087712-11-5 | [5] |
| Molecular Formula | C₈H₉ClN₄ | [5] |
| Molecular Weight | 196.64 g/mol | [5] |
| Free Base CAS | 52708-34-6 | [6] |
| Free Base Formula | C₈H₈N₄ | [6] |
| Free Base MW | 160.18 g/mol | [6] |
The Rationale for Hydrochloride Salt Formation
The decision to develop an Active Pharmaceutical Ingredient (API) as a salt is a strategic one, aimed at overcoming undesirable properties of the free form.[4] For weakly basic compounds like 4-(2H-1,2,3-triazol-2-yl)aniline, salt formation is the most common method to enhance aqueous solubility and dissolution rate.[7]
The hydrochloride is the most prevalent salt form for basic drugs, accounting for approximately 60% of all basic salt forms.[4] This preference is rooted in several factors:
-
High Acidity: Hydrochloric acid is a strong acid, ensuring complete protonation of most weak bases.
-
Physiological Compatibility: The chloride ion is the most abundant anion in the human body.
-
Low Molecular Weight: The addition of HCl (36.46 g/mol ) results in a minimal increase in the total molecular weight, which is economically favorable, especially for low-potency drugs.[4]
-
Improved Stability: Salt formation can lead to a more stable crystalline lattice, potentially improving thermal stability and reducing hygroscopicity compared to the free base.[7]
However, hydrochloride salts are not without potential liabilities, such as an increased risk of hygroscopicity and the common-ion effect in gastric fluid, which can suppress solubility.[8] A thorough physicochemical characterization is therefore essential.
Comprehensive Physicochemical Characterization
A multi-technique approach is required for a complete and unambiguous characterization of any new chemical entity.[1] The following sections detail the theoretical basis and experimental protocols for assessing the key properties of this compound.
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound, solubility is not a single value but a function of pH. As the hydrochloride salt of a weak base, this compound's solubility is governed by the equilibrium between the dissolved anilinium chloride salt and the potential precipitation of the less soluble neutral free base. This behavior is described by the pH-solubility profile and is critical for predicting its dissolution behavior in the gastrointestinal tract.[9]
Trustworthy Protocol: Equilibrium pH-Solubility Profile
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) in accordance with USP standards.[10]
-
Sample Preparation: Add an excess of this compound to vials containing each buffer to create a slurry. The excess solid is crucial to ensure equilibrium is reached at saturation.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (37 ± 1 °C) until equilibrium is achieved. Monitor concentration over time (e.g., 24, 48, 72 hours) to confirm a plateau has been reached.[10]
-
Sampling and Analysis: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids. Dilute the filtrate as necessary and quantify the API concentration using a validated HPLC-UV method.[11]
-
Solid Phase Analysis: After equilibration, recover the remaining solid from each vial. Analyze it using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form, such as conversion (disproportionation) to the free base.[9][10] This step is self-validating; it confirms that the measured solubility corresponds to the intended salt form.
Lipophilicity (LogP & LogD)
Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability. For ionizable molecules, it is crucial to distinguish between LogP and LogD.[12]
-
LogP (Partition Coefficient): Refers exclusively to the partitioning of the neutral species between n-octanol and water. It is a pH-independent molecular constant.
-
LogD (Distribution Coefficient): Describes the partitioning of all species (ionized and neutral) at a specific pH. For a basic compound, LogD will decrease as the pH drops below the pKa and the compound becomes more ionized and hydrophilic.[13][14]
Given that the API exists predominantly in its ionized form at physiological pH, LogD is the more biologically relevant parameter.[12] The inherent polarity of the triazole ring is expected to contribute to a lower LogP value compared to a simple aniline derivative.[15][16]
Trustworthy Protocol: Shake-Flask LogD Determination
-
Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures that the two phases are in thermodynamic equilibrium before the experiment begins.
-
Sample Preparation: Prepare a stock solution of the API in the aqueous buffer.
-
Partitioning: Add a known volume of the API stock solution to a vial containing a known volume of pre-saturated n-octanol.
-
Equilibration: Shake the vial gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[14] Avoid vigorous shaking that can cause emulsions.
-
Phase Separation & Analysis: Centrifuge the vial to ensure complete separation of the phases. Carefully sample both the aqueous and organic layers.
-
Quantification: Determine the concentration of the API in each phase using a validated HPLC-UV or LC-MS method.[17]
-
Calculation: Calculate LogD using the formula: LogD_pH7.4 = log₁₀ ([API]_octanol / [API]_aqueous)
Acid-Base Properties (pKa)
Expertise & Causality: The pKa value is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For 4-(2H-1,2,3-triazol-2-yl)aniline, the primary basic center is the aniline amino group. Its pKa value dictates the compound's ionization state across the GI tract, directly impacting solubility, permeability, and potential for salt disproportionation.[18] While the triazole ring is also basic, it is significantly weaker than the aromatic amine and generally does not influence the primary pKa relevant to physiological pH.[16][19]
Trustworthy Protocol: Potentiometric Titration for pKa Determination
-
System Calibration: Calibrate a pH meter and electrode using at least three standard pH buffers (e.g., 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., a co-solvent like 50% ethanol-water may be needed if aqueous solubility is limited).[20][21] Maintain a constant ionic strength using an electrolyte like KCl.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, specialized software can calculate the pKa from the first derivative of the titration curve.[19]
Chemical Stability Profile
Expertise & Causality: Stability assessment is paramount to ensure the API maintains its quality, efficacy, and safety over time. For a hydrochloride salt, two key stability concerns are chemical degradation and physical instability (disproportionation).[8] Disproportionation is the conversion of the salt back to its free base, often triggered by moisture and interaction with alkaline excipients.[18] This can drastically reduce solubility and bioavailability.
Trustworthy Protocol: Accelerated Stability Study (ICH Q1A)
-
Sample Preparation: Place accurately weighed samples of the API into vials appropriate for stability testing.
-
Storage Conditions: Store the vials in a calibrated stability chamber under accelerated conditions (e.g., 40 °C / 75% Relative Humidity) for a defined period (e.g., 1, 3, and 6 months).[22]
-
Time-Point Analysis: At each time point, remove a sample and perform a suite of analyses.
-
Analytical Testing:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Assay/Purity (HPLC): Use a stability-indicating HPLC method to quantify the amount of API remaining and detect the formation of any degradation products.
-
Solid Form (PXRD): Analyze the solid form to detect any disproportionation to the free base or changes in crystalline form (polymorphism).[23]
-
Water Content (Karl Fischer Titration): Quantify water content to assess hygroscopicity.
-
Table 2: Example Stability Data Summary
| Test Parameter | Specification | Time 0 | 1 Month (40°C/75%RH) | 3 Months (40°C/75%RH) |
| Appearance | White to off-white solid | Conforms | Conforms | Slight yellowing |
| Assay (HPLC) | 98.0 - 102.0% | 99.8% | 99.5% | 98.9% |
| Total Impurities | NMT 1.0% | 0.15% | 0.35% | 0.88% |
| Water Content | NMT 0.5% | 0.1% | 0.3% | 0.4% |
| Solid Form (PXRD) | Form I | Conforms | Conforms | Conforms (No disproportionation) |
Integrated Analytical Workflow
The characterization of a new API salt is not a series of isolated experiments but an integrated process where results from one test inform the next. The workflow below illustrates a logical progression from basic identity confirmation to a full physicochemical profile.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2H-1,2,3-triazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(2H-1,2,3-triazol-2-yl)aniline. The unique structural arrangement of this molecule, featuring a 2-substituted-2H-1,2,3-triazole linked to an aniline moiety, gives rise to a distinct and informative NMR profile. A comprehensive understanding of this profile is crucial for researchers in medicinal chemistry, materials science, and synthetic organic chemistry for unequivocal structure verification, purity assessment, and for predicting the outcomes of further chemical modifications. This guide will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, present a thorough experimental protocol for data acquisition, and summarize the spectral data in a clear, tabular format.
Introduction: The Structural Significance of 4-(2H-1,2,3-triazol-2-yl)aniline
The 1,2,3-triazole ring system is a prominent scaffold in a wide array of biologically active compounds and functional materials. The specific isomer, 4-(2H-1,2,3-triazol-2-yl)aniline, is characterized by the attachment of the aniline ring to the N-2 position of the triazole. This isomeric distinction from the more commonly synthesized 1-substituted-1H-1,2,3-triazoles significantly influences the molecule's electronic properties, spatial geometry, and, consequently, its NMR signature. The aniline portion of the molecule, with its electron-donating amino group, further modulates the electronic environment of the entire structure. Accurate interpretation of the ¹H and ¹³C NMR spectra is therefore a cornerstone for any scientific endeavor involving this compound.
Theoretical Considerations for NMR Analysis
A predictive understanding of the NMR spectrum of 4-(2H-1,2,3-triazol-2-yl)aniline can be derived from fundamental NMR principles and knowledge of related chemical structures.
-
¹H NMR Spectroscopy :
-
Triazole Protons : The protons on the 2H-1,2,3-triazole ring are expected to appear as a singlet in the aromatic region, typically downfield due to the deshielding effect of the nitrogen atoms. The chemical shift of these protons is a key indicator of the 2-substitution pattern.
-
Aniline Protons : The protons on the aniline ring will exhibit a characteristic splitting pattern, influenced by the substitution. The protons ortho and meta to the triazole substituent will likely appear as distinct doublets, assuming an AA'BB' system. The chemical shifts will be affected by the electron-donating amino group and the electron-withdrawing triazole ring.
-
Amino Protons : The -NH₂ protons will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.
-
-
¹³C NMR Spectroscopy :
-
Triazole Carbons : The carbon atoms of the 2H-1,2,3-triazole ring are expected to have a characteristic chemical shift, which is instrumental in distinguishing it from other triazole isomers.
-
Aniline Carbons : The carbon atoms of the aniline ring will show distinct signals. The carbon attached to the triazole ring (ipso-carbon) and the carbon bearing the amino group will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons will also show predictable shifts based on their positions relative to the substituents.
-
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for 4-(2H-1,2,3-triazol-2-yl)aniline, the following experimental protocol is recommended.
3.1. Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and for observing exchangeable protons like those of the amino group.
-
Concentration : Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
3.2. NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: Logical workflow for structural verification using 1D and 2D NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectra of 4-(2H-1,2,3-triazol-2-yl)aniline provide a wealth of information that is indispensable for its unambiguous identification and characterization. By combining a sound theoretical understanding with rigorous experimental protocols and, where necessary, advanced 2D NMR techniques, researchers can confidently utilize this data to advance their scientific objectives. This guide serves as a foundational resource for professionals working with this important heterocyclic compound.
References
Due to the lack of a specific publication with the experimental NMR data for 4-(2H-1,2,3-triazol-2-yl)aniline in the conducted searches, a list of general, authoritative references on NMR spectroscopy of related compounds is provided.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
-
Jouppi, T., et al. (2020). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]
-
Gowda, B. T., et al. (2002). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. [Link]
Authored by: Senior Application Scientist, Advanced Analytical Technologies
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-aminophenyl)-2H-1,2,3-triazole
Abstract
The emergence of novel heterocyclic compounds, such as 2-(4-aminophenyl)-2H-1,2,3-triazole, in pharmaceutical and materials science pipelines necessitates robust and precise analytical methodologies for their structural confirmation and quantification. The unique combination of a primary aromatic amine and a 1,2,3-triazole ring presents specific characteristics that are ideally suited for analysis by mass spectrometry. This guide provides an in-depth, experience-driven framework for the analysis of this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind method development, from sample preparation to data interpretation, and detail a self-validating protocol designed for accuracy and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the mass spectrometric behavior of this important class of molecules.
Introduction: The Analytical Imperative
2-(4-aminophenyl)-2H-1,2,3-triazole is a molecule of significant interest, incorporating two key pharmacophores: the 1,2,3-triazole ring and an aniline moiety. The 1,2,3-triazole system is a bioisostere for amide bonds, known for its metabolic stability and capacity for hydrogen bonding, making it a privileged structure in medicinal chemistry.[1][2] The aminophenyl group provides a versatile synthetic handle and a site for further functionalization. Accurate structural elucidation is the bedrock of any research and development program, and mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide moves beyond a simple recitation of steps, delving into the causal logic that underpins a robust analytical workflow.
Foundational Chemistry and Ionization Strategy
A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.
-
Molecular Formula: C₈H₈N₄
-
Monoisotopic Mass: 160.0749 g/mol
-
Key Structural Features:
-
Primary Aromatic Amine (-NH₂): This group is basic (pKa of aniline is ~4.6) and is the primary site for protonation in an acidic environment.
-
2H-1,2,3-Triazole Ring: The nitrogen atoms in the triazole ring are also basic and can be protonated. The 1,2,3-triazole moiety is known for its stability.[4]
-
Choosing the Right Ionization Technique:
The goal is to transfer the analyte from a condensed phase to a gaseous ion with high efficiency and minimal unintended degradation. Given the presence of basic nitrogen atoms and its expected polarity, Electrospray Ionization (ESI) in positive ion mode is the premier choice.[5] ESI is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, preserving the molecule's integrity for subsequent fragmentation analysis (MS/MS).[6] Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar analogues, but ESI is generally preferred for molecules of this nature.[7] Electron Impact (EI) is considered a "hard" ionization technique and would likely cause extensive, and potentially uninformative, fragmentation directly in the source, making it less suitable for initial characterization via LC-MS.[5][8]
Experimental Workflow: A Validated Protocol
This section details a comprehensive protocol for the analysis of 2-(4-aminophenyl)-2H-1,2,3-triazole using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
General Analytical Workflow
The logical flow from sample to result is critical for ensuring data quality. Each step is designed to minimize variability and matrix effects.
Caption: High-level experimental workflow for LC-MS/MS analysis.
Step-by-Step Sample Preparation
The quality of the data is directly dependent on the quality of the sample preparation.[9][10] A clean, particulate-free sample at an appropriate concentration is paramount.
-
Stock Solution Preparation: Accurately weigh ~1 mg of 2-(4-aminophenyl)-2H-1,2,3-triazole and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Ensure complete dissolution using brief vortexing or sonication.
-
Working Solution Dilution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration range of 1-10 µg/mL. This concentration is typically sufficient for modern ESI sources without causing detector saturation.[11]
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This step is critical to remove any particulates that could block the sensitive fluidics of the LC-MS system.[11]
-
System Suitability: Prepare blank injections (mobile phase only) to run before and after the sample set. This practice is a self-validating mechanism to check for system cleanliness and potential sample carryover.[11]
Instrumentation Parameters
The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation of the analyte for efficient positive-mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and UV transparency. |
| Gradient | 5% to 95% B over 5-10 minutes | A standard gradient to ensure elution of the analyte and cleaning of the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring good chromatographic efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Vol. | 1 - 5 µL | Minimizes peak distortion while providing sufficient analyte for detection. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Targets the basic nitrogen atoms for efficient protonation. |
| Capillary Voltage | 3.5 – 4.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Drying Gas Temp. | 300 – 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 – 12 L/min | Removes solvent vapor from the generated ions. |
| Nebulizer Pressure | 35 – 45 psi | Aids in the formation of a fine aerosol for efficient ionization. |
| Scan Range (MS1) | m/z 50 – 500 | A wide enough range to detect the molecular ion and any potential low-mass adducts. |
| Precursor Ion (MS2) | m/z 161.08 | The calculated m/z for the protonated molecular ion [C₈H₉N₄]⁺. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Applying a range of energies ensures the capture of both low- and high-energy fragments. |
Data Interpretation: From Spectra to Structure
Full Scan (MS1) Analysis
The first step in data analysis is to identify the protonated molecular ion in the full scan spectrum. For 2-(4-aminophenyl)-2H-1,2,3-triazole (C₈H₈N₄), the expected ion is [M+H]⁺.
-
Expected m/z: 161.0822 (monoisotopic)
-
Confirmation: High-resolution mass spectrometry allows for the confirmation of the elemental composition. A measured mass within 5 ppm of the theoretical mass provides high confidence in the assigned formula.
Tandem MS (MS/MS) Fragmentation Analysis
By isolating the precursor ion (m/z 161.08) and subjecting it to Collision-Induced Dissociation (CID), we can generate structurally informative fragment ions. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, key fragmentation pathways involve the triazole ring and the bond connecting it to the aminophenyl group.
Caption: Proposed major fragmentation pathways for protonated 2-(4-aminophenyl)-2H-1,2,3-triazole.
Table 3: Predicted Fragment Ions and Their Origins
| Fragment Ion | m/z (Calculated) | Proposed Composition | Origin / Neutral Loss |
| [M+H]⁺ | 161.0822 | [C₈H₉N₄]⁺ | Precursor Ion |
| Fragment A | 93.0578 | [C₆H₇N]⁺ | Cleavage of the N-N bond in the triazole followed by loss of the C₂H₂N₂ fragment, or direct cleavage of the phenyl-N bond. Represents the aminophenyl cation. A common fragmentation for aromatic amines.[12] |
| Fragment B | 133.0760 | [C₈H₉N₂]⁺ | Loss of molecular nitrogen (N₂) from the triazole ring. This is a characteristic fragmentation for many nitrogen-rich heterocycles.[13] |
| Fragment C | 77.0391 | [C₆H₅]⁺ | Loss of the amino group (-NH₂) from the aminophenyl cation (Fragment A). |
The presence of these key fragments provides a structural fingerprint. The loss of N₂ (28 Da) is highly characteristic of the triazole ring system, while the appearance of the aminophenyl cation at m/z 93 confirms the other half of the molecule. The combination of accurate mass precursor data and logical MS/MS fragmentation provides unequivocal structural confirmation.
Conclusion and Best Practices
This guide outlines an authoritative and experience-based approach to the mass spectrometric analysis of 2-(4-aminophenyl)-2H-1,2,3-triazole. The successful characterization of this and similar novel compounds relies not on a single technique, but on the logical integration of sample preparation, chromatographic separation, and multi-stage mass analysis. By understanding the causality behind each experimental choice—from the addition of formic acid to the selection of collision energy—researchers can develop robust, reproducible, and self-validating methods. The protocols and fragmentation pathways described herein provide a solid foundation for the confident structural elucidation required in modern drug discovery and chemical research.
References
- BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. BenchChem Technical Guides.
- AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Technical Note.
- Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.
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Rifai, N. (Ed.). (2016). Sample preparation techniques for mass spectrometry in the clinical laboratory. In Tietz Textbook of Clinical Chemistry and Molecular Diagnostics. Elsevier. [Link]
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
- Wikipedia. (2023).
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
-
NIST. (n.d.). 1H-1,2,4-Triazole. NIST WebBook. [Link]
- BenchChem. (2025).
-
Kumar, V., et al. (2021). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
-
Popova, E. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [Link]
-
Chemistry LibreTexts. (2023). Ionization Techniques. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Yan, X., et al. (2022). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. Rapid Communications in Mass Spectrometry. [Link]
-
Ali, M. (2022). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption. YouTube. [Link]
-
Wikipedia. (2023). 1,2,3-Triazole. Wikipedia. [Link]
-
Krasavin, M., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]
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Hossain, M. S., & Islam, M. R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry. [Link]
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Mastering Solubility: A Technical Guide to 4-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride in Organic Solvents
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Determining the Solubility of 4-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride
In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This in-depth technical guide addresses the critical need for a standardized approach to determining the solubility of this compound, a novel compound with significant therapeutic potential. While specific quantitative solubility data for this compound is not yet widely available in public literature, this guide provides the foundational knowledge, theoretical framework, and detailed experimental protocols necessary for researchers to generate accurate and reproducible solubility profiles.
Introduction: The Significance of Solubility in Drug Development
The bioavailability, efficacy, and manufacturability of a drug product are intrinsically linked to the solubility of its active pharmaceutical ingredient.[1][2] For a molecule like this compound, which features a combination of a polar triazole ring, an aromatic aniline moiety, and an ionizable hydrochloride salt, its interaction with various solvents is complex and crucial to understand. This guide will empower researchers to navigate these complexities and establish a robust solubility dataset, which is essential for:
-
Informing solvent selection for synthesis, purification, and crystallization processes.
-
Guiding formulation strategies to ensure optimal drug loading and stability.
-
Predicting in vivo performance by understanding how the compound will behave in biological fluids.
-
Ensuring batch-to-batch consistency during manufacturing.
Physicochemical Properties and Predicted Solubility Behavior
This compound (CAS: 1087712-11-5) is the salt form of the parent compound 4-(2H-1,2,3-triazol-2-yl)aniline (CAS: 52708-34-6).[3][4] The introduction of the hydrochloride is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility of a basic parent molecule.[5][6]
Key Structural Features Influencing Solubility:
-
Aniline Moiety: The basic nitrogen of the aniline group is protonated to form the hydrochloride salt, significantly increasing its polarity and potential for hydrogen bonding with protic solvents.
-
1,2,3-Triazole Ring: This heterocyclic system contains three nitrogen atoms, contributing to the molecule's polarity and ability to act as a hydrogen bond acceptor.[7][8]
-
Aromatic System: The phenyl ring introduces a nonpolar character, which will influence its solubility in less polar organic solvents.
Based on these features, it is anticipated that this compound will exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene). The presence of the hydrochloride salt will likely render it poorly soluble in nonpolar organic solvents.
Theoretical Framework: The "Like Dissolves Like" Principle and Beyond
The solubility of a solid in a liquid is governed by the Gibbs free energy of mixing. For dissolution to occur spontaneously, this value must be negative. This is influenced by both enthalpic and entropic factors. The adage "like dissolves like" provides a useful starting point, suggesting that substances with similar intermolecular forces are more likely to be miscible.
For this compound, the primary intermolecular forces at play will be:
-
Ion-Dipole Interactions: Between the charged hydrochloride salt and polar solvent molecules.
-
Hydrogen Bonding: The N-H groups of the protonated aniline and the triazole nitrogens can act as hydrogen bond donors and acceptors, respectively.[7]
-
Dipole-Dipole Interactions: Arising from the polar nature of the molecule.
-
Van der Waals Forces: Associated with the nonpolar aromatic ring.
The interplay of these forces will determine the extent to which the compound dissolves in a given organic solvent.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9] It is a robust and reliable technique that involves equilibrating an excess of the solid compound in a specific solvent over time until the concentration of the dissolved solute in the solution reaches a constant value.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (of known purity)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, toluene, heptane)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. A visual excess of solid should remain at the bottom of the vial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate at a constant, controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to allow them to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer changes significantly).[9]
-
-
Sample Collection and Separation:
-
After the equilibration period, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
To ensure complete removal of undissolved solids, centrifuge the collected supernatant.
-
-
Sample Dilution:
-
Immediately dilute the clear supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to prevent precipitation upon cooling or solvent evaporation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Data Calculation and Reporting:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Polar Protic | Water | 80.1 | (To be determined) |
| Methanol | 32.7 | (To be determined) | |
| Ethanol | 24.5 | (To be determined) | |
| Polar Aprotic | DMSO | 46.7 | (To be determined) |
| DMF | 38.3 | (To be determined) | |
| Acetonitrile | 37.5 | (To be determined) | |
| Less Polar | Acetone | 20.7 | (To be determined) |
| Ethyl Acetate | 6.0 | (To be determined) | |
| Nonpolar | Toluene | 2.4 | (To be determined) |
| Heptane | 1.9 | (To be determined) |
Advanced Considerations and Troubleshooting
-
Polymorphism: The solubility of a compound can be affected by its crystalline form (polymorph).[10] It is crucial to characterize the solid form of the starting material and the solid that remains after the solubility experiment to ensure that no polymorphic transformation has occurred.
-
pH Effects in Aqueous/Solvent Mixtures: When working with mixtures containing water, the pH of the medium can significantly impact the solubility of an ionizable compound like this compound.[11]
-
Common Ion Effect: In solutions containing other chloride salts, the solubility of the hydrochloride salt may be suppressed due to the common ion effect.[6]
Conclusion
This technical guide provides a comprehensive framework for researchers and drug development professionals to determine the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols and considering the underlying scientific principles, laboratories can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this promising compound from the laboratory to the clinic.
References
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Solubility of Things. 1,2,4-Triazole. Available at: [Link]
-
ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Available at: [Link]
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National Institutes of Health. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
MDPI. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Available at: [Link]
-
World Health Organization. Annex 4. Available at: [Link]
-
ACS Publications. Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. Available at: [Link]
-
PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]
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Pubs.rsc.org. Prediction of solubility of drugs and other compounds in organic solvents. Available at: [Link]
-
PubChem. 4-chloranyl-2-(2~{H}-1,2,3-triazol-4-yl)aniline. Available at: [Link]
-
National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]
-
European Pharmaceutical Review. Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]
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ScienceDirect. Predicting drug solubility in organic solvents mixtures. Available at: [Link]
-
Dspace.mit.edu. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]
-
Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Available at: [Link]
-
MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]
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National Institutes of Health. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]
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biological activity of aniline-substituted triazoles
An In-Depth Technical Guide to the Biological Activity of Aniline-Substituted Triazoles
Abstract
The fusion of the triazole nucleus with an aniline moiety has given rise to a versatile class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a well-established pharmacophore present in numerous clinically approved drugs.[1][2] Its combination with the aniline scaffold, a fundamental building block in medicinal chemistry, creates hybrid molecules with significant therapeutic potential. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, multifaceted biological activities, and structure-activity relationships of aniline-substituted triazoles. We delve into the core mechanisms of action, provide validated experimental protocols for activity assessment, and present key data to inform future drug discovery efforts in this promising chemical space.
Introduction: The Synergy of Two Pharmacophores
The 1,2,4-triazole and 1,2,3-triazole isomers are privileged structures in medicinal chemistry, renowned for their metabolic stability and ability to engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions.[3] Many successful drugs, such as the antifungal fluconazole, the antiviral ribavirin, and the anticancer agent anastrozole, feature a triazole core, highlighting its importance in drug design.[2][3]
Aniline and its derivatives are equally crucial, serving as precursors for a vast array of pharmaceuticals. The amino group and the aromatic ring of aniline offer versatile points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic effects, which are critical for pharmacokinetic and pharmacodynamic profiles.[4] The strategic combination of these two pharmacophores into a single molecular entity, the aniline-substituted triazole, has been a fruitful area of research, yielding compounds with potent activities across several therapeutic areas.[3][5][6]
Synthetic Strategies for Aniline-Substituted Triazoles
The construction of the aniline-substituted triazole scaffold can be achieved through various synthetic routes. A common and efficient approach involves multi-component reactions or cycloaddition strategies. For instance, 1,4-disubstituted-1,2,3-triazoles can be synthesized via a three-component reaction of an aniline, an aromatic ketone, and a sulfonohydrazide without the need for a metal catalyst.[7] Another prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which provides high yields and regioselectivity for 1,4-disubstituted 1,2,3-triazoles.[8][9] The synthesis often begins with the conversion of a substituted aniline to a corresponding azide, which is then reacted with a terminal alkyne.[10]
A generalized synthetic pathway can be visualized as follows:
-
Diazotization of Aniline: A substituted aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Azidation: The diazonium salt is then reacted with sodium azide to produce the corresponding aryl azide.
-
Cycloaddition: The aryl azide undergoes a [3+2] cycloaddition reaction with an appropriate alkyne to form the 1,2,3-triazole ring.[10]
Alternative methods, such as the iodine-mediated oxidative formal [4+1] cycloaddition of N-tosylhydrazones with anilines, provide a metal-free route to construct the 1,2,3-triazole ring.[7][8][11]
Spectrum of Biological Activities
Aniline-substituted triazoles exhibit a wide range of pharmacological effects. The specific activity is often dictated by the substitution pattern on both the aniline and triazole rings.
Antifungal Activity
Mechanism of Action: Triazole antifungals are well-established inhibitors of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[12][13][14] These compounds specifically target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[15] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the membrane's structure and function, ultimately inhibiting fungal growth.[14][16]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard in vitro method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar plate.[1]
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Compounds:
-
Dissolve the aniline-substituted triazole compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Table 1: Representative Antifungal Activity of Aniline-Substituted Triazoles
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole-A | Candida albicans | 8 | [15] |
| Triazole-B | Cryptococcus neoformans | 4 | [15] |
| Triazole-C | Aspergillus niger | 16 | [1] |
Anticancer Activity
Mechanism of Action: The anticancer effects of aniline-substituted triazoles are diverse. Some derivatives act as potent inhibitors of tubulin polymerization.[20] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis. Other reported mechanisms include the inhibition of specific kinases or metalloproteinases involved in tumor growth and metastasis.[9]
Caption: A generalized workflow for the evaluation of novel anticancer compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[21] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22][23][24]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549) from culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[22]
-
-
Compound Treatment:
-
Prepare serial dilutions of the aniline-substituted triazole compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[23]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Table 2: Representative Anticancer Activity of Aniline-Substituted Triazoles
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazole-D | HT-1080 (Fibrosarcoma) | 15.13 | [9] |
| Triazole-E | MCF-7 (Breast Cancer) | 18.06 | [9] |
| Triazole-F | A431 (Skin Carcinoma) | < 0.01 | [20] |
Antimicrobial (Antibacterial) Activity
Many aniline-substituted triazoles have been screened for their activity against both Gram-positive and Gram-negative bacteria.[25] While the exact mechanisms can vary, they often involve the disruption of essential cellular processes.
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[26][27]
-
Preparation of Plates:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.
-
Allow the agar to solidify under sterile conditions.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of the agar plate to create a lawn of bacteria.
-
-
Well Preparation and Compound Addition:
-
Using a sterile cork borer, punch uniform wells (e.g., 6 mm in diameter) into the agar.
-
Dissolve the test compounds to a known concentration in a suitable solvent.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the compound solution into each well.
-
Add a standard antibiotic (e.g., ciprofloxacin) as a positive control and the solvent as a negative control.[1]
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Table 3: Representative Antibacterial Activity of Aniline-Substituted Triazoles
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Triazole-G | Staphylococcus aureus | 18 | [1][25] |
| Triazole-H | Escherichia coli | 15 | [1][25] |
| Triazole-I | Pseudomonas aeruginosa | 12 | [25] |
Anticonvulsant Activity
The triazole nucleus is a key feature in several anticonvulsant drugs.[28][29][30] Aniline-substituted triazoles have been investigated for their potential to treat epilepsy, a common neurological disorder.[28][31] Their activity is often evaluated using rodent models of induced seizures.
Mechanism of Action: While not always fully elucidated, proposed mechanisms for anticonvulsant triazoles include modulation of GABA-A receptors (enhancing inhibitory neurotransmission) or blockade of voltage-gated sodium channels (reducing neuronal excitability).[29]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures (grand mal epilepsy).[31][32][33] The test evaluates a compound's ability to prevent the spread of seizures.[33]
-
Animal Preparation:
-
Use adult male mice (e.g., Swiss albino, 25-30 g).[34]
-
Divide the animals into groups (e.g., control group, standard drug group, test compound groups).
-
-
Drug Administration:
-
Administer the test aniline-substituted triazole compound intraperitoneally (i.p.) or orally at various doses.
-
Administer a standard anticonvulsant drug (e.g., phenytoin, 25 mg/kg) to the standard group and the vehicle (e.g., saline) to the control group.[34]
-
Allow for a pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed.[32]
-
-
Induction of Seizure:
-
Apply an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsometer.[34]
-
This stimulus will induce a maximal seizure in unprotected (control) animals.
-
-
Observation and Endpoint:
-
Observe the animal for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure.
-
The complete abolition of the THLE phase is considered the endpoint for protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED₅₀ (the median effective dose required to protect 50% of the animals from the seizure).
-
Table 4: Representative Anticonvulsant Activity of Aniline-Substituted Triazoles
| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |
| Triazole-J | MES Test (mice) | 15.5 | [28][35] |
| Triazole-K | sc-PTZ Test (mice) | 20.7 | [28] |
Structure-Activity Relationships (SAR)
The biological potency of aniline-substituted triazoles is highly dependent on their structural features. SAR studies help in designing more effective and selective compounds.
-
Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can modulate the compound's lipophilicity and electronic properties, affecting target binding and pharmacokinetics.[3][4] For instance, lipophilicity has been shown to be a key determinant of activity, with a parabolic relationship often observed.[3][4]
-
Substitution on the Triazole Ring: Modifications at other positions of the triazole ring can also drastically alter the biological profile. For example, in antifungal triazoles, specific side chains are crucial for fitting into the active site of the CYP51 enzyme.[15]
-
Linker Group: The nature of the linker connecting the aniline and triazole moieties, if any, can impact the molecule's overall conformation and flexibility, which is critical for optimal interaction with the biological target.
Caption: Key structure-activity relationships for aniline-substituted triazoles.
Conclusion
Aniline-substituted triazoles represent a highly versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the broad spectrum of biological activities—including antifungal, anticancer, antimicrobial, and anticonvulsant effects—make them attractive scaffolds for medicinal chemists. The insights gained from mechanistic studies and structure-activity relationships are crucial for the rational design of new derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. Future research should continue to explore the diverse chemical space of these compounds, leveraging computational tools and advanced biological screening methods to unlock their full therapeutic potential and address unmet medical needs.
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The Emergence of 4-(Triazol-2-yl)aniline: A Core Pharmacophore in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Fusion of Aniline and Triazole
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer potent and selective biological activity is perpetual. Among these, the 1,2,4-triazole and 1,2,3-triazole ring systems have established themselves as "privileged structures."[1][2] These five-membered aromatic heterocycles are metabolically stable, possess a significant dipole moment, and can act as hydrogen bond acceptors, making them versatile components in drug design.[3][4] When coupled with an aniline moiety—a fundamental building block in numerous pharmaceuticals—the resulting (triazolyl)aniline framework offers a unique combination of rigidity, hydrogen bonding capability, and opportunities for diverse functionalization.
This guide delves into the specific role of the 4-(triazol-2-yl)aniline scaffold, a less common but increasingly important isomer, as a key pharmacophore. We will explore its synthesis, diverse pharmacological applications, the causality behind its biological activity, and the detailed experimental protocols used to validate its function.
Part 1: Structural Significance and Isomeric Considerations
The linkage position of the triazole ring to the aniline core is a critical determinant of the molecule's three-dimensional geometry and its interaction with biological targets. While the 1-yl and 4-yl isomers of triazole are more commonly reported, the 2-yl linkage presents a distinct spatial arrangement of nitrogen atoms, which can be pivotal for achieving target selectivity and potency.
A prime example of the 2-yl isomer's importance is found in the developmental drug Nivasorexant (ACT-539313) , a selective orexin-1 receptor antagonist (SO1RA) for central nervous system disorders.[5][6] Its core structure incorporates a 4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl moiety, highlighting the therapeutic potential locked within this specific isomeric form.[3][7] The dihedral angle between the triazole and phenyl rings, along with the specific vector of the nitrogen lone pairs, dictates the potential for crucial interactions like hydrogen bonds and π-π stacking within the receptor's binding pocket.[1]
Part 2: Synthesis of the 4-(Triazolyl)aniline Core
The construction of the triazolyl-aniline scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired isomer and available starting materials. A common strategy involves the nucleophilic aromatic substitution of an activated halo- or nitro-benzene with the triazole anion, followed by the reduction of the nitro group to the essential aniline amine.
Experimental Protocol 1: General Synthesis of 4-(1H-1,2,4-Triazol-1-yl)aniline
This two-step protocol provides a reliable method for synthesizing the 1-yl isomer, which serves as a foundational procedure in this chemical space.
Step A: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole
-
Preparation: To a suspension of sodium hydride (60% in mineral oil, 1.47 g, 0.0308 mol) in dry Dimethylformamide (DMF, 20 ml) at 0°C, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes to form the sodium salt of the triazole.
-
Addition: Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml) to the mixture.
-
Incubation: Allow the reaction to warm to room temperature and stir for 18 hours.
-
Work-up: Quench the reaction by pouring it into ice water. Extract the aqueous mixture with ethyl acetate.
-
Isolation: Concentrate the combined organic layers under reduced pressure to afford the nitro-intermediate as a yellow solid (yield: ~3 g).[1]
Step B: Reduction to 4-(1H-1,2,4-Triazol-1-yl)aniline
-
Hydrogenation Setup: Dissolve the nitro compound intermediate (3 g) in methanol (30 ml) in a hydrogenation vessel.
-
Catalyst Addition: Add 10% Palladium on carbon (0.2 g) to the solution.
-
Reaction: Pressurize the vessel with hydrogen gas to 3 kg pressure and agitate until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-(1H-1,2,4-triazol-1-yl)aniline, as a solid (yield: 2.8 g, 60%). The product can be further purified by recrystallization from ethanol.[1]
Synthetic Workflow Diagram
Caption: General synthesis pathway for 4-(triazolyl)aniline.
Part 3: Diverse Pharmacological Roles
The 4-(triazolyl)aniline scaffold has been successfully employed to develop agents for a wide range of therapeutic areas. The specific biological activity is dictated by the substitution pattern on both the aniline and triazole rings.
Anticonvulsant Activity
Derivatives of 4-(1H-1,2,4-triazol-1-yl)aniline have shown significant potential as anticonvulsant agents. The mechanism often involves interaction with GABA-A receptors, enhancing inhibitory neurotransmission in the brain.
-
Causality & Structure-Activity Relationship (SAR): The amide linkage of the aniline nitrogen is a key interaction point. Modifications to the substituent attached to the amide can drastically alter potency. For example, introducing electron-withdrawing groups on a terminal phenyl ring can enhance activity. The triazole ring itself is thought to form crucial pi-pi stacking interactions with aromatic residues like Phenylalanine in the receptor binding site.
| Compound ID | R-Group (on amide) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 6f | 4-Chlorophenyl | 13.1 | 19.7 | [8] |
| 6l | 4-Fluorophenyl | 9.1 | 19.0 | [8] |
Table 1: Anticonvulsant activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide derivatives. ED₅₀ values represent the 50% effective dose in Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.[8]
Kinase Inhibition in Oncology
The anilino-triazole motif is a cornerstone of many potent ATP-competitive inhibitors of protein kinases, which are critical targets in cancer therapy. The aniline portion often anchors the molecule in the hinge region of the kinase ATP-binding pocket, while the triazole-substituted phenyl group extends into other regions to confer selectivity and potency.
-
Causality & SAR: The aniline NH group typically forms a critical hydrogen bond with a backbone carbonyl in the kinase hinge region. The triazole moiety can form additional hydrogen bonds or hydrophobic interactions. For instance, in inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1/2), the triazole-aniline core positions other functional groups to occupy the hydrophobic pocket, leading to potent inhibition.[9]
| Compound Class | Target Kinase(s) | Key SAR Insight | Reference |
| 1H-1,2,4-triazol-3-yl-anilines | VEGFR-1, VEGFR-2 | Potency is comparable to known inhibitors like Vatalanib. | [9] |
| 4-anilinoquinazolines (triazole hybrids) | EGFR, VEGFR-2 | Electron-withdrawing groups on the aniline ring are favored for activity. | [10] |
| 4-phenoxyquinolines (triazole hybrids) | c-Met | Electron-withdrawing groups on the terminal phenyl rings improve antitumor activity.[11] | [11] |
Table 2: Triazolyl-aniline derivatives as kinase inhibitors.
Part 4: Gold-Standard Experimental Evaluation
Validating the biological activity of novel compounds requires robust and reproducible experimental protocols. The following sections detail standard methodologies for assessing anticonvulsant and kinase inhibitory activities.
Experimental Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[12][13]
-
Animal Preparation: Use male albino mice (20-25 g). Divide animals into groups (e.g., control group, standard drug group, test compound groups at various doses).
-
Drug Administration: Administer the test compound or vehicle (e.g., saline with Tween 80) intraperitoneally (i.p.) or orally (p.o.). Administer a standard drug (e.g., Phenytoin, Diazepam) to the positive control group.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.
-
Induction of Seizure: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.
-
Observation: Observe the animal for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. The abolition of this phase is the endpoint indicating anticonvulsant activity.
-
Data Analysis: Calculate the percentage of animals protected from THLE in each group. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, providing a highly sensitive method to determine inhibitor potency (IC₅₀).[8]
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup (96-well plate):
-
Add 2.5 µL of the serially diluted inhibitor or DMSO vehicle (for control wells) to each well.
-
Add 2.5 µL of the target kinase (e.g., VEGFR-2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Pharmacological Evaluation Workflow
Caption: Standard workflows for preclinical evaluation.
Part 5: Molecular Interactions and In Silico Design
Computational tools are indispensable for understanding how the 4-(triazol-2-yl)aniline pharmacophore interacts with its biological targets and for guiding the design of new, more potent derivatives.
-
Key Interactions: Molecular docking studies reveal that the aniline N-H group frequently acts as a hydrogen bond donor. The triazole ring, with its multiple nitrogen atoms, can act as a hydrogen bond acceptor. Furthermore, the entire aromatic system (both phenyl and triazolyl rings) is capable of engaging in favorable π-π stacking and hydrophobic interactions with nonpolar residues in the active site.[14]
Typical Molecular Docking Workflow
-
Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and add hydrogen atoms.
-
Ligand Preparation: Draw the 2D structure of the aniline derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field.
-
Docking Simulation: Define the binding site on the target protein and run the docking algorithm (e.g., AutoDock Vina) to predict the binding pose and affinity (docking score).[14]
-
Analysis: Visualize the top-ranked poses and analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.[11]
Conclusion and Future Directions
The 4-(triazolyl)aniline scaffold, particularly the 4-(triazol-2-yl)aniline isomer, represents a highly valuable pharmacophore in drug discovery. Its synthetic accessibility and the ability to modulate its pharmacological profile through targeted substitutions have led to its incorporation in a diverse range of therapeutic agents, from anticonvulsants to kinase inhibitors and CNS-acting drugs. The distinct stereoelectronic properties of the 2-yl isomer, exemplified by the Nivasorexant core, underscore the importance of exploring all isomeric possibilities during lead optimization. Future research will undoubtedly continue to leverage this privileged scaffold, combining rational design, in silico modeling, and robust pharmacological screening to develop the next generation of selective and effective medicines.
References
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Methods and Considerations for Experimental Evaluation of Antiepileptic Drugs. (n.d.). Accessed January 19, 2026.
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). PubMed Central.
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The Screening models for antiepileptic drugs: A Review. (2018). ResearchGate.
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Synthesis and biological evaluation of novel triazolyl 4-anilinoquinazolines as anticancer agents. (2020). ResearchGate.
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In vitro JAK kinase activity and inhibition assays. (2013). PubMed.
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1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. (2007). PubMed.
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In vitro kinase assay. (2023). Protocols.io.
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In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Bio-protocol.
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Screening Method Of Anti-Epileptic. (n.d.). Gyan Sanchay.
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Screening Methods of Anti-epileptic drugs. (n.d.). Slideshare.
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Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2022). ResearchGate.
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Journal of Pharmaceutical Negative Results. (2022). pnrjournal.com.
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2020). PubMed Central.
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4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline. (n.d.). BenchChem.
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Search for new tyrosine kinase inhibitors among 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential antitumor agents using molecular docking. (2023). Journal of Chemistry and Technologies.
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4-(1,2,4-Triazol-1-yl)aniline. (2011). PubMed Central.
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Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2018). National Institutes of Health.
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Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. (2016). PubMed.
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Nivasorexant. (n.d.). Wikipedia.
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Al-Mustansiriyah Journal of Science.
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Nivasorexant: First Selective OX1 Antagonist. (n.d.). Scribd.
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Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (2015). ScienceDirect.
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Molecular Docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic Acid Derivatives as Potent Histone Deacetylase Inhibitors. (2024). ResearchGate.
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A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Scientific Research in Science and Technology.
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate.
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Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant. (2015). Google Patents.
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central.
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Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. (2024). ResearchGate.
-
Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI.
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2019). PubMed Central.
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Methodological & Application
protocol for CuAAC click chemistry using 4-azidoaniline
An Application Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 4-Azidoaniline
Introduction: The Power of the "Click"
In 2001, Professor K. Barry Sharpless and his colleagues introduced a chemical philosophy known as "click chemistry," which describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This concept, inspired by nature's efficiency in joining small modular units, has revolutionized chemical synthesis, particularly in the fields of drug discovery, chemical biology, and materials science.[3][4]
At the heart of click chemistry lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and highly reliable reaction that joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[4][5][6][7] This reaction represents the "cream of the crop" of click reactions due to its exceptional efficiency, specificity, and biocompatibility.[8] The thermal version of this cycloaddition requires harsh conditions and often yields a mixture of products, but the introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and exclusively yields the 1,4-disubstituted triazole isomer.[1][9]
This guide provides a detailed protocol and scientific rationale for performing the CuAAC reaction using 4-azidoaniline, a versatile building block that incorporates a primary aromatic amine. This functionality serves as a valuable handle for subsequent chemical modifications, making it a key reagent for synthesizing complex molecules and functional materials.
The Engine of the Reaction: Understanding the CuAAC Mechanism
The remarkable efficiency of the CuAAC reaction stems from a catalytic cycle involving copper(I) that fundamentally alters the reaction pathway compared to the uncatalyzed thermal process.[1][10] The cycle involves the coordination of copper to both the alkyne and azide partners, lowering the activation energy and directing the regiochemical outcome.
The currently accepted mechanism proceeds through several key steps:
-
Copper-Acetylide Formation: The Cu(I) catalyst first coordinates with the π-system of the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal (even without a strong base) to form a copper-acetylide intermediate.[11]
-
Azide Coordination: The organic azide, in this case, 4-azidoaniline, then coordinates to the copper center. Mechanistic studies suggest a dinuclear copper transition state may be involved, where one copper atom binds the acetylide and the other activates the azide.[11][12]
-
Cycloaddition: This coordination pre-organizes the reactants for a stepwise cycloaddition. The terminal nitrogen of the azide attacks the internal carbon of the copper-acetylide, leading to a six-membered copper-containing ring intermediate.
-
Ring Contraction & Product Release: This intermediate rapidly rearranges and undergoes ring contraction to form a stable copper-triazolide species. Subsequent protonation releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[]
Critical Reagents: Causality Behind Experimental Choices
A successful CuAAC reaction depends on the careful selection of its core components.
-
Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state.[11] A more reliable and widely adopted method is the in situ generation of Cu(I) from an inexpensive and stable Cu(II) precursor, typically copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[14][15] This ensures a constant, low concentration of the active catalyst throughout the reaction.
-
Accelerating Ligands: The Cu(I) ion is unstable in many solvents and can disproportionate. Ligands are essential to stabilize the Cu(I) oxidation state, prevent the formation of inactive copper aggregates, and significantly accelerate the reaction rate.[10][14] For reactions in organic solvents or mixed aqueous systems, tris-(benzyltriazolylmethyl)amine (TBTA) is common.[16] For bioconjugation or reactions in fully aqueous media, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred as they also mitigate copper's toxicity to biological systems.[16][17][18]
-
Solvent System: The CuAAC reaction is remarkably versatile and tolerates a wide range of solvents. The choice depends on the solubility of the azide and alkyne substrates. Common systems include mixtures of t-butanol/water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[1] Aqueous solvent mixtures often lead to a rate acceleration.[1]
Safety First: Handling Azides with Caution
Organic azides like 4-azidoaniline and their inorganic precursors (e.g., sodium azide) are energetic compounds that demand strict safety protocols.
-
Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[19][20] It can form highly toxic and explosive hydrazoic acid (HN₃) upon contact with acids.[19][21] All manipulations should be performed in a well-ventilated fume hood.
-
Explosion Hazard: While 4-azidoaniline is relatively stable, low-molecular-weight organic azides can be explosive.[22] Avoid exposure to heat, shock, friction, or light.[21][23]
-
Incompatibility: Azides can react with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[20][24] Never use metal spatulas to handle azides; use plastic or ceramic instead.[20][23] Avoid contact with halogenated solvents like dichloromethane or chloroform.[21]
-
Waste Disposal: Azide-containing waste must be collected separately and should never be mixed with acidic waste.[21] Do not pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive accumulations.[24]
Detailed Protocol: CuAAC Reaction with 4-Azidoaniline
This protocol describes a general procedure for the reaction of 4-azidoaniline with a generic terminal alkyne. It should be optimized for each specific alkyne substrate.
Materials and Reagents
-
4-Azidoaniline
-
Terminal Alkyne (Substrate)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: tert-Butanol, Deionized Water, Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Stock Solution Preparation
-
CuSO₄ Solution (0.1 M): Dissolve 250 mg of CuSO₄·5H₂O in 10 mL of deionized water.
-
Sodium Ascorbate Solution (1.0 M): Dissolve 1.98 g of sodium ascorbate in 10 mL of deionized water. Prepare this solution fresh before use.
-
Ligand Solution (e.g., 0.1 M TBTA in DMSO): Dissolve 53 mg of TBTA in 1 mL of DMSO.
Step-by-Step Reaction Procedure
-
Reactant Setup: In a suitable reaction vial, dissolve 4-azidoaniline (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of t-butanol and water (e.g., 4 mL total volume for a 0.1 mmol scale reaction). Stir the solution until all solids are dissolved.
-
Catalyst Addition: To the stirring solution, add the ligand (e.g., 0.1 eq. of TBTA stock solution). Then, add the CuSO₄ solution (0.05 eq.). The solution may turn slightly cloudy or colored.
-
Initiation: Add the freshly prepared sodium ascorbate solution (0.3 eq.) dropwise to the reaction mixture. The reaction is typically exothermic and may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Hexane:EtOAc). The disappearance of the starting materials and the appearance of a new, more polar spot (the triazole product) indicates reaction completion. Reactions are often complete within 1-4 hours but can be left overnight if necessary.
Work-up and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like Ethyl Acetate or DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. Washing with a dilute aqueous solution of EDTA can help remove residual copper.[25]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid or a thick oil. Purify the residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane:EtOAc) to yield the pure 1-(4-aminophenyl)-4-substituted-1H-1,2,3-triazole. If the product is sticky or an oil, trituration with a solvent mixture like hexane:chloroform (9:1) may induce crystallization or remove nonpolar impurities.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Quantitative Data Summary
| Reagent | Stoichiometric Ratio (eq.) | Molarity (Typical) | Role |
| 4-Azidoaniline | 1.0 | 0.025 - 0.1 M | Azide Component |
| Terminal Alkyne | 1.0 - 1.2 | 0.025 - 0.12 M | Alkyne Component |
| CuSO₄·5H₂O | 0.01 - 0.05 | 1 - 5 mM | Catalyst Precursor |
| Sodium Ascorbate | 0.1 - 0.5 | 10 - 50 mM | Reducing Agent |
| Ligand (TBTA/THPTA) | 0.01 - 0.1 | 1 - 10 mM | Cu(I) Stabilizer |
| Solvent | - | - | Reaction Medium |
| Temperature | - | Room Temperature | Reaction Condition |
| Time | - | 1 - 24 hours | Reaction Duration |
Experimental Workflow Visualization
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst (Cu(II) present).2. Insufficient reducing agent.3. Poor solubility of reactants.4. Presence of catalyst inhibitors (e.g., thiols). | 1. Ensure sodium ascorbate solution is fresh. Add more ascorbate.2. Use a degassed solvent to minimize O₂.3. Try a different solvent system (e.g., add DMSO or DMF).4. Increase catalyst and ligand loading. |
| Low Product Yield | 1. Incomplete reaction.2. Product loss during work-up/purification.3. Side reactions (e.g., alkyne homocoupling). | 1. Allow the reaction to run for a longer time.2. Ensure pH is neutral/basic during extraction.3. Use a slight excess of the reducing agent and ensure ligand is present to minimize oxidative homocoupling. |
| Multiple Products/Spots on TLC | 1. Alkyne homocoupling (Glaser coupling).2. Impure starting materials.3. Product degradation. | 1. Add the sodium ascorbate slowly. Use an appropriate ligand-to-copper ratio (≥1).[18]2. Purify starting materials before the reaction.3. Avoid harsh conditions during work-up (e.g., strong acids/bases). |
| Difficulty in Purification | 1. Product is highly polar.2. Residual copper contamination.3. Product is an oil, not a solid. | 1. Use a more polar eluent or switch to reverse-phase chromatography.[25]2. Wash the crude product solution with aqueous EDTA or ammonium hydroxide.3. Attempt recrystallization from different solvent systems or trituration. Impurities often prevent crystallization.[25] |
References
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Click Chemistry for Drug Development and Diverse Chemical–Biology Applications Source: Chemical Reviews URL: [Link]
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Title: Recent applications of click chemistry in drug discovery Source: Expert Opinion on Drug Discovery (via PubMed) URL: [Link]
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Title: CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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Title: Advances in click chemistry for drug discovery and development Source: Expert Opinion on Drug Discovery URL: [Link]
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Title: On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Source: Semantic Scholar URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: Chemical Society Reviews (via PubMed Central) URL: [Link]
-
Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]
-
Title: An Insight Into Click Chemistry Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Safe Handling of Sodium Azide (SAZ) Source: University of Wisconsin-Madison, Environment, Health & Safety URL: [Link]
-
Title: Safe Handling of Azides Source: University of Pittsburgh, Environmental Health and Safety URL: [Link]
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Title: Azides Source: University of Victoria, Occupational Health, Safety & Environment URL: [Link]
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Title: Sodium Azide NaN3 Source: University of Illinois, Division of Research Safety URL: [Link]
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Title: Standard Operating Procedure Safe Handling of Azido Compounds Source: University of New Mexico, Department of Chemistry & Chemical Biology URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics, ACS Publications URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via PubMed Central) URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via SciSpace) URL: [Link]
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Title: Cu-Catalyzed Azide−Alkyne Cycloaddition Source: Chemical Reviews, ACS Publications URL: [Link]
-
Title: Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation Source: Catalysis Science & Technology, RSC Publishing URL: [Link]
-
Title: Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction Source: Organic Letters, ACS Publications URL: [Link]
- Title: Purification of triazoles Source: Google Patents URL
-
Title: Optimization of the conditions for CuAAC reaction Source: ResearchGate URL: [Link]
-
Title: Can someone help me to workout the triazole derivatives of 4- substituted acetophenones as 'm obtaining the final compounds as sticky material.? Source: ResearchGate URL: [Link]
-
Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: Angewandte Chemie (via Jena Bioscience) URL: [Link]
-
Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL: [Link]
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Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Molecules (via NIH) URL: [Link]
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Title: The application of click chemistry in the synthesis of agents with anticancer activity Source: Cancer Cell International (via PubMed Central) URL: [Link]
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Title: DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Source: University of Illinois Urbana-Champaign URL: [Link]
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Title: Click chemistry Source: Wikipedia URL: [Link]
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Title: Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes Source: Current Opinion in Chemical Biology (via PubMed Central) URL: [Link]
-
Title: Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques Source: ResearchGate URL: [Link]
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Application Notes & Protocols: 4-(2H-1,2,3-Triazol-2-yl)aniline as a Versatile Synthetic Building Block
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(2H-1,2,3-triazol-2-yl)aniline as a pivotal building block in modern organic synthesis. We delve into the unique structural attributes and reactivity of this compound, presenting its synthesis, characterization, and diverse applications. Detailed, field-tested protocols for key transformations are provided, emphasizing the rationale behind experimental choices to ensure reproducibility and success. The narrative is grounded in authoritative scientific literature to uphold the principles of expertise, authoritativeness, and trustworthiness.
Introduction: The Strategic Value of 4-(2H-1,2,3-Triazol-2-yl)aniline
4-(2H-1,2,3-Triazol-2-yl)aniline is an aromatic amine distinguished by the presence of a 2-substituted-1,2,3-triazole ring. This unique combination of a reactive primary amine and a metabolically stable, polar heterocycle makes it an exceptionally valuable scaffold in medicinal chemistry and materials science.
-
The Aniline Moiety: The primary amino group serves as a versatile synthetic handle, enabling a wide array of classical and modern transformations, including amide bond formation, diazotization, N-alkylation, and participation in cross-coupling reactions.
-
The 1,2,3-Triazole Ring: The triazole core is a well-established pharmacophore. It is often employed as a bioisostere of the amide bond, capable of forming hydrogen bonds and engaging in dipole-dipole interactions, which can enhance binding affinity to biological targets.[1] Its high polarity can improve the pharmacokinetic profile of drug candidates, while its chemical stability makes it robust under various physiological conditions. The N2-substitution pattern, often more synthetically challenging to achieve than N1-substitution, imparts a distinct spatial geometry and electronic distribution to the molecule.[2]
The synergy between the electron-donating amine and the electron-withdrawing triazole ring creates a unique electronic environment that governs the molecule's reactivity and properties. This guide will explore how to harness these features for the rational design and synthesis of novel compounds.
Physicochemical Properties and Characterization
A thorough understanding of the building block's properties is essential for its effective use.
| Property | Value | Source |
| IUPAC Name | 4-(2H-1,2,3-Triazol-2-yl)aniline | - |
| CAS Number | 52708-34-6 | [3][4] |
| Molecular Formula | C₈H₈N₄ | [3][4] |
| Molecular Weight | 160.18 g/mol | [3][4] |
| Appearance | Typically an off-white to yellow solid | - |
| Purity | Min. 95% (Commercially available) | [3] |
Spectroscopic Data (Representative): While specific spectra depend on the solvent and instrument, typical ¹H NMR signals include distinct peaks for the triazole protons and the AA'BB' system of the para-substituted aniline ring. The amine protons will appear as a broad singlet. ¹³C NMR will show characteristic signals for the aromatic carbons and the carbons of the triazole ring.
Synthesis of the Building Block
The synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline typically involves the reduction of a nitro precursor, 2-(4-nitrophenyl)-2H-1,2,3-triazole. This precursor can be synthesized through methods that favor N2-alkylation of the triazole ring.
Caption: General synthetic workflow for 4-(2H-1,2,3-triazol-2-yl)aniline.
Core Applications & Synthetic Protocols
The aniline functional group is the primary site of reactivity, allowing this building block to be incorporated into larger, more complex molecules.
Amide Bond Formation: Accessing Bioactive Scaffolds
The most direct application is the acylation of the primary amine to form amides. This is a cornerstone of medicinal chemistry, as the resulting N-aryl amide linkage is present in countless drug molecules. The triazole moiety remains intact, imparting its favorable properties to the final compound.
Protocol 1: Synthesis of N-(4-(2H-1,2,3-triazol-2-yl)phenyl)acetamide
Principle: This protocol details a standard acylation reaction using acetic anhydride. A mild base is used to neutralize the acetic acid byproduct. The reaction provides a simple, high-yielding method to protect the amine or to synthesize a final target compound.
Materials and Reagents:
-
4-(2H-1,2,3-triazol-2-yl)aniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-(2H-1,2,3-triazol-2-yl)aniline in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine to the solution, followed by the dropwise addition of acetic anhydride. Causality Note: Pyridine acts as a base to quench the generated acetic acid and can also serve as a nucleophilic catalyst.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine. Trustworthiness Note: The aqueous washes are critical for removing pyridine and excess reagents, ensuring product purity.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Caption: Experimental workflow for a typical amide coupling reaction.
Building Block for Advanced Heterocycles
The aniline group is a precursor for constructing fused heterocyclic systems. For example, it can be used in reactions like the Skraup synthesis of quinolines or condensation with 1,3-dicarbonyl compounds to form other complex structures. These reactions leverage the nucleophilicity of the amine and its ability to participate in cyclization cascades. The resulting fused systems bearing a triazole substituent are of significant interest in drug discovery.[5][6]
Diazotization for Further Functionalization
The primary amine can be converted into a diazonium salt using sodium nitrite under acidic conditions. This highly reactive intermediate is not typically isolated but is used in situ to introduce a wide variety of functional groups onto the aromatic ring via Sandmeyer-type reactions (e.g., -Cl, -Br, -CN) or other transformations (e.g., -OH, -F). This allows for late-stage diversification of the scaffold, a powerful strategy in the synthesis of compound libraries for screening.
Applications in Drug Discovery and Development
The 1,2,3-triazole ring is a key feature in several approved drugs and clinical candidates.[1] Its incorporation via the 4-(2H-1,2,3-triazol-2-yl)aniline building block can impart several desirable "drug-like" properties:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.
-
Solubility and Polarity: The polar nature of the triazole can enhance the aqueous solubility of a molecule, which is often a challenge in drug development.
-
Target Interaction: As a rigid linker, it properly orients other functional groups for optimal interaction with a biological target. It can also participate directly in binding through hydrogen bonding.
Compounds containing the 1,2,3-triazole moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer effects.[7][8] The use of this building block allows for the systematic exploration of this chemical space. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies often show that derivatives of this scaffold adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[1][5]
Conclusion
4-(2H-1,2,3-triazol-2-yl)aniline is more than just a chemical reagent; it is a strategic building block that bridges classical amine chemistry with modern medicinal chemistry principles. Its dual-functionality—a reactive handle for synthesis and a stable pharmacophore for biological interaction—provides a robust platform for the rapid and efficient development of novel, high-value molecules. The protocols and insights provided herein are designed to empower researchers to fully exploit the potential of this versatile compound in their synthetic endeavors.
References
- Benchchem. 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04).
- CHIRALEN. 4-(2H-1,2,3-Triazol-2-yl)-2-(trifluoromethyl)aniline.
- CymitQuimica. 4-(2H-1,2,3-Triazol-2-yl)aniline.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH.
- Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2022-11-29).
- Echemi. 4-(2h-1,2,3-triazol-2-yl)aniline.
- ChemicalBook. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.
- ResearchGate. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (2025-08-09).
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Application Notes and Protocols: Derivatization of the Amino Group on 4-(2H-1,2,3-triazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive overview of methodologies for the chemical modification of the primary amino group of 4-(2H-1,2,3-triazol-2-yl)aniline. This compound serves as a valuable scaffold in medicinal chemistry and materials science, owing to the unique electronic properties and biological relevance of the 1,2,3-triazole moiety.[1][2][3] This document outlines detailed protocols for common and advanced derivatization strategies, including acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination. The causality behind experimental choices, self-validating system designs for protocols, and in-depth technical insights are provided to guide researchers, scientists, and drug development professionals in the synthesis of novel derivatives.
Introduction: The Strategic Importance of 4-(2H-1,2,3-triazol-2-yl)aniline Derivatization
The 4-(2H-1,2,3-triazol-2-yl)aniline scaffold is a key building block in the development of new molecular entities. The 1,2,3-triazole ring is a well-recognized pharmacophore and bioisostere, contributing to improved metabolic stability, target binding, and pharmacokinetic profiles of drug candidates.[1][2] The primary amino group on the aniline ring offers a versatile handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties.
The lone pair of electrons on the nitrogen atom of the amino group activates the aromatic ring, directing electrophilic substitution to the ortho and para positions.[4][5] However, direct derivatization of the amino group itself allows for a more controlled and predictable introduction of substituents, leading to the formation of amides, sulfonamides, and secondary or tertiary amines. These functional groups can profoundly influence a molecule's hydrogen bonding capacity, lipophilicity, and overall biological activity.
This guide will delve into the practical aspects of these transformations, providing both theoretical background and actionable protocols.
Core Derivatization Strategies
The derivatization of the amino group on 4-(2H-1,2,3-triazol-2-yl)aniline can be broadly categorized into several key reaction types. The choice of strategy depends on the desired final product and the compatibility of the starting material with the reaction conditions.
Acylation: Formation of Amides
Acylation is a robust and widely used method for converting primary amines into stable amides. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an anhydride in the presence of a base.[6]
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired reactivity and the stability of the starting material.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to prevent side reactions with the acylating agent.
Experimental Protocol: Acylation with Acetyl Chloride
Objective: To synthesize N-(4-(2H-1,2,3-triazol-2-yl)phenyl)acetamide.
Materials:
-
4-(2H-1,2,3-triazol-2-yl)aniline
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(2H-1,2,3-triazol-2-yl)aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired amide.
Sulfonylation: Synthesis of Sulfonamides
Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base to form a sulfonamide.[6] Sulfonamides are important functional groups in many pharmaceutical agents.
Causality of Experimental Choices:
-
Sulfonylating Agent: A variety of sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride) can be used to introduce different sulfonyl groups.
-
Base: Pyridine is often used as both the base and the solvent for this reaction. Alternatively, other non-nucleophilic bases like triethylamine can be used in an inert solvent.
Experimental Protocol: Sulfonylation with Benzenesulfonyl Chloride
Objective: To synthesize N-(4-(2H-1,2,3-triazol-2-yl)phenyl)benzenesulfonamide.
Materials:
-
4-(2H-1,2,3-triazol-2-yl)aniline
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: Dissolve 4-(2H-1,2,3-triazol-2-yl)aniline (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Sulfonylating Agent Addition: Cool the solution to 0 °C and slowly add benzenesulfonyl chloride (1.1 eq).
-
Reaction Monitoring: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Workup:
-
Pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[7][8] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine.[9][10]
Causality of Experimental Choices:
-
Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.
-
Reducing Agent: Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are commonly used as they selectively reduce the imine in the presence of the carbonyl group.
-
Solvent: Dichloroethane (DCE) or methanol are often used as solvents. Acetic acid can be added as a catalyst to promote imine formation.
Experimental Protocol: Reductive Amination with Benzaldehyde
Objective: To synthesize N-benzyl-4-(2H-1,2,3-triazol-2-yl)aniline.
Materials:
-
4-(2H-1,2,3-triazol-2-yl)aniline
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: To a solution of 4-(2H-1,2,3-triazol-2-yl)aniline (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor by TLC.
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
-
Purification: Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Arylation of the Amino Group
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an amine and an aryl halide or triflate.[11][12][13] This reaction is a powerful tool for synthesizing N-aryl derivatives.[14][15]
Causality of Experimental Choices:
-
Palladium Catalyst: A variety of palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., BINAP, XPhos) can be used. The choice of the catalyst system is crucial for the reaction efficiency and depends on the specific substrates.[11][12][13]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to deprotonate the amine.[14]
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination with Bromobenzene
Objective: To synthesize N-phenyl-4-(2H-1,2,3-triazol-2-yl)aniline.
Materials:
-
4-(2H-1,2,3-triazol-2-yl)aniline
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and deoxygenated
-
Magnetic stirrer and stir bar
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Reagent Addition: Add 4-(2H-1,2,3-triazol-2-yl)aniline (1.0 eq) and bromobenzene (1.2 eq) to the tube, followed by anhydrous, deoxygenated toluene.
-
Reaction: Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Comparative Overview of Derivatization Methods
| Derivatization Method | Reagents | Base | Solvent | Temperature | Key Advantages | Potential Challenges |
| Acylation | Acyl chloride/anhydride | Triethylamine, Pyridine | DCM, THF, DMF | 0 °C to RT | High yields, robust reaction | Acylating agents can be moisture-sensitive |
| Sulfonylation | Sulfonyl chloride | Pyridine, Triethylamine | Pyridine, DCM | 0 °C to RT | Forms stable sulfonamides | Reaction can be slow |
| Reductive Amination | Aldehyde/Ketone, STAB/NaBH3CN | - (or catalytic acid) | DCE, Methanol | Room Temperature | High chemoselectivity, mild conditions | Carbonyl compounds can be sensitive |
| Buchwald-Hartwig | Aryl halide/triflate, Pd-catalyst, Ligand | NaOtBu, Cs2CO3 | Toluene, Dioxane | 80-120 °C | Broad scope for N-arylation | Requires inert atmosphere, catalyst can be expensive |
Visualization of Workflows
Figure 1: General workflows for the derivatization of 4-(2H-1,2,3-triazol-2-yl)aniline.
Figure 2: Key derivatization pathways from the starting aniline.
Conclusion
The derivatization of the amino group on 4-(2H-1,2,3-triazol-2-yl)aniline provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of the synthetic method should be guided by the desired final structure and the chemical compatibility of the reagents. The protocols outlined in this guide offer a starting point for researchers to explore the chemical space around this important scaffold. Careful optimization of reaction conditions and appropriate analytical characterization are essential for successful synthesis and the generation of reliable structure-activity relationship data.
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- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activ
- Reactions of arom
- Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activ
- Sulfonamide synthesis by alkylation or aryl
- Chemical Reactions of Amines – Electrophilic Substitution. (n.d.). BYJU'S.
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- ELECTROPHILIC SUBSTITUTION REACTIONS IN AROM
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- 4-(2H-1,2,3-Triazol-2-yl)-2-(trifluoromethyl)aniline. (n.d.). CHIRALEN.
- Buchwald-Hartwig Amin
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
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- 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline. (n.d.). Benchchem.
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- Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2022).
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- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers
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- 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in w
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4-(4-(((1H-Benzo[d][4][16][17]triazol-1-yl)oxy)methyl). (n.d.). MDPI.
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Application Note & Protocol: Strategies for the Successful Amide Coupling of 4-(2H-1,2,3-triazol-2-yl)aniline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for amide coupling reactions involving 4-(2H-1,2,3-triazol-2-yl)aniline. Amide bond formation is a cornerstone reaction in medicinal chemistry, yet substrates with unique electronic properties, such as the title compound, present distinct challenges.[1][2] This application note details two robust protocols utilizing common yet powerful coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive, and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). We delve into the causality behind procedural choices, offer detailed step-by-step methodologies, and provide insights for reaction optimization and troubleshooting, ensuring a high rate of success for this critical synthetic transformation.
Introduction: The Challenge and Significance
The synthesis of amides from carboxylic acids and amines is arguably the most frequently performed reaction in drug discovery.[1] The target amine, 4-(2H-1,2,3-triazol-2-yl)aniline, is a valuable building block in medicinal chemistry. Its structure combines an aniline moiety with a 1,2,3-triazole ring, a heterocycle known for its role as a stable bioisostere for amide bonds and its prevalence in a wide range of pharmacologically active compounds.[3][4][5]
However, the synthetic utility of this aniline is tempered by a key challenge: its nucleophilicity is significantly attenuated. The electron-withdrawing nature of the appended 2H-1,2,3-triazole ring reduces the electron density on the aniline nitrogen, rendering it less reactive in standard acylation reactions compared to more electron-rich anilines.[1][6] Consequently, direct condensation with a carboxylic acid is kinetically prohibitive, necessitating the use of potent coupling reagents to activate the carboxylic acid partner.
This guide presents field-proven protocols designed to overcome this reactivity hurdle, enabling the efficient synthesis of diverse amide libraries based on the 4-(2H-1,2,3-triazol-2-yl)aniline scaffold.
Rationale for Coupling Reagent Selection
To ensure a high probability of success with an electron-deficient amine, the chosen coupling strategy must generate a highly reactive acylating intermediate. We will focus on two of the most reliable and widely adopted systems in modern organic synthesis: a carbodiimide-based method and a uronium salt-based method.
-
EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[7] While this intermediate can react directly with amines, its high reactivity can lead to side reactions and racemization of chiral centers. The inclusion of an additive, 1-Hydroxybenzotriazole (HOBt), is crucial. HOBt intercepts the O-acylisourea to form an HOBt-active ester.[8][9][10] This active ester is more stable than the O-acylisourea but sufficiently reactive to acylate even poor nucleophiles like our target aniline, while significantly suppressing side reactions and epimerization.[11] The primary byproduct, a water-soluble urea, is easily removed during aqueous work-up.[7]
-
HATU System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium/aminium salt-based coupling reagent prized for its high efficiency and rapid reaction rates, especially with challenging substrates.[2][12] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[10] The 7-azabenzotriazole core accelerates the subsequent aminolysis step, making HATU one of the most effective reagents for coupling sterically hindered or electronically deactivated amines.[10]
Experimental Protocols
The following protocols are designed for a standard 0.5 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated fume hood using anhydrous solvents.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method, particularly suitable for routine synthesis.
Materials & Reagents
-
Carboxylic Acid (R-COOH): 1.0 eq (0.50 mmol)
-
4-(2H-1,2,3-triazol-2-yl)aniline (CAS 52708-34-6): 1.1 eq (0.55 mmol, 88.1 mg)[13]
-
1-Hydroxybenzotriazole (HOBt): 1.2 eq (0.60 mmol, 81.1 mg)
-
EDC·HCl: 1.2 eq (0.60 mmol, 115.0 mg)
-
N,N-Diisopropylethylamine (DIPEA): 3.0 eq (1.50 mmol, 261 µL)
-
Anhydrous N,N-Dimethylformamide (DMF): 5 mL
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology
-
Reagent Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Solvent & Base Addition: Add anhydrous DMF (5 mL) to dissolve the solids. Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation Step: Cool the flask to 0 °C using an ice-water bath. Add EDC·HCl (1.2 eq) in one portion.
-
Pre-activation: Allow the mixture to stir at 0 °C for 20 minutes. This period is critical for the efficient formation of the HOBt-active ester.[10][14]
-
Amine Addition: Add 4-(2H-1,2,3-triazol-2-yl)aniline (1.1 eq) to the reaction mixture. The solution may be a slurry depending on the carboxylic acid used.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Track the consumption of the aniline starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes.
-
Work-up: a. Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of Ethyl Acetate and 50 mL of water. b. Wash the organic layer sequentially with 5% aqueous HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with saturated aqueous NaCl (brine, 1 x 25 mL). This washing sequence removes the urea byproduct, excess base, and unreacted HOBt. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the desired amide product.[15][16]
Protocol 2: HATU Mediated Coupling
This protocol is recommended for particularly challenging carboxylic acids (e.g., sterically hindered) or when faster reaction times are desired.
Materials & Reagents
-
Carboxylic Acid (R-COOH): 1.0 eq (0.50 mmol)
-
4-(2H-1,2,3-triazol-2-yl)aniline: 1.1 eq (0.55 mmol, 88.1 mg)
-
HATU: 1.2 eq (0.60 mmol, 228.1 mg)
-
N,N-Diisopropylethylamine (DIPEA): 3.0 eq (1.50 mmol, 261 µL)
-
Anhydrous N,N-Dimethylformamide (DMF): 5 mL
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology
-
Reagent Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and 4-(2H-1,2,3-triazol-2-yl)aniline (1.1 eq).
-
Solvent & Base Addition: Add anhydrous DMF (5 mL) and stir to dissolve. Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Activation & Coupling: Cool the flask to 0 °C using an ice-water bath. Add HATU (1.2 eq) portion-wise over 2 minutes. A color change (often to yellow) may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours. HATU-mediated couplings are typically much faster than EDC couplings.[14][17]
-
Monitoring: Track reaction progress via TLC or LC-MS as described in Protocol 1.
-
Work-up: The work-up procedure is identical to that described in Protocol 1. The aqueous washes are effective at removing the tetramethylurea byproduct and unreacted HATU-derived species.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Protocol Comparison and Data Summary
The choice between these two protocols can be guided by substrate scope, reaction kinetics, and cost considerations.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Key Additive | 1-Hydroxybenzotriazole (HOBt) | None required |
| Base | Non-nucleophilic (e.g., DIPEA, Et₃N) | Non-nucleophilic (e.g., DIPEA) |
| Stoichiometry | Acid:Amine:EDC:HOBt:Base (1 : 1.1 : 1.2 : 1.2 : 3) | Acid:Amine:HATU:Base (1 : 1.1 : 1.2 : 3) |
| Typical Time | 12 - 24 hours | 2 - 6 hours |
| Key Byproducts | 1-ethyl-3-(3-dimethylaminopropyl)urea (water-soluble) | 1,1,3,3-Tetramethylurea (water-soluble) |
| Advantages | Lower cost, readily available reagents, well-established. | High efficiency, fast reaction rates, excellent for difficult couplings.[12] |
| Disadvantages | Slower reaction times, HOBt has explosive potential (handle with care). | Higher cost, can form guanidinium byproducts if amine is added before acid activation. |
Visualization of Workflow and Mechanism
To clarify the experimental sequence and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for amide coupling.
Caption: Simplified mechanism of amide bond formation.
Product Characterization
Confirmation of the final product's identity and purity is essential. The purified amide should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the covalent structure, ensuring the disappearance of the carboxylic acid proton and the appearance of the amide N-H proton (typically a broad singlet in the downfield region of the ¹H NMR spectrum), along with characteristic shifts in adjacent carbons in the ¹³C NMR spectrum.[15][18]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) or LC-MS should be used to confirm the molecular weight of the desired product.[16]
Troubleshooting and Field Insights
-
Stalled or Incomplete Reaction: If monitoring shows significant unreacted aniline after the recommended time, the cause is likely insufficient activation. Consider adding an additional portion (0.2-0.3 eq) of the coupling reagent. For the EDC/HOBt protocol, adding more EDC is usually sufficient. Ensure all solvents and reagents are anhydrous, as water will hydrolyze the active ester intermediate.
-
Low Yield after Purification: This may be due to side reactions or difficulty in separating the product from byproducts. The tetramethylurea from HATU can sometimes co-elute with polar products. If this occurs, modifying the work-up to include additional aqueous washes or employing a different chromatography solvent system may be necessary.
-
Substrate Solubility Issues: If the carboxylic acid or aniline has poor solubility in DMF, consider alternative anhydrous aprotic solvents such as Dichloromethane (DCM) or Acetonitrile (MeCN). Note that reaction times may need to be adjusted.
Conclusion
The successful synthesis of amides from the electronically deactivated 4-(2H-1,2,3-triazol-2-yl)aniline is readily achievable with the appropriate selection of a powerful coupling reagent system. Both the EDC/HOBt and HATU protocols outlined in this guide provide reliable and high-yielding pathways to the desired products. The EDC/HOBt method offers a balance of reactivity and cost-effectiveness, while the HATU method provides a rapid and highly efficient alternative for more demanding substrates. By understanding the principles of carboxylic acid activation and following these validated protocols, researchers can confidently incorporate this valuable building block into their synthetic programs.
References
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Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
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Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. ResearchGate. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA. [Link]
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Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]
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1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. MDPI. [Link]
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Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. [Link]
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Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. ACS Publications. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Coupling Reagents in Amide Synthesis. Scribd. [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Institutes of Health (NIH). [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]
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Application Notes & Protocols: Harnessing the Potential of the 4-(2H-1,2,3-Triazol-2-yl)aniline Scaffold in Anticancer Drug Discovery
Introduction
Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, with the triazole nucleus standing out as a "privileged scaffold."[1][2] This five-membered ring system is prized for its metabolic stability, capacity for hydrogen bonding, and its function as a rigid linker or a bioisosteric replacement for amide bonds.[3][4][5] When coupled with an aniline moiety, it forms a pharmacophore present in a multitude of compounds with diverse biological activities.[5] While direct anticancer applications of the specific isomer 4-(2H-1,2,3-triazol-2-yl)aniline are not yet widely documented in peer-reviewed literature, the broader class of triazole-aniline derivatives has demonstrated significant potential, showing activity against various cancer-related targets.[6][7][8]
This guide serves as a comprehensive resource for researchers and drug development professionals. It provides the scientific rationale, validated protocols, and strategic workflows to investigate the anticancer potential of the 4-(2H-1,2,3-triazol-2-yl)aniline scaffold and its derivatives. By leveraging established methodologies from analogous compounds, this document aims to accelerate the exploration of this promising chemical space.
Part 1: The 4-(Triazolyl)aniline Scaffold - A Rationale for Anticancer Drug Discovery
The therapeutic potential of the triazole-aniline scaffold is rooted in its ability to interact with key biological targets implicated in cancer progression. Its versatility allows it to serve as a core structure for agents with distinct mechanisms of action.
Mechanism Insight I: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for mitotic spindle formation and cell division, making them a validated target for cancer chemotherapy.[9][10] A significant number of triazole-containing compounds function as potent tubulin polymerization inhibitors by binding to the colchicine site.[9][10][11] This interaction disrupts microtubule dynamics, leading to a cascade of events culminating in apoptotic cell death.
-
Causality: The triazole ring often serves to lock the molecule in a specific conformation that mimics the cis-stilbene geometry of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[9][12] This structural mimicry allows the compound to fit snugly within the colchicine binding pocket on β-tubulin.
-
Downstream Effects: Disruption of microtubule function activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[10][13] Unable to resolve this arrest, the cancer cell initiates the intrinsic apoptotic pathway.[10]
Caption: Mechanism of tubulin polymerization inhibitors.
Mechanism Insight II: Protein Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The triazole-aniline scaffold is a common feature in numerous kinase inhibitors targeting enzymes such as Akt, Pim, VEGFR, and EGFR.[8][14][15][16][17]
-
Causality: The triazole ring can act as a hydrogen bond acceptor or donor, while the aniline portion can be modified to occupy hydrophobic pockets within the ATP-binding site of the kinase.[3] This dual functionality allows for high-affinity binding, competitively inhibiting the kinase's ability to phosphorylate its downstream substrates.
-
Downstream Effects: By blocking a specific kinase, these inhibitors can shut down oncogenic signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis. For instance, inhibiting the PI3K/Akt pathway can halt signals that promote cell survival and growth.[14]
Caption: General mechanism of protein kinase inhibition.
Part 2: Synthetic Protocols for Triazole-Aniline Scaffolds
The choice of synthetic route is critical for generating a library of derivatives for structure-activity relationship (SAR) studies. The regioselective synthesis of 1,2,3-triazoles is most reliably achieved via "click chemistry."
Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a robust and high-yield method for synthesizing 1,4-disubstituted 1,2,3-triazoles, a common motif in anticancer agent discovery.[18][19]
-
Rationale: The CuAAC reaction is highly specific, proceeding under mild conditions with high yields and simple purification, making it ideal for creating diverse compound libraries.[18] It reliably produces the 1,4-disubstituted isomer, which is crucial for consistent SAR studies.
Step-by-Step Methodology:
-
Preparation of Aryl Azide: a. Dissolve the corresponding aniline precursor (e.g., 4-aminoacetophenone) in a mixture of water and concentrated HCl. Cool the solution to 0-5 °C in an ice bath. b. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt. c. In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C. d. Add the cold diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen evolution will be observed. e. Stir the reaction mixture for 1-2 hours at room temperature. The resulting azide product can be extracted with an organic solvent (e.g., ethyl acetate) and purified. Caution: Azides are potentially explosive; handle with care.
-
CuAAC Reaction: a. To a solution of the synthesized aryl azide (1.0 eq) and a terminal alkyne (1.1 eq) in a solvent mixture such as t-BuOH/H₂O or DMF, add sodium ascorbate (0.2 eq). b. Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq). The sodium ascorbate will reduce Cu(II) to the active Cu(I) species in situ. c. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, dilute the reaction with water and extract the product with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Part 3: In Vitro Evaluation Protocols
A tiered approach to in vitro testing is essential for efficiently identifying promising lead compounds. The process begins with broad cytotoxicity screening, followed by specific mechanistic assays.
Caption: A typical preclinical drug discovery workflow.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard first-line method to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][20]
-
Rationale: The MTT assay is a rapid, sensitive, and high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, providing a quantitative measure of its cytotoxic potency against various cancer cell lines.[21]
Step-by-Step Methodology:
-
Cell Seeding: a. Culture human cancer cell lines (e.g., A549 lung, MCF-7 breast, HT-29 colon) under standard conditions (37 °C, 5% CO₂). b. Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration is <0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), and cells with medium containing DMSO (vehicle control). c. Incubate the plates for 48-72 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
| Compound ID | Scaffold | R Group | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HT-29 |
| Control | Doxorubicin | - | 3.24 | 1.5 | 2.8 |
| TPA-001 | 4-(1,2,3-Triazol-1-yl)aniline | 4-Fluorophenyl | 8.9 | 12.3 | 10.5 |
| TPA-002 | 4-(1,2,3-Triazol-1-yl)aniline | 3,4,5-Trimethoxyphenyl | 1.2 | 0.95 | 1.5 |
| TPA-003 | 4-(1,2,3-Triazol-1-yl)aniline | 4-Nitrophenyl | >50 | >50 | >50 |
| Table 1: Example data summary for in vitro cytotoxicity screening. IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is hypothetical and for illustrative purposes. |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression. It is particularly useful for confirming G2/M arrest induced by tubulin inhibitors.[10][13]
-
Rationale: By staining DNA with a fluorescent dye like Propidium Iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be quantified. A significant increase in the G2/M population after treatment indicates interference with mitosis.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20 °C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The resulting DNA content histogram will show the percentage of cells in each phase of the cell cycle.
Part 4: In Vivo Evaluation Protocol
Promising lead compounds identified through in vitro screening must be evaluated for in vivo efficacy and safety in animal models.
Protocol 4: Human Tumor Xenograft Model
This model assesses the antitumor activity of a compound on a human tumor growing in an immunocompromised mouse.[10][14]
-
Rationale: The xenograft model provides crucial data on a compound's ability to inhibit tumor growth in a complex biological system, offering insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic potential before advancing to clinical trials.
Step-by-Step Methodology:
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., HT-29) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize mice into treatment and control groups.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or on a specified schedule. The control group receives the vehicle only. A positive control group (e.g., treated with a standard-of-care drug) should be included.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size or at the end of the study period. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the final tumor weights and the tumor growth inhibition (TGI) percentage between the treated and control groups.
Conclusion and Future Directions
The 4-(triazolyl)aniline scaffold represents a versatile and promising platform for the discovery of novel anticancer agents. Drawing on the well-established anticancer activities of its structural analogs—notably as inhibitors of tubulin polymerization and protein kinases—a clear path exists for its systematic evaluation. The protocols detailed in this guide provide a robust framework for synthesizing a focused library of derivatives, screening for cytotoxic activity, elucidating the mechanism of action, and validating lead candidates in preclinical models. Future efforts should focus on comprehensive SAR studies to optimize potency and selectivity, as well as exploring novel cancer targets to fully unlock the therapeutic potential of this valuable chemical scaffold.
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Zhang, Q., et al. (2012). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link][9][12][22]
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Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. [Link]
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Lv, M., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link][1][13]
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Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link][21]
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Wang, L., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry. [Link][11]
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Kumar, V., & Kaur, K. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds. [Link][3]
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Boya, V. R., et al. (2021). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. [Link][20]
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Chegaev, K., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [Link][10]
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Oubella, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link][18]
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Andres, E., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules. [Link][14]
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Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Pharmaceuticals. [Link][23]
-
Al-Sanea, M. M., et al. (2021). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link][2]
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Luan, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][24]
-
Oubella, A., et al. (2023). New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. ResearchGate. [Link][19]
-
Furdych, A. I., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Social Pharmacy in Health Care. [Link][7]
-
Pierre, F., et al. (2011). 7-(4H-1,2,4-Triazol-3-yl)benzo[c][3][12]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. [Link][15]
-
Fun, H. K., et al. (2010). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E. [Link][25]
-
Mstari, F. Z., et al. (2014). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link][26]
-
Focher, F., et al. (2011). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Bioorganic & Medicinal Chemistry Letters. [Link][16]
-
Stana, A., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link][5]
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Parashchuk, M. O., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies. [Link][8]
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Al-Warhi, T., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Pharmaceuticals. [Link][17]
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Application Note: A Modular Synthetic Approach for Novel Kinase Inhibitors Based on the 4-(2H-1,2,3-Triazol-2-yl)aniline Scaffold
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] This application note presents a detailed, modular strategy for the synthesis of novel kinase inhibitors utilizing 4-(2H-1,2,3-triazol-2-yl)aniline as a versatile core scaffold. The aniline moiety serves as a privileged structural motif, pivotal for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The attached 2H-1,2,3-triazole ring acts as a stable and synthetically tractable bioisostere of an amide bond, offering improved metabolic stability and providing a vector for chemical diversification.[3][4] We provide a comprehensive, field-proven protocol for the multi-step synthesis of the key aniline intermediate, followed by its elaboration into a representative final product via palladium-catalyzed Buchwald-Hartwig amination.[5] This guide includes detailed methodologies for reaction execution, monitoring, purification, and structural characterization, as well as insights into developing a screening library for structure-activity relationship (SAR) studies.
Introduction: Rationale for the 4-(2H-1,2,3-Triazol-2-yl)aniline Scaffold
The design of ATP-competitive kinase inhibitors often relies on scaffolds that can effectively mimic the adenine portion of ATP, primarily by engaging the kinase hinge region through hydrogen bonds.[6] The 4-anilinoquinazoline and 4-anilinopyrimidine cores are prominent examples of such "privileged structures" found in numerous FDA-approved drugs.[1] The exocyclic aniline nitrogen is critical for this interaction.
Our selection of the 4-(2H-1,2,3-triazol-2-yl)aniline scaffold is based on two key principles of modern medicinal chemistry:
-
The Hinge-Binding Motif: The primary amino group of the aniline core is strategically positioned to act as a hydrogen bond donor, anchoring the inhibitor to the backbone of the kinase hinge region. This interaction is a foundational element for achieving high-affinity binding.
-
Bioisosteric Replacement and Vectorial Diversity: The 1,2,3-triazole ring is a well-established non-classical bioisostere of the amide bond.[4] This substitution can confer several advantages, including enhanced resistance to enzymatic hydrolysis and a different dipole moment, which can modulate physicochemical properties.[3] Furthermore, the triazole ring serves as a rigid and reliable linker, allowing for the facile introduction of various substituents through techniques like "click chemistry," a powerful tool in anticancer drug discovery.[7][8] This modularity is essential for exploring the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.
The general synthetic strategy involves a convergent approach, where the key aniline intermediate is coupled with a diverse set of functionalized heterocyclic electrophiles to generate a library of potential inhibitors.
Caption: Retrosynthetic analysis of the target kinase inhibitor.
Synthesis of Key Intermediate: 4-(2H-1,2,3-triazol-2-yl)aniline
The synthesis of the title scaffold is a critical prerequisite. While multiple routes exist for substituted anilines and triazoles, we present a robust and scalable three-step sequence starting from commercially available 4-nitroaniline. This pathway is designed for efficiency and control over the crucial N2-substitution pattern of the triazole ring, which can be challenging to achieve selectively.[9]
Caption: Overall workflow for the synthesis of the key aniline intermediate.
Protocol 2.1: Synthesis of 1-Azido-4-nitrobenzene (Step 1)
Rationale: This standard Sandmeyer-type reaction converts the primary aromatic amine of 4-nitroaniline into a diazonium salt, which is then displaced by an azide ion. The reaction is run at low temperature to ensure the stability of the diazonium intermediate.
-
Materials: 4-Nitroaniline, Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃), Concentrated Hydrochloric Acid (HCl), Deionized Water, Ice, Diethyl Ether.
-
Procedure:
-
In a 500 mL flask, suspend 4-nitroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.
-
Add the cold diazonium salt solution to the sodium azide solution in portions, allowing for controlled evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 2 hours.
-
Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide product.
-
Caution: Organic azides are potentially explosive. Handle with care, use a blast shield, and avoid heat and friction.
-
Protocol 2.2: Synthesis of 2-(4-Nitrophenyl)-2H-1,2,3-triazole (Step 2)
Rationale: This step involves a thermal [3+2] cycloaddition reaction between the aryl azide and an alkene. Vinyl acetate is used as an acetylene surrogate. The initial cycloadduct hydrolyzes during workup or a subsequent step to yield the desired triazole. This method often favors the formation of the N2-substituted isomer.
-
Materials: 1-Azido-4-nitrobenzene, Vinyl Acetate, Toluene.
-
Procedure:
-
Dissolve 1-azido-4-nitrobenzene (1.0 eq) in a mixture of toluene and an excess of vinyl acetate (5.0 eq).
-
Heat the reaction mixture to reflux (approx. 80-100 °C) and monitor by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The crude product, which may contain the hydrolyzed triazole, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 2.3: Synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline (Step 3)
Rationale: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method. An alternative is reduction with tin(II) chloride, which is robust and tolerant of many functional groups.
-
Materials: 2-(4-Nitrophenyl)-2H-1,2,3-triazole, Palladium on Carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas OR Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Ethanol.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the nitro compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product. The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol: Synthesis of a Representative Kinase Inhibitor
This protocol details the coupling of the newly synthesized aniline scaffold with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common heterocyclic core in kinase inhibitors (e.g., related to the FDA-approved drug Tofacitinib), via a Buchwald-Hartwig amination.[5]
Caption: Buchwald-Hartwig coupling to form the target inhibitor. (Note: Placeholder images used for structural representation).
Protocol 3.1: Buchwald-Hartwig Amination
Rationale: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds.[5] The choice of palladium precatalyst, phosphine ligand, base, and solvent is critical for achieving high yields. Xantphos is a bulky, electron-rich ligand that is effective for coupling with electron-rich anilines. Cesium carbonate is a strong yet non-nucleophilic base suitable for this transformation. Anhydrous, degassed solvent is essential to prevent the deactivation of the sensitive palladium catalyst.[5]
| Materials & Reagents | Supplier | Purity | Notes |
| 4-(2H-1,2,3-triazol-2-yl)aniline | Synthesized (Protocol 2) | >95% | Ensure dryness. |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Commercial | >98% | |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commercial | Catalyst Grade | Air-sensitive. |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Commercial | >98% | Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | Commercial | >99% | Dry in oven before use. |
| 1,4-Dioxane | Commercial | Anhydrous, <50 ppm H₂O | Degas before use. |
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst Pd₂(dba)₃ (0.02 eq), the phosphine ligand Xantphos (0.04 eq), and cesium carbonate (1.5 eq) under an inert atmosphere (Nitrogen or Argon).
-
Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the synthesized 4-(2H-1,2,3-triazol-2-yl)aniline (1.2 eq) to the tube.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Self-Validation/Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing the filtrate. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired final compound.
-
Characterization of the Final Product
Confirmation of the structure and purity of the synthesized inhibitor is paramount. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations for a Representative Inhibitor |
| ¹H NMR | Appearance of signals corresponding to both the aniline and pyrrolopyrimidine fragments. A downfield shift of the aniline aromatic protons and the disappearance of the aniline -NH₂ signal, replaced by a new, single N-H signal (often a broad singlet) are indicative of successful coupling. The characteristic triazole protons should be clearly visible. |
| ¹³C NMR | Appearance of carbon signals from both coupled fragments in the final spectrum, consistent with the proposed structure. |
| HRMS (ESI+) | Observation of the [M+H]⁺ ion with a mass-to-charge ratio that matches the calculated exact mass of the target compound to within 5 ppm. This provides unambiguous confirmation of the elemental composition. |
| Purity (HPLC) | Analysis by High-Performance Liquid Chromatography (HPLC) with UV detection should show a single major peak, indicating a purity of >95% for use in biological assays. |
Application in SAR-Driven Drug Discovery
The true power of this synthetic strategy lies in its modularity. By replacing the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with other chlorinated or brominated heterocycles, a diverse library of analogs can be rapidly synthesized. This allows for a systematic exploration of the structure-activity relationship (SAR).
Caption: Modular synthesis for generating an inhibitor library.
Hypothetical SAR Data Table
A library of synthesized compounds would be tested in biochemical assays against a panel of kinases. The resulting data, typically IC₅₀ values, guides the next round of inhibitor design.
| Compound ID | Heterocyclic Core (R) | VEGFR2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| INH-01 | 7H-pyrrolo[2,3-d]pyrimidine | 15 | 850 |
| INH-02 | Quinazoline | 250 | 120 |
| INH-03 | 6-Fluoroquinazoline | 180 | 45 |
| INH-04 | Indazole | >10,000 | >10,000 |
This data is illustrative. It suggests that the pyrrolo[2,3-d]pyrimidine core (INH-01) provides selectivity for VEGFR2, while the quinazoline core (INH-02) favors EGFR. Adding a fluorine atom (INH-03) further enhances EGFR potency, a common strategy in kinase inhibitor design. The indazole core (INH-04) is inactive, indicating it is not a suitable hinge-binder in this context.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Buchwald-Hartwig Coupling | 1. Inactive catalyst. 2. Presence of oxygen or water. 3. Insufficiently strong base. | 1. Use fresh catalyst; ensure it was stored properly under inert gas. 2. Ensure solvents are anhydrous and thoroughly degassed (e.g., by sparging with argon for 30 min). Use proper Schlenk technique. 3. Ensure the base is thoroughly dried. Consider a stronger base like NaOtBu if Cs₂CO₃ is ineffective. |
| Incomplete Reaction | 1. Insufficient heating or reaction time. 2. Catalyst decomposition. | 1. Increase reaction temperature in 10 °C increments or prolong the reaction time. Monitor by LC-MS. 2. Add a second portion of catalyst and ligand to the reaction mixture. |
| Difficulty in Product Purification | 1. Product co-elutes with starting materials or byproducts. 2. Product is insoluble. | 1. Optimize the chromatography solvent system. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography. 2. Add solubilizing groups to the next generation of designed compounds. For purification, try triturating the crude material with a solvent that dissolves impurities but not the product. |
References
- Al-Warhi, T., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone-1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
-
Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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Fouad, M., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. BenchChem.
- BenchChem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. BenchChem.
-
Wang, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
Zhou, C., & Wang, L. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Future Medicinal Chemistry. [Link]
- Zhou, C., & Wang, L. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Future Medicinal Chemistry.
-
Turlington, M., et al. (2019). Bioisosteric relationship of 1,4-disubstituted 1,2,3-triazoles and amides. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis and Polymerization of 2-(4-aminophenyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and utilization of 2-(4-aminophenyl)-2H-1,2,3-triazole as a monomer for the preparation of novel polyamides and polyimides. While direct literature on the polymerization of this specific isomer is limited, this document outlines a proposed synthetic pathway for the monomer and provides detailed, field-proven protocols for its subsequent polymerization based on established methodologies for analogous aromatic diamines. The incorporation of the 2H-1,2,3-triazole moiety into polymer backbones is expected to impart unique thermal, mechanical, and solubility characteristics. This guide is intended to serve as a foundational resource for researchers exploring the development of new high-performance polymers.
Introduction: The Significance of Triazole-Containing Polymers
Heterocyclic compounds are of immense interest in materials science due to their unique electronic and structural properties. Among these, the triazole nucleus, existing as 1,2,3- and 1,2,4-isomers, has garnered significant attention.[1][2] Polymers incorporating triazole moieties in their backbones often exhibit enhanced thermal stability, improved solubility, and a high affinity for metal ions.[3][4] The 1,2,3-triazole ring, in particular, possesses a large dipole moment and can act as a hydrogen bond acceptor, influencing the intermolecular interactions within the polymer matrix.[3]
The monomer, 2-(4-aminophenyl)-2H-1,2,3-triazole, presents an intriguing building block for high-performance polymers. The presence of two amine functionalities allows it to act as a diamine monomer in polycondensation reactions with diacid chlorides or dianhydrides to form polyamides and polyimides, respectively. The 2H-1,2,3-triazole linkage is anticipated to introduce a kink in the polymer chain, potentially disrupting chain packing and enhancing solubility compared to more linear aromatic polymers.
This guide will first propose a synthetic route for the 2-(4-aminophenyl)-2H-1,2,3-triazole monomer, followed by detailed protocols for its polymerization into polyamides and polyimides.
Synthesis of 2-(4-aminophenyl)-2H-1,2,3-triazole Monomer: A Proposed Pathway
Caption: Proposed synthetic workflow for 2-(4-aminophenyl)-2H-1,2,3-triazole.
Protocol 2.1: Proposed Synthesis of 2-(4-aminophenyl)-2H-1,2,3-triazole
Step 1: Synthesis of 4-Nitrophenyl azide from 4-Nitroaniline
-
Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction to stir for 1-2 hours at 0-5 °C.
-
Extract the product, 4-nitrophenyl azide, with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 2-(4-nitrophenyl)-2H-1,2,3-triazole
-
Dissolve 4-nitrophenyl azide and glyoxal in a suitable solvent such as toluene.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-(4-nitrophenyl)-2H-1,2,3-triazole.
Step 3: Reduction to 2-(4-aminophenyl)-2H-1,2,3-triazole
-
Dissolve 2-(4-nitrophenyl)-2H-1,2,3-triazole in ethanol or a similar solvent.
-
Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to yield the final monomer, 2-(4-aminophenyl)-2H-1,2,3-triazole.
Polymer Synthesis via Polycondensation
The synthesized diamine monomer can be used in polycondensation reactions to create high-performance polymers. The following sections detail the protocols for the synthesis of polyamides and polyimides.
Polyamide Synthesis
Aromatic polyamides are typically synthesized by the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride.[5]
Caption: General workflow for the synthesis of poly(amide-triazole).
Protocol 3.1.1: Synthesis of a Poly(amide-triazole)
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a precise amount of 2-(4-aminophenyl)-2H-1,2,3-triazole in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC)) as a solid or in solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring.
-
Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
Table 1: Representative Diacid Chlorides for Polyamide Synthesis
| Diacid Chloride | Abbreviation | Structure |
| Terephthaloyl chloride | TPC | ClCO-C₆H₄-COCl |
| Isophthaloyl chloride | IPC | ClCO-C₆H₄-COCl |
| 4,4'-Oxydibenzoyl chloride | ODBC | ClCO-C₆H₄-O-C₆H₄-COCl |
Polyimide Synthesis
The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.[6]
Caption: Two-step workflow for the synthesis of poly(imide-triazole).
Protocol 3.2.1: Synthesis of a Poly(imide-triazole)
Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged flask, dissolve a precise amount of 2-(4-aminophenyl)-2H-1,2,3-triazole in an anhydrous aprotic polar solvent (e.g., NMP or DMAc).
-
Slowly add an equimolar amount of a solid aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) in portions to the stirred diamine solution at room temperature.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the cyclodehydration to the polyimide.
-
Cool the oven to room temperature and carefully peel the polyimide film from the glass plate.
Table 2: Representative Dianhydrides for Polyimide Synthesis
| Dianhydride | Abbreviation | Structure |
| Pyromellitic dianhydride | PMDA | C₁₀H₂O₆ |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | C₁₉H₆F₆O₆ |
| 4,4'-Oxydiphthalic anhydride | ODPA | C₁₆H₆O₇ |
Expected Polymer Properties and Characterization
The resulting polyamides and polyimides containing the 2H-1,2,3-triazole moiety are expected to exhibit a unique combination of properties.
-
Solubility: The non-linear structure imparted by the 2H-1,2,3-triazole ring may lead to improved solubility in organic solvents compared to their more rigid, linear counterparts.
-
Thermal Stability: Aromatic polyamides and polyimides are known for their high thermal stability. The incorporation of the thermally stable triazole ring is expected to result in polymers with high glass transition temperatures (Tg) and decomposition temperatures.[4]
-
Mechanical Properties: These polymers are anticipated to form tough and flexible films with good tensile strength and modulus, characteristic of high-performance aromatic polymers.[6]
Table 3: Typical Characterization Techniques
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of amide or imide bond formation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the polymer structure. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |
| Tensile Testing | Measurement of mechanical properties such as tensile strength, modulus, and elongation at break. |
Conclusion
This application note provides a comprehensive guide for the synthesis and polymerization of 2-(4-aminophenyl)-2H-1,2,3-triazole. While a definitive synthesis for the monomer is proposed, the polymerization protocols are based on well-established methods for similar aromatic diamines. The resulting triazole-containing polyamides and polyimides are expected to be a new class of high-performance materials with a desirable balance of thermal stability, mechanical strength, and processability. This guide serves as a valuable resource for researchers venturing into the design and synthesis of novel heterocyclic polymers.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (PDF) ResearchGate.
-
Preparation of New Poly(ester triazole) and Poly(amide triazole) by "Click Chemistry". ResearchGate.
-
A mini review of the synthesis of poly-1,2,3-triazole-based functional materials. Royal Society of Chemistry.
-
Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. ResearchGate.
-
POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks.
-
Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. National Institutes of Health.
-
Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. Royal Society of Chemistry.
-
Synthesis of Polyimides Containing Triphenylamine-Substituted Triazole Moieties for Polymer Memory Applications. ResearchGate.
-
1,2,3-Triazole. Wikipedia.
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (PDF) ResearchGate.
-
Biologically active sulfur-containing polyamides as promising anticancer materials. National Institutes of Health.
-
synthesis of 1,2,4 triazole compounds. ISRES.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
A Scalable, Regioselective Synthesis of 4-(2H-1,2,3-Triazol-2-yl)aniline Hydrochloride: A Key Pharmaceutical Intermediate
An Application Note and Protocol for Researchers
Abstract
This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride, a vital building block in modern drug discovery. The 1,2,3-triazole motif is a cornerstone in medicinal chemistry, valued for its stability and unique hydrogen bonding capabilities.[1] Specifically, the N2-substituted isomer often presents a distinct pharmacological profile, yet its regioselective synthesis poses significant challenges compared to the more commonly accessed N1-isomers via standard "click chemistry".[2] This document outlines a robust and scalable three-step synthetic pathway commencing with an inexpensive, ligand-free Ullmann-Goldberg N-arylation, followed by a clean catalytic hydrogenation, and culminating in the formation of the desired hydrochloride salt. The causality behind experimental choices, process optimization for scale-up, and rigorous analytical validation are detailed to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
The 4-(2H-1,2,3-triazol-2-yl)aniline scaffold is a privileged structure found in numerous biologically active compounds, including potential anticancer and antitrypanosomal agents.[3][4] Its utility stems from the 1,2,3-triazole ring acting as a stable, polar isostere for amide bonds, capable of forming critical hydrogen bonds and dipole-dipole interactions with biological targets.[5]
The primary synthetic challenge lies in controlling the regioselectivity of the N-arylation of the 1,2,3-triazole ring. While the Nobel-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a hallmark of "click chemistry" for efficiently creating 1,4-disubstituted (N1) triazoles, it is not suitable for generating the N2 isomer required here.[6][7] Direct synthesis from aryl azides often yields mixtures of isomers that are difficult to separate on a large scale.[8]
Therefore, a "post-triazole functionalization" strategy is superior for large-scale production. The pathway detailed herein was designed for scalability, safety, and cost-effectiveness. It relies on a key Ullmann-Goldberg coupling reaction, which has been proven effective for the large-scale, regioselective N2-arylation of 1,2,3-triazoles.[9]
The overall synthetic workflow is depicted below:
Sources
- 1. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline | Benchchem [benchchem.com]
- 3. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
reaction conditions for diazotization of 4-(2H-1,2,3-triazol-2-yl)aniline
Application Note & Protocol
Topic: High-Fidelity Synthesis of 4-(2H-1,2,3-triazol-2-yl)benzenediazonium Chloride: Reaction Conditions and In-Situ Application
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Executive Summary & Introduction
Arenediazonium salts are exceptionally versatile intermediates in organic synthesis, serving as precursors for a vast array of functional groups through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, as well as azo-coupling.[1][2] The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone transformation.[3] This document provides a detailed guide to the diazotization of 4-(2H-1,2,3-triazol-2-yl)aniline, a heterocyclic amine of increasing interest in medicinal chemistry and materials science.
The presence of the 2H-1,2,3-triazole moiety introduces specific electronic considerations that influence the reactivity of the aniline nitrogen. This protocol is designed to address these nuances, ensuring a high-yield, high-fidelity conversion to the target diazonium salt, which is typically generated and used in situ due to its inherent instability.[3] We will delve into the mechanistic underpinnings of the reaction, critical process parameters, a step-by-step laboratory protocol, and rigorous safety procedures essential for handling these high-energy intermediates.[4][5][6]
Mechanistic Rationale: The Formation of the Diazonium Cation
The diazotization reaction proceeds via the electrophilic attack of a nitrosonium ion (NO⁺) on the primary amine.[7] The nitrosonium ion is generated in situ from the protonation of sodium nitrite by a strong mineral acid.
Key Mechanistic Steps:
-
Generation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong acid (e.g., HCl) to form nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: Nitrous acid is further protonated by the excess acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-(2H-1,2,3-triazol-2-yl)aniline attacks the nitrosonium ion, forming an N-N bond.
-
Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps, followed by the elimination of a water molecule, leads to the formation of the resonance-stabilized arenediazonium cation.[7][8]
The stability of the resulting arenediazonium salt, while greater than its aliphatic counterparts, is still limited. Resonance stabilization is afforded by the delocalization of the positive charge across the two nitrogen atoms and into the aromatic ring.[8][9]
Caption: Generalized mechanism for the formation of an arenediazonium ion.
Critical Experimental Parameters: A Causality-Driven Approach
Success in diazotization hinges on the precise control of several interconnected parameters. The electron-withdrawing nature of the triazole ring reduces the nucleophilicity of the amino group, potentially slowing the reaction compared to aniline itself, which necessitates careful management of the conditions.[8]
| Parameter | Optimal Range | Rationale & Causality |
| Temperature | 0 – 5 °C | Primary Control Factor. Arenediazonium salts are thermally labile.[10] Above 5-10 °C, they rapidly decompose, liberating nitrogen gas (N₂) and generating highly reactive aryl cations. This leads to undesired side products (e.g., phenols from reaction with water) and poses a significant safety risk. Strict temperature control is non-negotiable.[6][11] |
| Acid Stoichiometry | 2.5 – 3.0 equivalents | An excess of strong mineral acid (e.g., HCl, H₂SO₄) is crucial for three reasons: 1) To convert the aniline into its soluble salt (ArNH₃⁺Cl⁻). 2) To react with NaNO₂ to generate the necessary nitrous acid in situ.[12] 3) To maintain a low pH, which prevents the newly formed diazonium salt from coupling with unreacted aniline, a common side reaction that forms diazoamino compounds. |
| Nitrite Addition | Slow, dropwise | The reaction between the amine and the nitrosonium ion is exothermic.[11] A slow, controlled addition of the sodium nitrite solution allows for effective heat dissipation, preventing temperature spikes that would cause decomposition. A slight excess (1.05-1.1 eq) of NaNO₂ ensures complete conversion of the amine. |
| Reaction Monitoring | Starch-Iodide Paper | This provides a real-time check for the presence of excess nitrous acid.[4][6] A positive test (immediate blue-black color) indicates that enough NaNO₂ has been added to consume all the primary amine and a slight excess is now present, signaling the reaction's completion. |
| Post-Reaction Quench | Urea or Sulfamic Acid | Any residual nitrous acid after the reaction is complete should be neutralized. Nitrous acid is unstable and can contribute to side reactions or pose a hazard. Urea ((NH₂)₂CO) or sulfamic acid (H₃NSO₃) reacts rapidly with HNO₂ to produce N₂, CO₂, and H₂O, effectively quenching it. |
Detailed Experimental Protocol
This protocol details the generation of an aqueous solution of 4-(2H-1,2,3-triazol-2-yl)benzenediazonium chloride for immediate use in a subsequent reaction.
Warning: Diazonium salts in solid form can be explosive when dry and are sensitive to shock and heat.[4][6][10] This protocol is designed for the in-situ generation and use of the diazonium salt in solution. DO NOT attempt to isolate the solid diazonium salt without performing a thorough safety assessment.[5][6]
Materials and Reagents
| Reagent | Formula | M.W. | Amount (10 mmol scale) | Moles | Equivalents |
| 4-(2H-1,2,3-triazol-2-yl)aniline | C₈H₈N₄ | 160.18 | 1.60 g | 10.0 mmol | 1.0 |
| Concentrated HCl (37%) | HCl | 36.46 | ~2.5 mL | ~30.0 mmol | ~3.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g | 11.0 mmol | 1.1 |
| Deionized Water | H₂O | 18.02 | ~25 mL | - | - |
| Urea (for quenching) | (NH₂)₂CO | 60.06 | ~0.1 g | ~1.7 mmol | - |
| Starch-Iodide Paper | - | - | As needed | - | - |
| Ice | H₂O | 18.02 | As needed | - | - |
Step-by-Step Procedure
-
Aniline Salt Formation:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-(2H-1,2,3-triazol-2-yl)aniline (1.60 g, 10.0 mmol).
-
Add deionized water (15 mL) and concentrated HCl (2.5 mL, ~30 mmol).
-
Stir the mixture. A slurry will form which may become a clear solution of the hydrochloride salt upon stirring.
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the stirred mixture to 0 °C. Ensure the internal temperature is stable between 0 and 5 °C.
-
-
Nitrite Solution Preparation:
-
In a separate small beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in cold deionized water (10 mL).
-
-
Diazotization (Critical Step):
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the nitrite solution dropwise to the stirred aniline hydrochloride slurry over 20-30 minutes.
-
Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. Monitor the temperature constantly. The reaction is exothermic.
-
The reaction mixture should gradually become a clear, pale yellow solution as the diazonium salt forms.
-
-
Monitoring for Completion:
-
After the addition is complete, continue stirring at 0-5 °C for an additional 15 minutes.
-
To test for completion, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate formation of a dark blue-black color indicates the presence of excess nitrous acid, signaling that all the aniline has been consumed.
-
If the test is negative, add a small additional amount of the nitrite solution (e.g., 0.2 mL) and stir for 5 minutes before re-testing.
-
-
Quenching Excess Nitrite:
-
Once a positive starch-iodide test is confirmed, add a small amount of urea or sulfamic acid portion-wise until the reaction mixture no longer gives a positive test (i.e., the paper remains white). This neutralizes the excess nitrous acid.
-
-
Immediate Use:
-
The resulting cold solution of 4-(2H-1,2,3-triazol-2-yl)benzenediazonium chloride is now ready for immediate use in the subsequent synthetic step (e.g., Sandmeyer reaction, azo coupling). Do not store this solution.
-
Caption: Step-by-step workflow for the diazotization protocol.
Mandatory Safety Protocols
Adherence to strict safety measures is paramount during diazotization.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can detonate from heat, friction, or shock.[4][6] Never allow the reaction mixture to evaporate or the product to precipitate and dry.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves. Conduct the entire procedure in a well-ventilated chemical fume hood.[12] A blast shield is highly recommended.
-
Temperature Control: A runaway reaction due to a temperature spike is the most common failure mode. Ensure the cooling bath is robust and monitor the internal temperature vigilantly.
-
Gas Evolution: The reaction releases nitrogen oxides (if side reactions occur) and nitrogen gas (upon decomposition). Ensure adequate ventilation.[4][6]
-
Quenching: Always have a quenching agent (urea, sulfamic acid) and a base (e.g., sodium bicarbonate solution) readily available to neutralize the reaction if necessary.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture darkens significantly (brown/black) | 1. Temperature exceeded 10 °C, causing decomposition. 2. Nitrite added too quickly. | 1. Immediately ensure cooling is effective. 2. Discard the run and restart, adding the nitrite solution much more slowly with vigilant temperature monitoring. |
| Starch-iodide test remains negative after all NaNO₂ is added | 1. Stoichiometric miscalculation of NaNO₂. 2. Purity of starting aniline is low. | 1. Prepare a small additional amount of NaNO₂ solution (e.g., 5-10 mol%) and add it slowly until the test is positive. 2. Verify the purity of the starting material. |
| Solid precipitates from the reaction mixture | 1. The diazonium salt is sparingly soluble under the reaction conditions. 2. The starting aniline hydrochloride salt is not fully dissolved. | 1. Add a small amount of additional cold water or acid to aid dissolution. Do not allow the precipitate to remain, as isolated solids are a hazard. |
References
-
Chen, K., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Available at: [Link][4][6]
-
SATHEE JEE. (n.d.). Chemistry Diazotization Reaction. Available at: [Link][12]
-
Kowalczyk, M., et al. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. MDPI. Available at: [Link][13]
-
Malmedy, F., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link][5]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]
-
Chemistry Learners. (2024). Diazotization Reaction | Class 12 Chemistry. YouTube. Available at: [Link][14]
-
Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link][10]
-
Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Triazole synthesis from diazonium salts. Available at: [Link]
-
Weiss, R., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Available at: [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link][15]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link][1]
-
National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
ResearchGate. (2018). synthesis and characterize new heterocyclic compounds derivatives from diazonium salt derivatives. Available at: [Link]
-
ResearchGate. (2014). Removal of amino in anilines through diazonium salt-based reactions. Available at: [Link][2]
-
CK-12 Foundation. (n.d.). Diazonium Salts. Available at: [Link][9]
-
National Center for Biotechnology Information. (2016). Exploring Flow Procedures for Diazonium Formation. Available at: [Link]
-
Ben N. (2019). converting anilines to diazoniums ions. YouTube. Available at: [Link][7]
-
ResearchGate. (n.d.). Synthesis of diazonium salts from aniline derivatives. Available at: [Link][16]
-
ResearchGate. (2010). New generation of diazonium based on heterocyclic amines: Electrochemical investigations. Available at: [Link]
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Available at: [Link][3]
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- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. CK12-Foundation [flexbooks.ck12.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 13. mdpi.com [mdpi.com]
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- 16. researchgate.net [researchgate.net]
Application Note: 4-(2H-1,2,3-triazol-2-yl)aniline as a Versatile Scaffold for Novel Fluorescent Probes
Introduction
The 1,2,3-triazole ring is a highly stable, aromatic five-membered heterocycle that has become a cornerstone in the development of functional molecules for biomedical and materials science applications.[1][2] Its remarkable versatility stems from its chemical stability, capacity for hydrogen bonding, and significant dipole moment.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,2,3-triazole derivatives, offering a modular and highly efficient pathway to structurally diverse compounds.[1][3]
This application note presents 4-(2H-1,2,3-triazol-2-yl)aniline as a key building block for the rational design and synthesis of novel fluorescent probes. The core structure combines the stable 2H-1,2,3-triazole moiety with a reactive aniline group. This aniline provides a convenient chemical handle for the covalent attachment of various fluorophores and targeting ligands. The triazole ring itself can contribute to the overall photophysical properties of the final probe and offers a robust, non-labile linkage within the molecular architecture.[2][4]
We will provide a detailed protocol for the synthesis of a model fluorescent probe derived from this scaffold and outline a general workflow for its application in cellular imaging. The methodologies described herein are intended to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this versatile scaffold in their own discovery programs.
Part I: The Core Scaffold – Synthesis and Properties
The starting material, 4-(2H-1,2,3-triazol-2-yl)aniline (CAS No. 52708-34-6), is a stable, crystalline solid.[5] Its structure features a primary aromatic amine (the aniline -NH2 group) which is the key reactive site for subsequent derivatization. The 2H-1,2,3-triazole ring is generally less reactive but contributes to the overall electronic and steric properties of the molecule. The combination of an electron-donating amino group with the electron-withdrawing triazole heterocycle creates a unique electronic environment.[6]
While commercially available, the synthesis of the core scaffold is an instructive process that highlights the fundamental chemistry involved. A common route involves the reaction of a protected 4-nitroaniline derivative with an appropriate triazole-forming reagent, followed by reduction of the nitro group to the desired aniline.
Part II: General Strategies for Probe Elaboration
The primary amino group of 4-(2H-1,2,3-triazol-2-yl)aniline is the workhorse for probe synthesis. It can readily undergo a variety of well-established chemical transformations to append fluorophores, quenchers, or biologically active moieties.
Key Functionalization Reactions:
-
Amide Bond Formation: The most common strategy involves reacting the aniline with an activated carboxylic acid (e.g., an acyl chloride or NHS ester) of a desired fluorophore. This forms a stable amide linkage.
-
Sulfonamide Formation: Reaction with a sulfonyl chloride provides a robust sulfonamide linkage.
-
Diazotization: The amine can be converted to a diazonium salt, which can then be used in coupling reactions (e.g., azo coupling) to form extended conjugated systems.
The choice of linking chemistry depends on the stability requirements of the final probe and the functional groups present on the fluorophore to be attached. The modularity of this approach allows for the rapid generation of a library of probes with diverse photophysical properties.[3]
Caption: General workflow for synthesizing a fluorescent probe.
Part III: Protocol - Synthesis of a Dansyl-Conjugated Model Probe
This protocol details the synthesis of a model fluorescent probe by coupling 4-(2H-1,2,3-triazol-2-yl)aniline with Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). The resulting probe combines the triazole-aniline scaffold with the environmentally sensitive dansyl fluorophore.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 4-(2H-1,2,3-triazol-2-yl)aniline | Commercial Source | >98% Purity |
| Dansyl chloride | Commercial Source | >98% Purity |
| Anhydrous N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |
| Triethylamine (TEA) | Commercial Source | >99%, Anhydrous |
| Dichloromethane (DCM) | Commercial Source | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | In-house prep. | |
| Brine (Saturated NaCl Solution) | In-house prep. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | Reagent Grade |
| Silica Gel for Column Chromatography | Commercial Source | 60 Å, 230-400 mesh |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2H-1,2,3-triazol-2-yl)aniline (160 mg, 1.0 mmol).
-
Add 10 mL of anhydrous DMF to dissolve the starting material.
-
Add triethylamine (0.21 mL, 1.5 mmol, 1.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl that is generated during the reaction, driving the equilibrium towards product formation.
-
-
Addition of Dansyl Chloride:
-
In a separate vial, dissolve Dansyl chloride (297 mg, 1.1 mmol, 1.1 eq) in 5 mL of anhydrous DMF.
-
Add the Dansyl chloride solution dropwise to the stirring aniline solution over 10 minutes at 0 °C (ice bath).
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Scientist's Note: Slow, dropwise addition at a reduced temperature helps to control the exotherm of the reaction and minimize the formation of side products.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Scientist's Note: The NaHCO₃ wash removes any unreacted Dansyl chloride (which hydrolyzes) and residual acid. The brine wash helps to remove water from the organic layer.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a yellow-orange solid.
-
Purify the crude material by silica gel column chromatography using a gradient elution of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Combine the fractions containing the desired product (monitored by TLC) and remove the solvent under reduced pressure to yield the pure fluorescent probe.
-
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the key photophysical properties.
Expected Photophysical Properties:
| Property | Expected Value Range | Notes |
| Absorption Maximum (λ_abs) | 330 - 350 nm | Corresponds to the π→π* transition of the dansyl moiety.[4] |
| Emission Maximum (λ_em) | 500 - 540 nm | Highly solvent-dependent (solvatochromic); emission will be blue-shifted in less polar environments.[7] |
| Stokes Shift | > 150 nm | A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise.[8] |
| Quantum Yield (Φ_F) | 0.1 - 0.7 | Varies significantly with solvent polarity and local environment; generally higher in non-polar solvents.[4][9] |
Part IV: Application Protocol - Cellular Imaging
This protocol provides a general workflow for using the newly synthesized probe to stain cultured mammalian cells for visualization by fluorescence microscopy.
Materials:
-
Synthesized Dansyl-Triazole Probe
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mammalian cells (e.g., HeLa or HEK293)
-
Glass-bottom imaging dishes or chamber slides
-
Formaldehyde solution (e.g., 4% in PBS for fixation, optional)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Caption: Step-by-step workflow for cellular imaging.
Step-by-Step Procedure:
-
Cell Preparation:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37 °C with 5% CO₂ for 24-48 hours.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the Dansyl-Triazole probe in cell culture-grade DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (typically 1-10 µM).
-
Scientist's Note: It is critical to first optimize the probe concentration and incubation time to achieve sufficient signal with minimal cytotoxicity.
-
-
Cell Staining:
-
Aspirate the old medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37 °C. Protect from light.
-
-
Wash and Image:
-
Aspirate the probe-containing medium.
-
Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh PBS or imaging buffer to the dish.
-
Immediately proceed to imaging on a fluorescence microscope equipped with appropriate filters for the Dansyl fluorophore (e.g., DAPI or FITC filter sets, depending on the specific excitation/emission maxima).
-
Scientist's Note: For fixed-cell imaging, after washing, cells can be incubated with 4% formaldehyde in PBS for 15 minutes at room temperature, followed by further washing before mounting and imaging.
-
Part V: Data Interpretation & Troubleshooting
-
Localization: The subcellular localization of the fluorescence signal will depend on the physicochemical properties of the probe (e.g., lipophilicity, charge). The model Dansyl probe may accumulate in lipid-rich structures like membranes or lipid droplets.
-
High Background: If background fluorescence is high, reduce the probe concentration or incubation time. Ensure washing steps are thorough.
-
No Signal: If the signal is too weak, increase the probe concentration or incubation time. Verify probe integrity and confirm microscope settings are optimal.
-
Photobleaching: The Dansyl fluorophore can be susceptible to photobleaching. Use the lowest possible excitation light intensity and minimize exposure time during image acquisition.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT test) to ensure the probe concentration and incubation time used are not toxic to the cells.[8]
Conclusion
4-(2H-1,2,3-triazol-2-yl)aniline is a powerful and versatile scaffold for the construction of novel fluorescent probes. The straightforward and modular synthetic access provided by the reactive aniline handle allows for its conjugation to a wide array of reporter molecules. The inherent stability of the triazole core ensures the resulting probes are robust for use in complex biological systems.[1] The protocols provided here offer a solid foundation for researchers to develop customized probes for a multitude of applications, from fundamental cell biology to high-throughput screening and diagnostics.[3][10][11]
References
- Application Notes and Protocols for the Synthesis of Fluorescent Probes via Click Chemistry with Methyl 6- (azidomethyl)nicotinate. Benchchem.
- Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Lumiprobe.
- Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. National Institutes of Health (NIH).
- Azide conjugates - for Click chemistry. Interchim.
- Harnessing click chemistry for the discovery of fluorescent materials. ResearchGate.
- Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). SETA BioMedicals.
- Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. [Source Not Found].
- New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI.
- Fluorogenic Triazoles and Applications of their Photophysical Properties. ResearchGate.
- Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central.
-
3-Aryl-5-aminobiphenyl Substituted[3][12][13]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. National Institutes of Health (NIH). Available at:
- 4-(2h-1,2,3-triazol-2-yl)aniline. Echemi.
- 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline. Benchchem.
- An Ultrasensitive 1,2,3-Triazole Schiff-Based Fluorescence Probe for the Detection of Al3+ and Developing Application of Biological Activity. PubMed.
- Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI.
- Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. [Source Not Found].
- 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. National Institutes of Health (NIH).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Ultrasensitive 1,2,3-Triazole Schiff-Based Fluorescence Probe for the Detection of Al3+ and Developing Application of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline
Welcome to the technical support center for the synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yield and purity.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My reaction is yielding a mixture of 1,2,3-triazole isomers. How can I improve the regioselectivity for the 2-substituted (2H) isomer?
This is a common challenge. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, especially when catalyzed, can produce a mixture of regioisomers. The formation of the 2-substituted (N-2) isomer of the triazole ring is often less thermodynamically favored than the 1-substituted (N-1) isomer.
Core Issue: The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of the cycloaddition.
Troubleshooting Strategy:
-
Catalyst Selection:
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): This popular "click" reaction almost exclusively yields the 1,4-disubstituted (N-1) triazole isomer. If you are using a copper catalyst and obtaining the wrong isomer, it is likely you are not forming the desired product.
-
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC): Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, are known to favor the formation of the 1,5-disubstituted triazole. For obtaining the N-2 substituted aniline, a different strategy is often required.
-
-
Alternative Synthetic Routes:
-
Direct N-arylation: A more direct and often higher-yielding method for N-2 arylation of 1,2,3-triazoles involves the use of arylboronic acids under palladium or copper catalysis.
-
From 1,2-Diketones: The reaction of a 1,2-diketone with a hydrazine derivative can also lead to the formation of a 1,2,3-triazole.
-
A recommended approach for the synthesis of 2-aryl-1,2,3-triazoles is the reaction of 1,2,3-triazole with an arylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like pyridine. This method has been shown to be highly regioselective for the N-2 position.
Experimental Protocol: Copper-Catalyzed N-2 Arylation of 1,2,3-Triazole
-
To a solution of 1,2,3-triazole (1.0 equiv.) and 4-aminophenylboronic acid (1.5 equiv.) in a suitable solvent such as methanol or DMF, add copper(II) acetate (0.1 equiv.) and pyridine (2.0 equiv.).
-
Heat the reaction mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I improve them?
Low yields can stem from a variety of factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low yield.
Detailed Optimization Strategies:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. For copper-catalyzed reactions, polar aprotic solvents like DMF or DMSO are often effective.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials or the formation of side products. A systematic temperature screen is recommended.
-
Catalyst and Ligand Screening: The choice of ligand can influence the solubility and reactivity of the catalyst. For copper-catalyzed N-arylations, ligands such as pyridine or phenanthroline can be beneficial.
Table 1: Example of Reaction Condition Optimization
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | None | DMF | 80 | 45 |
| 2 | Cu(OAc)₂ (10) | Pyridine (20) | DMF | 80 | 75 |
| 3 | CuI (10) | Phen (20) | DMSO | 100 | 82 |
| 4 | Cu(OAc)₂ (10) | Pyridine (20) | DMF | 60 | 68 |
Q3: My final product is difficult to purify. What strategies can I employ for effective purification?
Purification challenges often arise from the presence of closely related isomers, unreacted starting materials, or catalyst residues.
Purification Workflow:
Caption: Purification workflow for the target compound.
Key Purification Techniques:
-
Removal of Metal Catalysts:
-
Copper: Washing the organic extract with an aqueous solution of ammonium chloride or a dilute solution of a chelating agent like EDTA can help remove residual copper salts.
-
Ruthenium: Ruthenium catalysts can often be removed by filtration through a plug of silica gel or by precipitation.
-
-
Chromatography:
-
Stationary Phase: Standard silica gel is often sufficient. If isomers are difficult to separate, consider using a different stationary phase such as alumina or a reverse-phase C18 silica.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of a polar modifier like methanol may be necessary.
-
-
Recrystallization: This is an excellent technique for obtaining highly pure material. A solvent screen should be performed to identify a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of aromatic amines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
References
-
Synthesis of N-2- and N-1-Substituted 1,2,3-Triazoles by Regioselective Copper-Catalyzed N-Arylation. The Journal of Organic Chemistry. Available at: [Link]
Technical Support Center: Purification of 4-(2H-1,2,3-triazol-2-yl)aniline
Welcome to the technical support center for the purification of 4-(2H-1,2,3-triazol-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile compound. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.
The Core Challenge: Isomerism and Polarity
The primary difficulty in obtaining pure 4-(2H-1,2,3-triazol-2-yl)aniline lies in the frequent co-synthesis of its regioisomer, 4-(1H-1,2,3-triazol-1-yl)aniline. The formation of these N1 and N2-substituted isomers is a common outcome in many synthetic routes for 1,2,3-triazoles.[1][2] These isomers often exhibit very similar physical properties, making their separation a non-trivial task. Additionally, the presence of the aniline moiety imparts a degree of polarity that can influence the choice of purification techniques.
This guide will provide a structured approach to tackling these challenges, from initial troubleshooting to detailed purification protocols.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of the crude product is complex, with more peaks than expected. What are the likely impurities?
A1: Besides residual solvents and starting materials, the most common impurity is the 4-(1H-1,2,3-triazol-1-yl)aniline regioisomer. Depending on your synthetic route, you may also have the precursor, 4-nitro-1-(2H-1,2,3-triazol-2-yl)benzene, if the reduction to the aniline was incomplete.
Q2: How can I quickly assess the presence of the 1H-isomer in my sample?
A2: Proton NMR is a powerful tool for distinguishing between the 1H and 2H isomers. The protons on the triazole ring of the 2H-isomer are chemically equivalent and typically appear as a singlet. In contrast, the triazole protons of the 1H-isomer are in different chemical environments and will show up as two distinct signals, often as doublets.[3][4]
Q3: My compound is streaking on the TLC plate during analysis. What does this indicate and how can I fix it?
A3: Streaking on a silica gel TLC plate is often indicative of a compound that is highly polar or has a strong affinity for the stationary phase. The basicity of the aniline group can also contribute to this. To mitigate streaking, you can try adding a small amount of a polar solvent like methanol or a base like triethylamine (e.g., 0.5-1%) to your eluent system. This can help to improve the spot shape and achieve better separation.[5]
Q4: I am having difficulty removing a persistent colored impurity. What could it be?
A4: A persistent color, often yellowish or brownish, can be due to oxidized aniline species or residual nitro-aromatic compounds from the synthesis. If the impurity is the nitro-precursor, it will be significantly more polar than your desired product and should be separable by column chromatography. If it is an oxidation product, it may have a similar polarity. In such cases, a charcoal treatment during recrystallization or the use of a different chromatographic technique might be necessary.
Troubleshooting Guide: A Deeper Dive
This section provides a more in-depth, problem-and-solution-oriented approach to common purification roadblocks.
Issue 1: Poor Separation of Isomers by Column Chromatography
Underlying Cause: The polarity difference between the 4-(2H-1,2,3-triazol-2-yl)aniline and its 1H-isomer may not be sufficient for baseline separation with a standard eluent system.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Fine-tune the polarity: If you are using a standard ethyl acetate/hexane system, try gradually decreasing the polarity (increasing the hexane content) to increase the retention time and potentially improve separation.
-
Introduce a different solvent: Sometimes, replacing one of the solvents in your binary system can alter the selectivity. For example, substituting ethyl acetate with dichloromethane or acetone might change the interaction of the isomers with the stationary phase.
-
Use a modifier: As mentioned in the FAQs, adding a small percentage of methanol or triethylamine to your eluent can significantly improve peak shape and separation.[5]
-
-
Consider a Different Stationary Phase:
-
Reverse-phase chromatography (C18): For highly polar compounds, reverse-phase chromatography can be a powerful alternative.[5] The elution order may be reversed compared to normal-phase chromatography.
-
Alumina: In some cases, alumina can offer different selectivity compared to silica gel for the separation of aromatic compounds.[6]
-
Issue 2: The Product "Oils Out" During Recrystallization
Underlying Cause: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or when the melting point of the solid is lower than the boiling point of the solvent. The presence of impurities can also depress the melting point, contributing to this issue.[5]
Troubleshooting Steps:
-
Solvent Selection:
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
Choose a lower-boiling point solvent: If the melting point of your compound is low, select a solvent with a lower boiling point.
-
-
Control the Cooling Rate:
-
Slow cooling is key: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often leads to the formation of smaller, less pure crystals or oiling out.
-
-
Purity of the Crude Material:
-
If the crude material is very impure, it may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.
-
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for the purification of 4-(2H-1,2,3-triazol-2-yl)aniline.
Detailed Experimental Protocol: Isomer Separation by Column Chromatography
This protocol provides a starting point for the separation of 4-(2H-1,2,3-triazol-2-yl)aniline from its 1H-isomer and other common impurities.
Materials:
-
Crude 4-(2H-1,2,3-triazol-2-yl)aniline
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
Procedure:
-
TLC Analysis of the Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of ethyl acetate/hexane (e.g., start with 30:70 and adjust as necessary).
-
Visualize the spots under UV light (254 nm). The desired 2H-isomer is generally less polar than the 1H-isomer.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Start eluting the column with a low-polarity solvent system (e.g., 10-20% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 30-40% ethyl acetate in hexane) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure desired product (the less polar spot on the TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified 4-(2H-1,2,3-triazol-2-yl)aniline.
-
Confirm the purity and identity of the product by NMR spectroscopy.
-
Data Summary Table
| Compound | Typical Rf Value (30% EtOAc/Hexane) | Key NMR Feature |
| 4-(2H-1,2,3-triazol-2-yl)aniline | ~0.4 - 0.5 | Singlet for triazole protons |
| 4-(1H-1,2,3-triazol-1-yl)aniline | ~0.2 - 0.3 | Two distinct signals for triazole protons |
| 4-nitro-1-(2H-1,2,3-triazol-2-yl)benzene | ~0.1 - 0.2 | Absence of aniline N-H protons |
Note: Rf values are approximate and can vary depending on the exact conditions.
Concluding Remarks
The successful purification of 4-(2H-1,2,3-triazol-2-yl)aniline is a matter of systematic and informed experimentation. By understanding the nature of the likely impurities, particularly the regioisomeric byproducts, and by employing a logical troubleshooting approach, researchers can consistently obtain this valuable compound in high purity. Remember that each reaction is unique, and the protocols provided here should be considered as a starting point for your optimization.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
-
Stanton, J. F., & Gauss, J. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084302. [Link]
-
Stanton, J. F., & Gauss, J. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084302. [Link]
-
American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. Retrieved from [Link]
-
Kwok, S. W., et al. (2010). Regioselective Michael additions of 1,2,3-triazole to α,β-unsaturated ketones. Heterocycles, 80(2), 855-862. [Link]
-
Goujon, J. Y., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(42), 37019-37140. [Link]
-
El-Sawy, E. R., et al. (2013). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 18(9), 10639-10654. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chetia, M., et al. (2017). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Journal of Chemical Sciences, 129(7), 1035-1043. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side Reactions in the Synthesis of 2H-1,2,3-Triazoles from Anilines
Welcome to the technical support center for the synthesis of 2H-1,2,3-triazoles derived from anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The formation of the 2H-1,2,3-triazole ring system via the diazotization of anilines followed by cyclization is a powerful tool, but it is not without its challenges. Side reactions can lead to reduced yields, complex purification profiles, and ambiguous analytical data.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic origins of common side reactions and offer validated protocols and strategies to mitigate these issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems frequently encountered during the synthesis of 2H-1,2,3-triazoles from anilines. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.
Q1: My reaction yield is very low, or I'm not forming any product. What are the most likely causes?
A1: Low to no yield is a common frustration that can typically be traced back to the initial diazotization step. The arenediazonium salt is a critical but often unstable intermediate.
Primary Causes & Solutions:
-
Incomplete Diazotization: The conversion of the aniline to its corresponding diazonium salt must be complete. Unreacted aniline can participate in side reactions, primarily the formation of triazenes, which consume the diazonium salt intermediate.
-
Causality: Diazotization requires a stoichiometric amount of nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[1][2] Insufficient acid or nitrite, or incorrect stoichiometry, will result in incomplete conversion.
-
Troubleshooting Protocol:
-
Ensure Excess Nitrous Acid: After the slow, dropwise addition of your aqueous sodium nitrite solution at 0-5 °C, stir the reaction for an additional 15-30 minutes.[1]
-
Validate with Starch-Iodide Paper: Test the reaction mixture for the presence of excess nitrous acid. A positive test, indicated by the paper turning a blue-black color, confirms that sufficient nitrosating agent is present to have fully consumed the aniline.[1] If the test is negative, add a small amount of additional sodium nitrite solution.
-
-
-
Premature Decomposition of the Diazonium Salt: Arenediazonium salts are thermally unstable.[3] If the temperature of the reaction is not strictly controlled, the diazonium group can be lost as nitrogen gas (N₂), leading to the formation of phenols or other decomposition byproducts.[1][3]
-
Causality: The C-N bond in the diazonium salt is susceptible to nucleophilic attack, often by water, especially at elevated temperatures. This leads to the formation of a phenol and the evolution of highly stable N₂ gas.
-
Troubleshooting Protocol:
-
Q2: I've isolated a colored, unstable byproduct that complicates purification. Could this be a triazene?
A2: Yes, the formation of a colored and often unstable byproduct is a classic indicator of triazene (also known as a diazoamino compound) formation.
Mechanism & Prevention:
-
Causality: Triazenes are formed from the electrophilic attack of a diazonium ion on the nitrogen atom of an unreacted (or excess) aniline molecule.[4][5] This reaction is competitive with the desired cyclization and is particularly favored in conditions that are not sufficiently acidic (neutral to weakly alkaline media).[4]
-
Reaction: Ar-N₂⁺ + Ar-NH₂ → Ar-N=N-NH-Ar + H⁺
-
-
Troubleshooting Protocol:
-
Ensure Sufficient Acidity: Maintain a strongly acidic environment during the diazotization. This ensures that any unreacted aniline is present in its protonated form (anilinium ion, Ar-NH₃⁺), which is deactivated towards electrophilic attack by the diazonium salt.
-
Control Stoichiometry: Use a slight excess of the nitrosating agent (validated by the starch-iodide test) to ensure all the primary aniline is consumed.
-
Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline. This maintains a constant excess of acid and minimizes the concentration of free aniline available for side reactions.
-
Table 1: Troubleshooting Summary for Common Side Reactions
| Problem | Potential Side Product | Primary Cause | Recommended Solution |
| Low or No Yield | Phenols, Decomposition Products | Incomplete diazotization; Premature decomposition of diazonium salt. | Maintain temperature at 0-5 °C; Use starch-iodide paper to confirm excess HNO₂; Use diazonium salt immediately.[1] |
| Colored Impurities | Triazenes (Diazoamino compounds) | Coupling of diazonium salt with unreacted aniline. | Ensure sufficient acidity (protonation of free aniline); Slow addition of NaNO₂ to aniline solution.[4][5] |
| Isomeric Products | 1H-1,2,3-triazole | Thermodynamic vs. kinetic control; Reaction conditions (solvent, base). | For kinetic (N1) product, use neat conditions; For thermodynamic (N2) product, use aprotic solvent with catalytic base.[6] |
Q3: My analytical data (NMR) suggests I have a mixture of isomers. How can I control the regioselectivity to favor the 2H-triazole?
A3: The formation of regioisomeric 1H- and 2H-1,2,3-triazoles is a significant challenge. The 2H-isomer is often the thermodynamically more stable product, while the 1H-isomer can be the kinetically favored one.[6][7] Controlling the outcome depends heavily on the reaction conditions.
Controlling Regioselectivity:
-
Causality: The cyclization step can proceed through different transition states, leading to the different N-substituted regioisomers. The presence of a base and the choice of solvent can influence which pathway is favored. The 2H-isomer often benefits from increased symmetry, which can be identified in NMR spectroscopy where the two protons on the triazole ring may appear as a single signal due to symmetry.[6][8]
-
Troubleshooting Protocol:
-
Favoring the 2H-Isomer (Thermodynamic Product): Performing the cyclization reaction in an aprotic solvent (e.g., acetonitrile) with a catalytic amount of a non-nucleophilic base (e.g., K₂CO₃, DBU) often promotes isomerization to the more stable 2H-product.[6]
-
Characterization: Distinguishing between the isomers is critical.
-
¹H & ¹³C NMR: The N1-substituted (1H) isomer will show two distinct signals for the triazole ring protons and carbons. Due to the C₂v symmetry of many N2-substituted (2H) triazoles, they may show only one signal for the two equivalent ring protons and carbons.[6][7]
-
2D NMR: Techniques like HMBC and NOESY can be invaluable for definitively assigning the structure by observing correlations between the N-substituent and the triazole ring protons.
-
-
Visualizing Reaction Pathways
To better understand the process, the following diagrams illustrate the key reaction pathways and troubleshooting logic.
General Synthesis and Side Reaction Pathways
This diagram outlines the main synthetic route from aniline to the desired 2H-1,2,3-triazole and highlights the points where key side reactions diverge.
Caption: Key decision points in the synthesis of 2H-1,2,3-triazoles.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical sequence of steps to diagnose the root cause of a low-yielding reaction.
Caption: A step-by-step diagnostic tool for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q: What are the best general practices for setting up a diazotization reaction? A: Success hinges on meticulous control of conditions. Always use a three-neck flask equipped with a thermometer, a mechanical stirrer, and an addition funnel for the slow, controlled addition of sodium nitrite. Pre-cool all solutions and ensure your cooling bath can maintain a stable temperature below 5 °C.
Q: How can I effectively purify my final 2H-1,2,3-triazole product, especially if it's polar? A: Purification can be challenging due to the polarity of the triazole ring.
-
Standard Chromatography: Silica gel column chromatography is a common first step.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) chromatography may provide better separation.[9]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity. Experiment with solvent/anti-solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
Q: Are there any safety concerns I should be aware of? A: Yes. Arenediazonium salts, particularly when isolated as dry solids, can be explosive. For this reason, they are almost always generated and used in situ as a solution and never isolated.[1] Always conduct the reaction behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazenes. Retrieved from [Link]
-
Sci-Hub. (2014). Regioselective Synthesis of β‐Aryl Enaminones and 1,4,5‐ Trisubstituted 1,2,3‐Triazoles from Chalcones and Benzyl Azides. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,4,5‐Trisubstituted‐1,2,3‐Triazoles from Aryl Azides and Enaminones. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Azide‐Free Synthesis of 1,2,3‐Triazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC. Retrieved from [Link]
-
National Institutes of Health. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
DR-NTU, Nanyang Technological University. (n.d.). INVESTIGATION OF REACTIONS OF ARYL TRI- AZENE/DIAZENE AND THEIR APPLICATION FOR SYNTHESIS OF ARYLBORONIC ESTERS AND DI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC. Retrieved from [Link]
-
Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-1, 2, 3-triazoles. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
-
American Chemical Society. (2020). 1H-1,2,3-Triazole. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]
-
YouTube. (2019). converting anilines to diazoniums ions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
SciSpace. (n.d.). NIH Public Access. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazenes - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solubility of 4-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride for Reactions
Welcome to the technical support center for 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the solubility of this compound in various reaction conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a triazole ring linked to an aniline core, offers unique opportunities for creating novel compounds with diverse biological activities. However, as with many hydrochloride salts, achieving optimal solubility in organic reaction media can be a significant hurdle. This guide provides a comprehensive resource to understand and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is 4-(2H-1,2,3-triazol-2-yl)aniline provided as a hydrochloride salt?
The hydrochloride salt form of an amine-containing compound like 4-(2H-1,2,3-triazol-2-yl)aniline is often preferred for several reasons. The salt form generally exhibits higher stability and a longer shelf life compared to the free base. Crucially, the hydrochloride salt significantly enhances aqueous solubility, which can be advantageous for certain biological assays and purification steps.[1][2]
Q2: What is the general solubility profile of this compound?
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The hydrochloride salt form promotes solubility in protic solvents through ion-dipole interactions. Aniline hydrochloride itself is soluble in water and alcohol.[3] |
| Polar Aprotic | DMF, DMSO | Moderate to High | These solvents have high dielectric constants and can effectively solvate the ionic salt. |
| Non-Polar | Toluene, Hexane | Low to Insoluble | The high polarity of the hydrochloride salt makes it incompatible with non-polar solvents. |
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly pH-dependent. In acidic to neutral aqueous solutions, the aniline nitrogen remains protonated as the anilinium chloride salt, which is more water-soluble.[1][2] As the pH becomes more basic, the anilinium ion is deprotonated to the free base form of the aniline. This free base is significantly less polar and therefore less soluble in water.
Q4: Can I use the free base of 4-(2H-1,2,3-triazol-2-yl)aniline for my reaction?
Yes, in many cases, the free base is the reactive species in organic synthesis. The hydrochloride salt often needs to be neutralized in situ or in a separate step to liberate the free amine for the reaction to proceed. The choice between starting with the hydrochloride salt or preparing the free base beforehand depends on the specific reaction conditions and the stability of the free base.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my reaction solvent.
Cause: The chosen solvent may not be polar enough to effectively dissolve the hydrochloride salt.
Solutions:
-
Solvent Selection: Switch to a more polar aprotic solvent like DMF or DMSO. These are often excellent choices for dissolving hydrochloride salts.
-
Co-solvents: If your reaction requires a less polar solvent, consider using a co-solvent system. Adding a small amount of a polar solvent like DMF or methanol to a less polar solvent can significantly improve solubility. Start with a 10:1 ratio of your primary solvent to the co-solvent and adjust as needed.
-
Temperature: Gently warming the mixture can increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
Issue 2: My reaction is sluggish or not proceeding, and I suspect a solubility issue.
Cause: Even if the compound appears to be partially dissolved, the concentration of the reactive free base in solution may be too low for the reaction to proceed at a reasonable rate.
Solutions:
-
In-situ Neutralization: If your reaction can tolerate it, add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. This will neutralize the hydrochloride salt and generate the more soluble free base in the reaction medium. Use a slight excess (1.1-1.2 equivalents) of the base.
-
Phase Transfer Catalyst: In biphasic reaction systems (e.g., aqueous/organic), a phase transfer catalyst can be employed to shuttle the deprotonated amine from the aqueous phase to the organic phase where the reaction occurs.
-
Homogenization: For heterogeneous mixtures, vigorous stirring is crucial to maximize the surface area of the solid and facilitate its dissolution and reaction.
Issue 3: After adding a base to neutralize the hydrochloride, a precipitate forms.
Cause: The free base of 4-(2H-1,2,3-triazol-2-yl)aniline is likely less soluble in the reaction solvent than the hydrochloride salt.
Solutions:
-
Solvent Adjustment: If a precipitate forms upon addition of a base, you may need to adjust your solvent system. If you are using a moderately polar solvent, adding a more polar co-solvent like DMF or NMP can help to keep the free base in solution.
-
Order of Addition: Consider adding the base to the suspension of the hydrochloride salt after adding the other reactants. This way, the free base may be consumed in the desired reaction as it is formed, keeping its concentration below the saturation point.
Experimental Protocol: A Model Reaction
This protocol details a model acylation reaction, a common transformation for anilines, and highlights the steps to ensure the solubility of this compound.
Objective: To perform an acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Initial Solubilization: Add a mixture of anhydrous DCM and anhydrous DMF (e.g., 9:1 v/v). Stir the suspension.
-
Liberation of the Free Base: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (1.1 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The mixture should become a homogeneous solution as the free aniline base is formed and dissolves.
-
Acylation: While maintaining the temperature at 0 °C, slowly add the acid chloride (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water and proceed with a standard aqueous work-up and purification.
Visualizing the Solubility Optimization Workflow
The following diagram illustrates a systematic approach to troubleshooting and optimizing the solubility of this compound in your reactions.
Sources
preventing isomerization of 2H-1,2,3-triazoles during synthesis
Welcome to the technical support center for the synthesis of 2-substituted-2H-1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important class of heterocyclic compounds. The inherent challenge in synthesizing 2H-1,2,3-triazoles often lies in controlling their isomerization to the corresponding 1H-regioisomers, a thermodynamically driven process that can complicate synthesis and purification.
This guide provides an in-depth analysis of the causes behind this isomerization and offers field-proven strategies to achieve high regioselectivity for the desired 2H-product.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific issues encountered during the synthesis of 2H-1,2,3-triazoles, with a focus on preventing isomerization and improving reaction outcomes.
Q1: My reaction to N-alkylate an NH-1,2,3-triazole is producing a mixture of 2H- and 1H-isomers. How can I improve the regioselectivity for the 2H-product?
A1: This is a classic challenge in 1,2,3-triazole chemistry. The alkylation of an NH-1,2,3-triazole can occur at either the N1 or N2 position, and the ratio of the resulting regioisomers is highly dependent on the reaction conditions.[1][2] The formation of the 2H-isomer is often kinetically favored under specific conditions, while harsher conditions can lead to the thermodynamically more stable 1H-isomer or isomerization of the desired 2H-product.
Causality & Strategy: The key is to control the reaction environment to favor kinetic N2-alkylation. This involves a careful selection of the base, solvent, and temperature. Softer bases and polar aprotic solvents at low temperatures generally favor the formation of the 2H-isomer.
Practical Recommendations:
-
Base Selection: Use a mild, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Strong, homogeneous bases like sodium hydride (NaH) tend to deprotonate the triazole completely, leading to a mixture of isomers, often favoring the 1H-product.
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) are preferred.
-
Temperature Control: Lowering the reaction temperature is one of the most effective ways to enhance selectivity for the 2H-isomer. Performing the reaction at 0 °C or even -10 °C can dramatically increase the 2H:1H ratio.[2]
The following table summarizes the effect of reaction conditions on the alkylation of 4-bromo-NH-1,2,3-triazole with benzyl bromide, demonstrating the critical role of temperature.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Ratio (2H-isomer : 1H-isomer) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 20 | 85 : 15 |
| 2 | Benzyl Bromide | K₂CO₃ | DMF | 0 | 90 : 10 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | -10 | >95 : <5 |
| 4 | Benzyl Bromide | Cs₂CO₃ | DMF | 20 | 88 : 12 |
| 5 | Benzyl Bromide | NaH | THF | 20 | 40 : 60 |
| 6 | Benzyl Bromide | DBU | CH₃CN | 20 | 70 : 30 |
| Data adapted from Wang, X.-j., et al. (2009). Org. Lett.[2] |
Q2: My purified 2H-1,2,3-triazole is isomerizing during workup, purification, or storage. How can I prevent this decomposition?
A2: The stability of 2H-1,2,3-triazoles is a significant concern, as they can rearrange to their 1H-isomers under certain conditions, most notably through the Dimroth rearrangement .[3][4] This process is often catalyzed by acid, base, or heat.[4][5]
Causality & Strategy: The Dimroth rearrangement involves a ring-opening of the triazole to a diazo intermediate, followed by rotation and ring-closure to form the rearranged isomer.[3] To prevent this, you must avoid conditions that facilitate this pathway after the initial synthesis.
Practical Recommendations:
-
Neutralize Promptly: During aqueous workup, ensure the solution is neutralized before extraction. Avoid prolonged exposure to either acidic or basic aqueous layers.
-
Mindful Purification: For column chromatography, use a neutral stationary phase like silica gel and avoid acidic or basic additives in your eluent system unless absolutely necessary. If your compound is sensitive, consider a rapid filtration through a plug of silica over a long column run.
-
Avoid High Temperatures: Concentrate your product solutions at the lowest practical temperature using a rotary evaporator. Avoid heating the purified product for extended periods, such as during high-temperature drying in a vacuum oven.
-
Optimal Storage: Store the purified 2H-1,2,3-triazole in a cool, dark place. If stored in solution, use a neutral, aprotic solvent.
Q3: I am attempting a direct synthesis of a 2,4,5-trisubstituted-2H-1,2,3-triazole, but the yield is low and I'm observing significant byproduct formation. What synthetic strategies offer better regioselectivity?
A3: While N-alkylation of a pre-formed triazole is common, several direct synthesis methods can provide better regiocontrol from the outset, bypassing the issue of mixed-isomer products.
Causality & Strategy: The choice of starting materials and catalytic systems can pre-determine the final regiochemistry of the triazole ring. By selecting a reaction that proceeds through an intermediate that can only cyclize to the 2H-isomer, you can avoid the formation of the 1H-counterpart.
Recommended Regioselective Methodologies:
-
From Tosylhydrazones and Nitriles: An intermolecular cycloaddition promoted by t-BuOK can yield 4,5-diaryl-2H-1,2,3-triazoles with high regioselectivity. Using a non-polar solvent like xylene helps to inhibit the undesired homocoupling of the tosylhydrazone.[6]
-
From gem-Diazides and Hydrazines: The reaction of readily accessible geminal diazides with organic hydrazines under mild thermolysis provides a broad range of N²-alkyl- and N²-aryl-1,2,3-triazoles.[6] This method is powerful for installing the N2-substituent directly.
-
Cu-catalyzed Annulation of Azirines: The reaction of 2H-azirines with aryldiazonium salts, catalyzed by copper, provides fully substituted N²-aryl-1,2,3-triazoles. This method offers a regiospecific route to a wide variety of products.[6]
Caption: Simplified mechanism of the Dimroth rearrangement.
FAQ 2: How do substituents on the triazole ring affect stability and the likelihood of isomerization?
Substituents can have a profound impact on the electronic properties and steric profile of the triazole ring, thereby influencing its stability and propensity for rearrangement.
-
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density within the triazole ring. For instance, an amino group at the C5 position is a classic feature in substrates that readily undergo the Dimroth rearrangement. [3]The presence of EWGs can also affect the pKa of the triazole protons, influencing the ease of deprotonation and subsequent alkylation regioselectivity.
-
Steric Effects: Large, bulky substituents can sterically hinder the bond rotations necessary for the Dimroth rearrangement to occur, potentially increasing the kinetic stability of a specific isomer.
-
Tautomeric Equilibrium: In unsubstituted or minimally substituted triazoles, a tautomeric equilibrium exists between the 1H- and 2H-forms. [7][8]While the 2H-tautomer is often more stable in the gas phase, the 1H-form can be preferentially stabilized in polar solvents. [7]This underlying equilibrium is the foundation for why controlling reaction conditions is so critical.
FAQ 3: If my reaction fails completely, what are the first troubleshooting steps I should take?
A5: When a reaction fails to yield any desired product, a systematic check of the fundamental parameters is required.
-
Verify Reagents and Solvents: Ensure the purity and integrity of your starting materials and solvents. Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions. Confirm the identity and purity of starting materials via NMR or other analytical techniques.
-
Check Catalyst Integrity: For catalyzed reactions (e.g., those using copper or palladium), the oxidation state and activity of the catalyst are critical. [6][9]Ensure the catalyst has not been deactivated by exposure to air or impurities. Consider using a freshly opened bottle or a pre-activated catalyst.
-
Confirm Reaction Conditions: Double-check that the temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere of nitrogen or argon) were correctly maintained throughout the experiment.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction at several time points. This will tell you if the starting material is being consumed and if any intermediates or byproducts are forming. A stalled reaction may require a longer reaction time, a modest increase in temperature, or an additional charge of catalyst or reagent. [2]
Validated Experimental Protocols
Protocol 1: Regioselective N2-Alkylation of 4-Bromo-NH-1,2,3-triazole
This protocol is optimized for high regioselectivity towards the 2-substituted product. [2]
-
To a solution of 4-bromo-NH-1,2,3-triazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃) (1.5 equiv).
-
Cool the reaction mixture to -10 °C in an appropriate cooling bath (e.g., ice-salt).
-
Add the desired alkyl halide (1.1 equiv) dropwise to the cooled, stirring suspension.
-
Stir the reaction mixture at -10 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-bromo-2H-1,2,3-triazole.
Protocol 2: Three-Component Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles
This one-pot process provides convenient access to 2H-substituted triazoles, which are versatile intermediates. [9][10]
-
To a suspension of sodium azide (NaN₃) (1.2 equiv) in a 1:1 mixture of water and t-butanol, add the terminal alkyne (1.0 equiv).
-
Add a solution of copper(II) sulfate pentahydrate (0.02 equiv) and sodium ascorbate (0.1 equiv) in water.
-
Add formaldehyde (37% in water, 2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction should turn from a blue suspension to a thick, colorless to light-yellow suspension.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting 2-hydroxymethyl-2H-1,2,3-triazole can often be used without further purification or can be purified by column chromatography.
References
-
Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]
-
Gao, Y., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]
-
Sipos, G., et al. (2020). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Retrieved from [Link]
-
Kalisiak, J., et al. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Retrieved from [Link]
-
Narender, P., et al. (2016). Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. PMC - NIH. Retrieved from [Link]
-
Al-dujaili, A. H., & Al-Azawi, K. F. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Egyptian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Retrieved from [Link]
-
Wallace, J. M., et al. (2008). REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES. Heterocycles. Retrieved from [Link]
-
Sriram, M., & Pazhamalai, S. (2020). An efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process. New Journal of Chemistry. Retrieved from [Link]
-
Star Chemistry. (2023). The Dimroth Rearrangement: A Comprehensive Analysis. Retrieved from [Link]
-
Krayushkin, M. M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 34. Synthesis of 4,5-disubstituted-2H-1,2,3-triazoles under MW irradiation. Retrieved from [Link]
-
Pate, B. H., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]
-
Beliaev, A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
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- 5. benthamscience.com [benthamscience.com]
- 6. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Removal of Copper Catalysts from Triazole Synthesis Products
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the critical step of removing residual copper catalysts from your valuable triazole synthesis products.
The Criticality of Copper Removal: Why It Matters
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of modern chemistry, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] However, the very catalyst that makes this reaction so robust—copper—can become a significant liability in downstream applications.
Why is complete copper removal so crucial?
-
Cellular Toxicity: Residual copper ions are toxic to cells, a major concern for biological applications, including drug development and bioconjugation.[2]
-
Assay Interference: Copper can interfere with various analytical techniques, particularly fluorescence-based assays.
-
Catalyst Poisoning: Trace copper can poison catalysts used in subsequent synthetic steps.
-
Product Instability: The presence of copper can degrade the final product over time.[2]
-
Inhibition of Biological Processes: In drug discovery, residual copper can inhibit enzymes, such as aromatase, leading to misleading biological data.[3][4]
The triazole products themselves can chelate copper, making its removal particularly challenging.[5] This guide will walk you through the most effective methods to ensure a copper-free final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing copper from my reaction mixture?
The most common and effective methods fall into four main categories:
-
Aqueous Washes & Chelation: Utilizing aqueous solutions of chelating agents like EDTA or ammonia to form water-soluble copper complexes that can be extracted.[2][6]
-
Solid-Phase Scavenging: Employing functionalized resins or silica that selectively bind to copper, which is then removed by simple filtration.[2]
-
Precipitation: Inducing the formation of insoluble copper salts that can be filtered off.[7]
-
Filtration: Passing the reaction mixture through a pad of filtration aids like Celite or a plug of silica/alumina to capture residual copper.[8]
Q2: How do I select the best copper removal method for my specific product?
The optimal method depends on several factors:
-
Product Solubility: Is your product soluble in organic solvents, water, or a mixture? This will dictate whether you can perform aqueous washes or need to rely on solid-phase scavengers.
-
Product Stability: Is your product sensitive to acidic or basic conditions? Some methods, like washing with ammonium chloride, create an acidic environment.[8]
-
Scale of Reaction: For large-scale reactions, precipitation or filtration may be more practical than chromatography-based methods.
-
Required Purity Level: For biological applications, achieving parts-per-million (ppm) or even parts-per-billion (ppb) levels of copper may be necessary, often requiring a combination of methods.
-
Nature of the Product: For biomolecules and polymers, methods that avoid harsh organic solvents, such as dialysis against an EDTA solution, are often preferred.[6][9]
Q3: I performed an EDTA wash, but I still have copper contamination. What went wrong?
This is a common issue. Here are some potential causes and solutions:
-
Insufficient EDTA: Ensure you are using a sufficient excess of EDTA relative to the amount of copper in your reaction.
-
pH of the Aqueous Solution: The effectiveness of EDTA chelation is pH-dependent. For many applications, a slightly basic pH can improve chelation efficiency. However, be mindful of your product's stability at different pH values.
-
Strong Copper-Triazole Coordination: Your triazole product itself may be strongly chelating the copper, making it difficult for EDTA to compete.[5] In such cases, a combination of methods, such as an EDTA wash followed by a solid-phase scavenger, may be necessary.
-
Phase Separation Issues: Ensure thorough mixing during the aqueous wash to maximize contact between the organic and aqueous phases. If emulsions form, adding a small amount of brine can help to break them.
Q4: Can I use solid-supported scavengers for any type of product?
Solid-supported scavengers are highly versatile and can be used for a wide range of products.[10] They offer the advantage of simple filtration for removal.[11] However, consider the following:
-
Solvent Compatibility: The scavenger must be compatible with your reaction solvent. Most scavengers are designed for common organic solvents.
-
Non-Specific Binding: There is a possibility of your product binding non-specifically to the scavenger, leading to a loss of yield.[12] It is always advisable to perform a small-scale test first.
-
Scavenger Capacity: Ensure you are using enough scavenger to bind all the residual copper. The capacity of the scavenger is usually provided by the manufacturer.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Blue or green color persists in the organic layer after aqueous washing. | Incomplete copper removal. | 1. Perform additional aqueous washes with a fresh portion of the chelating solution. 2. Increase the concentration of the chelating agent (e.g., EDTA, ammonia). 3. Follow the aqueous wash with filtration through a plug of silica gel or alumina.[8] |
| Product loss during aqueous workup. | Product has some water solubility. | 1. Back-extract the aqueous layers with a fresh portion of the organic solvent. 2. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. |
| Emulsion formation during extraction. | High concentration of product or impurities. | 1. Add a small amount of brine to the separatory funnel. 2. Filter the entire mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period to allow for separation. |
| Residual copper detected by ICP-MS or AAS after purification. | Highly efficient chelation by the triazole product. | 1. Employ a multi-step purification strategy: for example, an EDTA wash followed by treatment with a solid-supported scavenger. 2. Consider using a stronger chelating agent or a scavenger with higher affinity for copper. |
| Low yield after using a solid-supported scavenger. | Non-specific binding of the product to the scavenger.[12] | 1. Thoroughly wash the scavenger with a fresh portion of the solvent after filtration to recover any adsorbed product. 2. Screen different types of scavengers to find one with minimal non-specific binding for your product. |
Validated Experimental Protocols
Here are detailed, step-by-step protocols for common copper removal techniques.
Protocol 1: Aqueous Wash with EDTA
This is a widely used and effective method for many small molecule triazole products.
Materials:
-
Crude reaction mixture containing the triazole product and copper catalyst.
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous solution of ethylenediaminetetraacetic acid disodium salt (EDTA).
-
Deionized water.
-
Saturated aqueous sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
First Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of EDTA. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.
-
Subsequent Washes: Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Water Wash: Wash the organic layer with deionized water to remove any residual EDTA.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying: Drain the organic layer into a flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the copper-free product.
Protocol 2: Solid-Supported Scavenging with Functionalized Silica
This method is ideal for products that are sensitive to aqueous conditions or when a very low level of copper is required. Several commercial scavengers are available, such as QuadraSil™ or those from Biotage.[13][14]
Materials:
-
Crude reaction mixture in an organic solvent.
-
Solid-supported copper scavenger (e.g., QuadraSil™ MP, Biotage MP-Thiourea).[15]
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Buchner funnel, fritted glass funnel).
Procedure:
-
Addition of Scavenger: To the crude reaction mixture in an organic solvent, add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the copper catalyst).
-
Stirring: Stir the mixture at room temperature. The required time can range from 30 minutes to several hours, depending on the scavenger and the concentration of copper.[13] Monitor the reaction by TLC or LC-MS to ensure the product is stable.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the scavenger resin.
-
Washing: Wash the resin with a fresh portion of the organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Visualizing the Workflow
A clear understanding of the decision-making process is key to selecting the appropriate purification strategy.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-triazole cocktail effect investigated [uochb.cz]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electramet.com [electramet.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sopachem.com [sopachem.com]
- 12. biotage.com [biotage.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability of 4-(2H-1,2,3-triazol-2-yl)aniline Hydrochloride in Solution
Welcome to the dedicated technical support center for 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. As with many aromatic amine hydrochlorides, its stability in solution is a critical factor that can significantly impact experimental outcomes, from screening assays to formulation development. Understanding the potential degradation pathways and having robust analytical methods to monitor stability are paramount for generating reproducible and reliable data. This guide provides practical, field-proven insights into identifying and mitigating stability issues.
Troubleshooting Guide: Investigating Solution Instability
This section addresses specific issues you might encounter during your experiments, providing step-by-step protocols to diagnose and resolve them.
Issue 1: Rapid Loss of Compound in Acidic Media
Symptom: You observe a significant decrease in the concentration of this compound in your analytical assay when using acidic buffers or solvents (pH < 6).
Probable Cause: The compound is likely undergoing acid-catalyzed hydrolysis. The protonation of the triazole ring or the aniline amino group can render the molecule susceptible to cleavage.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound loss in acidic solutions.
Detailed Protocol: Forced Acidic Hydrolysis Study
This protocol will help you confirm if your compound is susceptible to acid hydrolysis and identify the resulting degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
A suitable buffer for HPLC mobile phase (e.g., ammonium acetate)
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Condition:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Prepare a control sample by adding an equal volume of high-purity water to the stock solution.
-
-
Incubation: Incubate both the stressed and control samples at a controlled temperature (e.g., 40°C or 60°C).[1]
-
Time Points: Withdraw aliquots from both solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the neutralized aliquots and the control samples by a stability-indicating HPLC method (see Section 3 for method development).
-
Data Evaluation:
-
Compare the peak area of the parent compound in the stressed sample to the control at each time point to determine the extent of degradation.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
If using an MS detector, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Expected Degradation Products: The primary degradation pathway under acidic hydrolysis is likely the cleavage of the bond between the aniline ring and the triazole moiety.
| Potential Degradant | Structure |
| Aniline | C₆H₅NH₂ |
| 1,2,3-Triazole | C₂H₃N₃ |
Issue 2: Color Change and Precipitation in Solution Over Time
Symptom: Your solution of this compound, especially when exposed to light or air, develops a yellow or brown tint and may form a precipitate.
Probable Cause: This is indicative of oxidative degradation and/or photodegradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric products.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting color change and precipitation.
Detailed Protocol: Forced Oxidation and Photostability Studies
A. Oxidative Degradation
Materials:
-
3% Hydrogen Peroxide (H₂O₂)
-
Other materials as listed in the acid hydrolysis protocol.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution as described previously.
-
Stress Condition:
-
To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Prepare a control sample with high-purity water.
-
-
Incubation: Keep both solutions at room temperature, protected from light.
-
Time Points and Analysis: Follow the same procedure for time points and HPLC analysis as in the acid hydrolysis study.
Expected Degradation Products: Oxidation of the aniline moiety can lead to various products, including nitrobenzene and azo compounds, which are often colored.[2]
| Potential Degradant | Structure |
| Nitrobenzene derivative | C₈H₆N₄O₂ |
| Azobenzene derivative | C₁₆H₁₂N₈ |
B. Photostability Study
Procedure:
-
Sample Preparation: Prepare two sets of solutions of your compound in transparent vials.
-
Exposure:
-
Expose one set of vials to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A common setup is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Wrap the second set of vials in aluminum foil to serve as dark controls.
-
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Data Evaluation: Compare the chromatograms to identify any degradation products formed specifically due to light exposure.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For short-term use, a solution in a 1:1 mixture of acetonitrile and water is generally acceptable. For long-term storage, it is advisable to prepare stock solutions in an aprotic solvent such as anhydrous DMSO or DMF and store them at -20°C or -80°C in tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis and oxidation.
Q2: My compound appears to be degrading even at neutral pH. What could be the cause?
A2: If you have ruled out acidic hydrolysis, consider the following possibilities:
-
Oxidation: Ensure your solvents are de-gassed and that your solutions are protected from air, especially if your experiments are lengthy.
-
Thermal Degradation: While generally more stable, prolonged exposure to elevated temperatures, even at neutral pH, can lead to degradation.[3] A thermal stress study (e.g., heating the solution at 70°C) can help confirm this.[4]
-
Interaction with Excipients: If your solution contains other components (e.g., in a formulation), there could be incompatibilities leading to degradation.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent compound from its degradation products. Here is a general approach to developing such a method:
HPLC Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
A good starting point for method development would be a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 7) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution from a low to a high percentage of the organic modifier is often effective in separating compounds with different polarities.[5]
Q4: What is "mass balance" in the context of a stability study?
A4: Mass balance is an important aspect of a forced degradation study that ensures that the decrease in the amount of the parent compound is accounted for by the formation of degradation products.[6] Ideally, the sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration.[7] A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products, or that the degradation products are not being adequately detected by the analytical method.
References
- Fedotov, V., & Hotsulia, A. (Year). Synthesis and properties of some 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Chai, X. S., et al. (2007). Electrosorption-enhanced solid-phase microextraction for the determination of anilines in water samples by gas chromatography-mass spectrometry.
- Stewart, E. J., & Lanning, R. A. (1994). Reduce amine plant solvent losses, Part 2. Hydrocarbon Processing, 73(6), 67-72.
- Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138.
- Nikoonahad, A., et al. (2018). The degradation pathways of aniline as an organic pollutant model, using the composite nanophotocatlyst.
- A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.). CordenPharma.
- Li, M., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
- Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Hirakawa, K., et al. (2010). Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 688(1-2), 48-53.
- Namjoshi, S. (2015). Thermal Degradation and Corrosion of Amines for CO2 Capture.
- Al-Omair, M. A. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University Journal for Science, 18(1), 1-9.
- How to Approach a Forced Degrad
- Siahmed, K., et al. (2017).
- Khan, S. A., et al. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 9(24), 191209.
- Veawab, A., et al. (2015). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. Energy Procedia, 63, 1613-1620.
- Kissa, E. (1997). Biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline: intramolecular hydroxylation-induced chlorine migration during a catabolic degradation of a chemical carcinogen. Xenobiotica, 27(10), 1043-1050.
- Majeed, S. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo.
- HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies.
- Li, M., et al. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Freeman, S. A. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture.
- Egzar, H., Mashkour, M. S., & Juda, A. (2014). Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. International Journal of Scientific & Engineering Research, 5(5), 1013-1021.
- Andersen, H. R., & guilds, K. (2013). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
- Kumar, V., & Singh, S. (2017). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- Huynh-Ba, K. (2008). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Stability Testing to Support Global Markets, 139-167.
- Lyons, C. D., et al. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and environmental microbiology, 50(2), 491-496.
- Chen, J. (2012). Thermal Degradation of Amines for CO2 Capture.
- Wang, B. L., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(19), 6296.
- Pitre, S. P., et al. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry, 86(17), 11739-11747.
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine Thermal Degradation [bre.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. onyxipca.com [onyxipca.com]
- 7. sgs.com [sgs.com]
Technical Support Center: Troubleshooting Poor Amide Bond Formation with Triazolyl Anilines
Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive resource for troubleshooting one of the more challenging reactions in modern synthesis: the formation of amide bonds with weakly nucleophilic triazolyl anilines. As a Senior Application Scientist, I've seen firsthand how the unique electronic and steric properties of these substrates can lead to frustratingly low yields and complex side reactions. This guide provides a structured, causality-driven approach to overcoming these hurdles.
Section 1: Why Are Triazolyl Anilines So Challenging?
The primary difficulty in forming amide bonds with triazolyl anilines stems from the electronic nature of the triazole ring. Triazoles are electron-withdrawing heterocycles.[1][2] This property significantly reduces the electron density on the aniline nitrogen, diminishing its nucleophilicity and making it a poor partner in standard amide coupling reactions.[3] This is further compounded if the aniline ring itself possesses other electron-withdrawing groups or significant steric hindrance around the amine.[4][5][6][7]
Section 2: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common initial problems encountered during these coupling reactions.
Q1: My reaction shows no product formation, and I only recover my starting materials. What's the likely cause?
A1: This is a classic sign of either insufficient carboxylic acid activation or an aniline that is too electronically deactivated for the chosen conditions. The energy barrier for the nucleophilic attack by the weakly basic aniline on the activated acid is likely too high.
-
Initial Diagnostic Steps:
-
Confirm Carboxylic Acid Activation: Before adding the aniline, take a small aliquot of the activated carboxylic acid mixture and quench it with a simple, highly nucleophilic amine like benzylamine. If this reaction proceeds, your issue lies with the triazolyl aniline's reactivity, not the activation step.
-
Re-evaluate Your Coupling Reagent: Standard reagents like DCC or EDC/HOBt may not be potent enough.[8][9][10] Consider moving to more powerful uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP.[9][11]
-
Q2: I'm seeing some product, but the yield is very low (<20%), and the reaction has stalled. What should I investigate next?
A2: Low conversion suggests that while the reaction is possible, the conditions are suboptimal. Several factors could be at play:
-
Insufficiently Reactive Intermediate: The activated ester (e.g., HOBt ester) may not be electrophilic enough to react efficiently with the poorly nucleophilic aniline.[8]
-
Base-Related Issues: The base used might be too weak to effectively deprotonate the aniline hydrochloride salt (if applicable) or too strong, leading to side reactions.
-
Solvent Effects: The solvent may not be optimal for solubilizing all components or for promoting the reaction kinetics.
Q3: My LC-MS analysis shows multiple side products. What are the common side reactions?
A3: With challenging couplings, several side reactions can become prominent:
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride, which is often less reactive than the intended activated species.[12]
-
Guanidinium Byproduct Formation: Uronium/aminium-based reagents like HATU can react with the amine to form a guanidinium byproduct, consuming the amine. The order of addition is critical here; always pre-activate the carboxylic acid before adding the amine.
-
Epimerization: If your carboxylic acid has a stereocenter alpha to the carbonyl group, racemization can occur, especially with stronger bases and longer reaction times. Additives like HOBt or OxymaPure are designed to suppress this.[13]
Section 3: A Logical Troubleshooting Workflow
When initial attempts fail, a systematic approach is crucial. The following flowchart outlines a logical progression for troubleshooting and optimization.
Caption: A logical workflow for troubleshooting difficult amide couplings.
Section 4: In-Depth Troubleshooting Strategies & Protocols
Coupling Reagent Selection
For electron-deficient anilines, the choice of coupling reagent is paramount. You need to generate a highly reactive activated species to overcome the low nucleophilicity of the amine.
| Coupling Reagent Class | Examples | Strengths for Triazolyl Anilines | Weaknesses/Considerations |
| Carbodiimides | DCC, EDC | Generally insufficient for this substrate class. | Low reactivity, formation of insoluble urea byproducts (DCC). |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, good for hindered substrates. HATU is often the go-to first choice.[9] | Potential for guanidinium side reaction. Requires a non-nucleophilic base. |
| Phosphonium Salts | PyBOP, PyAOP | Very high reactivity, less risk of guanidinium formation compared to uronium salts.[10] | Byproducts can sometimes be difficult to remove. |
| Immonium Salts | TCFH/NMI | Generates highly reactive acyl imidazolium ions in situ, excellent for challenging couplings.[14] | Requires careful handling and specific base combinations. |
| Triazine Derivatives | DMTMM | Can be effective for reluctant anilines and can sometimes be used in aqueous/alcoholic solutions.[11][12] | Less commonly used than uronium/phosphonium salts. |
Protocol 1: Standard Protocol Using HATU [13]
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP) under an inert atmosphere (N₂ or Ar).
-
Add HATU (1.1-1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the triazolyl aniline (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed after several hours, consider gentle heating (40-60 °C).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify by column chromatography.
The Critical Role of Base and Solvent
-
Base Selection: A non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is essential. These bases are strong enough to deprotonate any amine salts and neutralize the acid byproduct of the reaction without competing with the aniline as a nucleophile.
-
Solvent Effects: Polar aprotic solvents like DMF, NMP, and DMSO are generally preferred as they can help to solubilize the starting materials and stabilize charged intermediates. In some cases, for particularly stubborn reactions, fluorinated alcohols like hexafluoroisopropanol (HFIP) can promote the reaction by activating the electrophile through hydrogen bonding.[15]
Advanced & Alternative Methodologies
If standard high-reactivity coupling reagents still fail, more advanced techniques may be necessary.
Acyl Fluoride-Mediated Coupling
Acyl fluorides are highly reactive acylating agents that are often effective for coupling with electron-deficient amines and sterically hindered substrates where other methods fail.[16][17][18] They can be generated in situ from the carboxylic acid.
Protocol 2: In Situ Acyl Fluoride Generation and Coupling [18]
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or MeCN.
-
Add a fluorinating agent, such as Cyanuric Fluoride or TFFH (1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.2 eq).
-
Stir the mixture at room temperature for 10-30 minutes to generate the acyl fluoride.
-
Add the triazolyl aniline (1.0-1.2 eq).
-
Heat the reaction mixture in a sealed vial to 60-80 °C and monitor for completeness. Reaction times can be significantly longer (12-24 hours).
-
Perform an aqueous workup and purify as described in Protocol 1.
Catalytic Amide Formation
Recent advances have led to the development of catalytic methods for direct amide bond formation, often using boronic acid-based catalysts.[19][20][21] These methods are attractive from a green chemistry perspective as they avoid stoichiometric activating agents. While still an emerging area, they can be effective for challenging substrates.
Section 5: Analytical & Characterization Guide
Accurate monitoring and characterization are key to successful troubleshooting.
-
Thin-Layer Chromatography (TLC): Use a combination of polar and non-polar solvents to achieve good separation. Visualizing with a UV lamp is usually effective for these aromatic compounds. Staining with permanganate can help identify non-UV active species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is your most powerful tool. It allows you to track the consumption of starting materials, the formation of the desired product, and the appearance of any byproducts. Pay close attention to the masses of impurities to hypothesize their structures (e.g., anhydride, guanidinium adduct).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product. Pay particular attention to the disappearance of the carboxylic acid proton and the appearance of the amide N-H proton (which may be broad or difficult to see).
Section 6: Summary and Key Takeaways
Caption: Key strategies to overcome poor reactivity in triazolyl aniline couplings.
Successfully forming amide bonds with triazolyl anilines requires moving beyond standard protocols. By understanding the electronic disadvantages of your substrate, you can make informed decisions to increase the reactivity of the coupling partner and optimize the reaction environment. Start by employing high-potency coupling reagents, ensure the use of a non-nucleophilic base, and do not hesitate to screen solvents and temperatures. For the most recalcitrant cases, in situ generation of acyl fluorides offers a robust alternative.
References
-
Gandeepan, P., & Li, C. J. (2020). A convenient protocol for amide bond formation for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(9), 4532-4544. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Campagne, J. M., & De Figueiredo, M. (Eds.). (2021). Catalytic Approaches for Amide Synthesis. MDPI. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Noole, A., & Sbardella, G. (2018). Challenging couplings of hindered carboxylic acids with non-nucleophilic amines to form amide bonds can be accomplished in high yields... Organic Letters, 20(14), 4330-4334. [Link]
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- 1. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. bachem.com [bachem.com]
- 12. reddit.com [reddit.com]
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- 15. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
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- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
handling and storage conditions for 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
Welcome to the technical support guide for 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on the handling, storage, and effective use of this reagent in your experiments. Our goal is to anticipate and address common challenges, ensuring the integrity and success of your research.
Product Overview and Specifications
This compound is a heterocyclic aromatic amine derivative. The hydrochloride salt form generally offers enhanced stability and solubility in aqueous media compared to the free base, making it a convenient reagent for various synthetic applications.[1] Its structure, featuring both a reactive aniline moiety and a stable triazole ring, makes it a valuable building block in medicinal chemistry and materials science.[2]
| Property | Value | Source |
| CAS Number | 1087712-11-5 | [3][4] |
| Molecular Formula | C₈H₉ClN₄ | [3][4] |
| Molecular Weight | 196.64 g/mol | [3][4] |
| Appearance | Off-white to gray powder (typical for aniline salts) | [5] |
| Purity | ≥95.0% | [3][4] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental handling and storage of the compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's integrity. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Based on the known properties of similar aniline salts, it is prudent to protect the compound from moisture and light.[5] We recommend storage at 2-8°C in a desiccator.
-
Causality Explained: Aniline hydrochloride and its derivatives can be hygroscopic (absorb moisture from the air) and light-sensitive.[5] Moisture absorption can alter the compound's effective molecular weight, leading to inaccuracies in stoichiometry for reactions. Light exposure can potentially induce degradation over time. Storing it under dry, dark, and cool conditions mitigates these risks.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: As a standard practice for aniline derivatives, which are classified as toxic, comprehensive PPE is mandatory.[7][8] This includes:
-
Eye/Face Protection: Safety goggles with side protection.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile), tested according to EN 374.[6][9]
-
Body Protection: A lab coat or impervious clothing.[6]
-
Respiratory Protection: Handling should occur in a chemical fume hood to avoid inhalation of dust.[9][10] If a hood is not available, a full-face respirator may be necessary.[6]
Q3: How should I prepare a stock solution of this compound?
A3: The hydrochloride salt form is intended to enhance solubility in polar solvents. While specific solubility data for this exact compound is not published, aniline hydrochloride is highly soluble in water.[5] For organic synthesis, solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices.
-
Expert Insight: Always start with a small-scale solubility test. We recommend sonicating the solution for a few minutes to aid dissolution before applying gentle heat, if necessary. Prepare solutions fresh for use whenever possible to avoid degradation.
Q4: Is this compound stable in solution?
A4: While the solid salt is stable under proper storage, solutions may have limited stability.[8][11] The stability will depend on the solvent, pH, and storage conditions (light/temperature). Aniline derivatives can be susceptible to oxidation, which is often indicated by a change in color (e.g., darkening). It is best practice to use solutions shortly after preparation. If storage is required, we recommend blanketing the solution with an inert gas (like nitrogen or argon) and storing it at low temperatures, protected from light.
Troubleshooting Guide for Experimental Applications
This section addresses specific issues that may arise during experiments.
Q1: My reaction is incomplete or has failed. Could the starting material be the problem?
A1: This is a common issue that can often be traced back to the integrity of the starting material. Before questioning the reaction conditions, it's crucial to validate the reagent.
-
Moisture Contamination: As mentioned, the compound can be hygroscopic.[5] If the material was not stored in a desiccator, it may have absorbed water. This will throw off your molar calculations, leading to an incorrect stoichiometry.
-
Solution: Dry the compound under a high vacuum for several hours before weighing.
-
-
Degradation: If the compound has changed in appearance (e.g., darkened significantly from its initial off-white color), it may have degraded due to improper storage (exposure to light, air, or heat).
-
Solution: Confirm the identity and purity of your material using an analytical technique like ¹H NMR or LC-MS before use. Compare the results to the reference data.
-
Below is a decision-making workflow to troubleshoot a failed reaction.
Caption: Troubleshooting workflow for reactions involving 4-(2H-1,2,3-triazol-2-yl)aniline HCl.
Q2: The compound is not dissolving in my chosen solvent. What should I do?
A2: Solubility can be a challenge. If you are having trouble:
-
Increase Sonication Time: Mechanical agitation can often overcome kinetic barriers to dissolution.
-
Gentle Heating: Gently warm the mixture. Be cautious, as excessive heat can degrade the compound or initiate premature reactions.
-
Change Solvent: If using a non-polar solvent, you will likely have poor solubility. Switch to a more polar aprotic solvent like DMF, NMP, or DMSO. For aqueous reactions, ensure the pH is appropriate; the solubility of aniline salts can be pH-dependent.
-
Consider the Free Base: In some organic reactions, the presence of HCl can be detrimental. You may need to neutralize the hydrochloride with a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the free base in situ or as a separate extraction step. This will change its solubility profile, making it more soluble in less polar organic solvents like dichloromethane or ethyl acetate.
General Experimental Protocol: Acylation of 4-(2H-1,2,3-triazol-2-yl)aniline
This protocol provides a generalized, step-by-step methodology for a common synthetic application. Note: This is an illustrative example; specific amounts and conditions should be optimized for your specific substrate.
-
Reagent Preparation:
-
Place this compound (1.0 eq) into a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen).
-
Add a suitable dry, aprotic solvent (e.g., Dichloromethane or DMF).
-
-
Neutralization (Required for many reactions):
-
Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the suspension.
-
Stir the mixture at room temperature for 15-20 minutes to generate the free aniline base.
-
-
Acylation Reaction:
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for the duration determined by your reaction monitoring (e.g., by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography or recrystallization as needed.
-
References
-
Safety Data Sheet: Aniline hydrochloride - Carl ROTH.
-
Safety Data Sheet - CymitQuimica. (Specific to a related triazolylaniline).
-
Fisher Scientific - SAFETY DATA SHEET. (Specific to a related triazolylmethylaniline).
-
4-(1,2,4-Triazol-4-yl)aniline;hydrochloride - AK Scientific, Inc.
-
Aniline hydrochloride - Penta chemicals.
-
SAFETY DATA SHEET - Sigma-Aldrich. (Aniline hydrochloride).
-
Chemical Safety Data Sheet MSDS / SDS - 4-(1H-1,2,3-Triazole-1-yl)aniline - ChemicalBook.
-
SAFETY DATA SHEET. (3-(1H-1,2,4-Triazol-1-yl)aniline).
-
Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research.
-
Aniline (hydrochloride) - Safety Data Sheet.
-
Aniline Hydrochloride - Garuda International, Inc.
-
Lack of clastogenic activity of aniline hydrochloride in the mouse bone marrow - PubMed.
-
Subchronic toxicity of aniline hydrochloride in rats - PubMed.
-
ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS - Loba Chemie.
-
Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review.
-
Solid-state oxidation of aniline hydrochloride with various oxidants.
-
4-(2h-1,2,3-triazol-2-yl)aniline - Echemi.
-
This compound - CymitQuimica.
-
This compound - CymitQuimica (French).
-
4-chloranyl-2-(2~{H}-1,2,3-triazol-4-yl)aniline - PubChem.
-
4-(1H-1,2,4-Triazol-1-yl)aniline - Sigma-Aldrich.
-
4-(4H-1,2,4-Triazol-4-yl)aniline hydrochloride - BLDpharm.
-
4-(1,2,4-Triazol-1-yl)aniline - PMC - NIH.
-
4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline - Benchchem.
-
3-(4H-1,2,4-Triazol-4-yl)aniline - Sigma-Aldrich.
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates - PMC - PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. This compound [cymitquimica.com]
- 5. garudachem.com [garudachem.com]
- 6. chemicalbook.com [chemicalbook.com]
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- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
- 10. aksci.com [aksci.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. 4-(1,2,4-Triazol-1-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Analysis of 4-(2H-1,2,3-triazol-2-yl)aniline
Introduction
4-(2H-1,2,3-triazol-2-yl)aniline is a heterocyclic aromatic amine featuring both an aniline moiety and a 1,2,3-triazole ring.[1][2] Such structures are of significant interest in medicinal chemistry, serving as crucial intermediates and building blocks for novel therapeutic agents.[3] The purity of these intermediates is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are essential for quality control and regulatory compliance.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(2H-1,2,3-triazol-2-yl)aniline. We will explore a conventional ion-suppression reversed-phase (RP-HPLC) method and an alternative approach using a cyano (CN) stationary phase, which offers orthogonal selectivity. The discussion is grounded in the physicochemical properties of the analyte and guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> and International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Analyte Properties and Chromatographic Strategy
The molecular structure of 4-(2H-1,2,3-triazol-2-yl)aniline (Molecular Weight: 160.18 g/mol ) presents a dual character: the benzene and triazole rings provide hydrophobicity and π-π interaction sites, while the primary amine group (a weak base) and nitrogen atoms in the triazole ring introduce polarity and the potential for ionic interactions.[1][8]
This amphiphilic nature makes it an ideal candidate for RP-HPLC. However, the basicity of the aniline group necessitates control over the mobile phase pH to ensure consistent retention and sharp, symmetrical peaks. Operating at a low pH (e.g., pH 2-4) suppresses the ionization of residual silanols on the silica-based stationary phase and protonates the aniline group, leading to a single, well-behaved ionic species. The conjugated aromatic system allows for sensitive detection using UV spectrophotometry, typically in the 230-280 nm range.[9][10]
Method Comparison Overview
This guide compares two methods designed to provide robust purity analysis, each with distinct advantages.
-
Method A: Ion-Suppression Reversed-Phase HPLC (C18 Column): This is the industry-standard approach, leveraging a C18 stationary phase for separation based primarily on hydrophobicity. By using an acidic mobile phase, we ensure the analyte is protonated and achieves excellent peak shape. This method is expected to provide high resolution for non-polar and moderately polar impurities.
-
Method B: Alternative Selectivity HPLC (Cyano Column): This method employs a cyanopropyl-bonded stationary phase. A CN column offers a different separation mechanism, involving dipole-dipole interactions in addition to weaker hydrophobic interactions.[11] This "orthogonal" selectivity is invaluable for resolving impurities that may co-elute with the main peak on a C18 column and can often lead to faster analysis times.
Method A: Ion-Suppression Reversed-Phase HPLC Protocol
This method is designed for high-resolution separation, making it ideal for impurity profiling and stability studies.
Experimental Protocol
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), 99.5%
-
4-(2H-1,2,3-triazol-2-yl)aniline Reference Standard
-
Methanol (HPLC Grade, for sample dissolution)
-
-
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B in 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria established by USP <621>.[12][13]
-
Tailing Factor (Symmetry): ≤ 1.5
-
Repeatability (%RSD of Peak Area): ≤ 1.0%
-
Workflow for Method A (RP-HPLC)
Caption: Workflow for Purity Analysis using Method A (RP-HPLC).
Method B: Alternative Selectivity HPLC Protocol
This method provides a rapid analysis with a different selectivity profile, making it suitable for routine quality control and as an orthogonal method for validation.
Experimental Protocol
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Ammonium Acetate (HPLC Grade)
-
Acetic Acid (Glacial)
-
4-(2H-1,2,3-triazol-2-yl)aniline Reference Standard
-
Methanol (HPLC Grade, for sample dissolution)
-
-
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters Symmetry CN, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer, pH 4.5 (adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Isocratic: 25% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
-
System Suitability Test (SST): Perform five replicate injections of the Standard Solution. The system is deemed suitable if it meets the following criteria:
-
Tailing Factor (Symmetry): ≤ 1.8[14]
-
Repeatability (%RSD of Peak Area): ≤ 1.0%
-
Theoretical Plates (N): ≥ 2000
-
Workflow for Method B (CN-Phase HPLC)
Sources
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. youtube.com [youtube.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. dsdpanalytics.com [dsdpanalytics.com]
- 14. Chromatography [usp.org]
Distinguishing 1H and 2H Isomers of Triazolyl Aniline by NMR: A Senior Application Scientist's Guide
For Immediate Release
In the realm of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, substituted triazoles are of significant interest due to their diverse applications. The synthesis of N-substituted triazoles often yields a mixture of regioisomers, most commonly the 1,4-disubstituted (1H) and the 2,4-disubstituted (2H) isomers when starting from a terminal alkyne and an azide. Distinguishing between these isomers is a critical step in characterization, as their biological and material properties can differ significantly. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous differentiation of 1H- and 2H-triazolyl aniline isomers.
The Challenge of Isomer Differentiation
The core challenge lies in the subtle structural differences between the 1H and 2H isomers of triazolyl aniline. In the 1H isomer, the aniline-substituted nitrogen is at the 1-position of the triazole ring, while in the 2H isomer, it is at the 2-position. This seemingly minor change in connectivity leads to distinct electronic environments for the nuclei within the molecule, which can be effectively probed by NMR spectroscopy.
Key NMR Techniques for Isomer Elucidation
A multi-faceted NMR approach, employing a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) experiments, provides the most robust and reliable means of distinguishing between these isomers.[1]
¹H NMR Spectroscopy: The First Clue
While ¹H NMR provides the initial overview of the proton environment, relying solely on chemical shifts for isomer assignment can be ambiguous. However, some general trends can be observed. The proton on the triazole ring (H-5 in the 1H isomer and H-5 in the 2H isomer) often exhibits a noticeable difference in its chemical shift. In many cases, the triazole proton of the 2H isomer is found slightly downfield compared to the 1H isomer. For instance, in one study, the triazole proton of a 1H-1,2,3-triazole derivative appeared as a singlet at δ 8.05 ppm.[2]
¹³C NMR Spectroscopy: A More Definitive Indicator
¹³C NMR spectroscopy offers a more reliable method for distinguishing between 1,4- and 1,5-disubstituted 1H-1,2,3-triazoles, a related isomeric challenge.[3] The chemical shift of the triazole ring carbons can be diagnostic. For 1,4-disubstituted triazoles, the C5 carbon signal typically appears in the range of 120-125 ppm, whereas the C4 of a 1,5-isomer is observed further downfield, around 133 ppm.[4] While this specific example addresses 1,4- vs. 1,5- isomers, the underlying principle of distinct carbon environments holds true for 1H vs. 2H isomers as well. For 2-phenyl-2H-1,2,3-triazole, the triazole carbons have been reported at 135.86 ppm.[5]
2D NMR Spectroscopy: Unraveling Connectivity and Spatial Proximity
Two-dimensional NMR techniques are indispensable for the definitive structural assignment of triazole isomers by providing information about through-bond and through-space correlations.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the ¹H and ¹³C assignments for the triazole ring and the aniline moiety.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for identifying long-range (2-3 bond) correlations between protons and carbons.[8] This is the key experiment for distinguishing 1H and 2H isomers.
-
For the 1H-triazolyl aniline isomer: A crucial correlation will be observed between the protons of the aniline ring (or a linker) and the C5 carbon of the triazole ring.
-
For the 2H-triazolyl aniline isomer: In contrast, a correlation will be seen between the aniline protons and both C4 and C5 of the triazole ring. The absence of a strong three-bond correlation to a single, specific triazole carbon from the aniline substituent is a strong indicator of the 2H isomer.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bond connectivity.[9] This provides invaluable information for confirming the substitution pattern.
-
For the 1H-triazolyl aniline isomer: A NOE correlation is expected between the ortho-protons of the aniline ring and the H-5 proton of the triazole ring.
-
For the 2H-triazolyl aniline isomer: A NOE correlation should be observed between the ortho-protons of the aniline ring and both the H-4 and H-5 protons of the triazole ring, or more likely, with the substituent at the 4-position of the triazole.
-
The following diagram illustrates the key HMBC correlations that differentiate the 1H and 2H isomers:
Caption: Key HMBC correlations for isomer differentiation.
Experimental Data Comparison
The following table summarizes the expected NMR data for distinguishing between 1H- and 2H-triazolyl aniline isomers. The chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.
| NMR Experiment | 1H-Triazolyl Aniline Isomer | 2H-Triazolyl Aniline Isomer |
| ¹H NMR | Triazole H-5 chemical shift typically more upfield. | Triazole H-5 chemical shift typically more downfield. |
| ¹³C NMR | Distinct chemical shifts for C4 and C5 of the triazole ring. | Different chemical shifts for C4 and C5 compared to the 1H isomer. |
| HMBC | Correlation between aniline protons and triazole C5. | Correlations between aniline protons and both triazole C4 and C5. |
| NOESY/ROESY | NOE between aniline ortho-protons and triazole H-5. | NOE between aniline ortho-protons and protons on the C4 substituent. |
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified triazolyl aniline isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Protocol 2: General Procedure for 2D NMR (HSQC, HMBC, NOESY)
-
Sample Preparation and Instrument Setup: Follow the same procedure as for 1D NMR.
-
Data Acquisition:
-
Select the desired 2D NMR experiment (HSQC, HMBC, or NOESY).
-
Set the appropriate spectral widths in both dimensions to encompass all relevant signals.
-
For HMBC, the long-range coupling delay should be optimized (typically for J-couplings of 4-10 Hz).
-
For NOESY, a suitable mixing time should be chosen to allow for the buildup of NOE effects (typically 0.5-1.5 seconds).
-
Acquire the 2D spectrum with a sufficient number of increments in the indirect dimension and scans per increment to achieve adequate resolution and signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions.
-
Phase the 2D spectrum.
-
Analyze the cross-peaks to establish correlations.
-
The workflow for isomer differentiation is summarized in the following diagram:
Caption: NMR workflow for isomer differentiation.
Conclusion
The unambiguous structural assignment of 1H- and 2H-triazolyl aniline isomers is a critical analytical challenge that can be confidently addressed through a systematic NMR spectroscopy approach. While ¹H and ¹³C NMR provide initial valuable data, the definitive differentiation relies on the through-bond and through-space correlation information provided by 2D NMR experiments, particularly HMBC and NOESY/ROESY. By carefully analyzing these multi-dimensional datasets, researchers can establish the precise connectivity and spatial arrangement of the substituents on the triazole ring, ensuring the correct identification of each isomer. This rigorous characterization is fundamental for advancing the development of novel pharmaceuticals and functional materials based on the triazole scaffold.
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A Comparative Analysis of the Biological Activity of 1,2,3-Triazole versus 1,2,4-Triazole Aniline Derivatives
In the landscape of medicinal chemistry, triazole isomers—specifically 1,2,3- and 1,2,4-triazoles—stand out as "privileged scaffolds" due to their versatile biological activities and presence in numerous clinically approved drugs.[1][2] Their unique physicochemical properties, such as metabolic stability, capacity for hydrogen bonding, and polarity, enable them to interact effectively with a wide range of biological targets.[1] This guide provides an in-depth comparative analysis of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, with a particular focus on those bearing an aniline moiety. We will explore their synthesis, comparative bioactivities supported by experimental data, and the underlying structure-activity relationships that govern their therapeutic potential.
The fundamental difference between these isomers lies in the arrangement of the three nitrogen atoms within the five-membered heterocyclic ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[2] This seemingly subtle structural variation significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen-bonding capabilities, ultimately leading to distinct pharmacological profiles.[2]
Synthesis of 1,2,3- and 1,2,4-Triazole Aniline Derivatives: A Comparative Workflow
The synthesis of these triazole derivatives often involves multi-step reactions starting from aniline or its derivatives. The choice of synthetic route is crucial as it determines the final isomeric form of the triazole ring.
For 1,2,3-triazole aniline derivatives , a common and highly efficient method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction typically involves the conversion of an aniline derivative to an aromatic azide, which then reacts with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole.[3][5]
On the other hand, the synthesis of 1,2,4-triazole aniline derivatives can be achieved through various methods, often involving the cyclization of intermediates like thiosemicarbazides.[6] A multi-component process directly from anilines has also been developed, offering an efficient route to 1-aryl-1,2,4-triazoles.[7][8]
Below is a generalized workflow for the synthesis of these derivatives:
Caption: Simplified EGFR signaling pathway and a point of inhibition by some 1,2,4-triazole derivatives. [9]
Antimicrobial Activity
Both 1,2,3- and 1,2,4-triazole scaffolds are integral to the development of new antimicrobial agents, with the potential to combat drug-resistant pathogens. [10][11] 1,2,4-Triazole derivatives have a long-standing history as potent antifungal agents, with well-known drugs like fluconazole and itraconazole featuring this core structure. [12]They function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [3]Numerous 1,2,4-triazole derivatives also exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. [13][14] 1,2,3-Triazole derivatives have also demonstrated broad-spectrum antimicrobial activity. [15][16]Some compounds have shown significant efficacy against bacterial species like Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.0156 mg/mL. [15]Furthermore, certain 1,2,3-triazoles have been evaluated as antibiofilm agents against Staphylococcus aureus. [17]
| Compound Type | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 1,2,3-Triazole Theophylline Hybrid | B. cereus, E. coli, P. aeruginosa | 0.0156, 0.03125, 0.0625 mg/mL | [15] |
| 1,2,3-Triazole Derivative (DAN 49) | S. aureus | 128 µg/mL | [17] |
| 1,2,4-Triazole-3-thione Derivative | S. aureus, P. aeruginosa, E. coli | 200 mg/mL | [6] |
| 4-Amino-1,2,4-triazole Derivative | E. coli, B. subtilis, P. aeruginosa | 5 µg/mL | [14]|
Table 2: Comparative Antimicrobial Activity of Triazole Derivatives.
Structure-Activity Relationship (SAR)
The biological activity of triazole aniline derivatives is highly dependent on the nature and position of substituents on both the triazole and aniline rings.
For 1,2,4-triazoles , the presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) on the aniline ring has been shown to enhance antimicrobial and antitumor activity. [6]The substitution pattern on the triazole ring itself is also critical; for instance, in some series, a phenyl ring at the N-4 position of the triazole showed higher antibacterial activity compared to alkyl groups. [14] In the case of 1,2,3-triazoles , the substituents introduced via the "click" reaction play a pivotal role. For example, in a series of antifungal 1,2,3-triazoles, a 4-chlorophenyl substituent was found to be crucial for activity against Candida species. [3]The linkage of the triazole core to other bioactive pharmacophores, creating hybrid molecules, is a common strategy to enhance potency and broaden the spectrum of activity. [10][11]
Conclusion and Future Perspectives
Both 1,2,3- and 1,2,4-triazole aniline derivatives are rich sources of biologically active compounds with significant therapeutic potential. While 1,2,4-triazoles have a more established presence in clinically used drugs, the efficiency of "click chemistry" has propelled 1,2,3-triazoles to the forefront of drug discovery research.
The comparative analysis reveals that while both isomers exhibit a wide range of similar biological activities, their potency and mechanisms of action can be distinct. The choice between a 1,2,3- and a 1,2,4-triazole scaffold in drug design should be guided by the specific biological target and the desired pharmacological profile. Future research should focus on direct comparative studies of isomeric pairs of triazole aniline derivatives to better elucidate the subtle yet significant impact of the nitrogen atom arrangement on biological activity. The continued exploration of hybrid molecules incorporating these triazole cores with other pharmacophores holds great promise for the development of novel and more effective therapeutic agents.
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The Evolving Landscape of 4-(Triazolyl)aniline Derivatives: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the 4-(triazolyl)aniline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview for researchers and drug development professionals. By dissecting the influence of structural modifications on biological outcomes, we aim to provide actionable insights for the rational design of next-generation therapeutic agents. The 1,2,4-triazole nucleus, in particular, is a key pharmacophore in a variety of anticancer compounds, including kinase inhibitors, due to its ability to form diverse non-covalent interactions with biological targets.[1][2]
The Core Scaffold: A Foundation for Diverse Activities
The fundamental 4-(triazolyl)aniline core, consisting of an aniline ring linked to a triazole moiety, serves as a versatile template for chemical elaboration. The dihedral angle between the triazole and benzene rings is a notable structural feature.[3] The diverse therapeutic properties of triazole derivatives, including their anticancer and antimicrobial effects, stem from their capacity to engage in various non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions with different biological targets.[1][2] This inherent versatility has led to the exploration of these derivatives against a wide array of targets, including protein kinases, microbes, and cancer cell lines.
Comparative Analysis of Structure-Activity Relationships
The biological activity of 4-(triazolyl)aniline derivatives is profoundly influenced by the nature and position of substituents on both the aniline and triazole rings. This section will compare and contrast the SAR of these compounds across different therapeutic areas.
Anticancer Activity: Targeting Kinase Signaling
A significant body of research has focused on the development of 4-(triazolyl)aniline derivatives as potent anticancer agents, often functioning as kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways that, when dysregulated, can drive cancer progression.
Key SAR Insights for Kinase Inhibition:
-
Substituents on the Aniline Ring: The substitution pattern on the aniline ring is critical for modulating kinase inhibitory activity. For instance, in a series of novel 4-phenoxyquinoline derivatives bearing a 1,2,4-triazolone moiety, the introduction of electron-withdrawing groups on a terminal phenyl ring was found to be beneficial for improving antitumor activity against c-Met kinase.[4]
-
Substituents on the Triazole Ring: Modifications to the triazole ring also play a crucial role. In one study, the incorporation of an indole moiety at the 3-position of the 1,2,4-triazole ring of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines resulted in a compound with high affinity for both EGFR and RET kinases.[5]
-
Linker Modifications: The nature of the linkage between the triazole and other pharmacophoric elements can impact activity. For example, the dimethylaminoethyl group was found to be essential for the high cytotoxic activity of certain 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives.[6]
Comparative Data on Anticancer Activity:
| Compound Series | Target/Cell Line | Key Structural Feature | IC50/Activity | Reference |
| 4-Phenoxyquinoline-1,2,4-triazolones | c-Met Kinase | Electron-withdrawing group on terminal phenyl | 1.57 nM (Compound 47) | [4] |
| Diarylurea-triazoles | c-Kit, RET, FLT3 | Diarylurea moiety | >80% inhibition at 10 µM | [6] |
| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR, RET | Indole substituent on triazole | Binding Energy: -9.7 kcal/mol (EGFR), -8.7 kcal/mol (RET) | [5] |
| Indolyl 1,2,4-triazoles | CDK4, CDK6 | Indole scaffold | 0.049 µM to 3.031 µM (CDK4), 0.075 µM to 1.11 µM (CDK6) | [7] |
| 1,2,4-Triazole-tethered Indolinones | PANC1, HepG2 | 5-nitro group on indolin-2-one | 0.17 µM (11l on PANC1), 0.71 µM (11g on HepG2) | [8] |
Antimicrobial Activity: A Broad Spectrum of Action
The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents.[9][10][11] The SAR for this class of compounds often differs from that of anticancer agents, highlighting the target-specific nature of molecular interactions.
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity and Substituents: The introduction of lipophilic groups can enhance antimicrobial activity. For instance, clinafloxacin-triazole hybrids with a 2,4-difluoro substitution on the phenyl ring exhibited potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Thione Substitution: The presence of a thione group on the triazole ring has been shown to be crucial for the antibacterial activity of some derivatives, with certain compounds being equipotent to the standard drug ampicillin.[11]
-
Hybrid Molecules: The hybridization of the triazole moiety with other known antimicrobial agents, such as quinolones, has proven to be a successful strategy for developing new and potent antimicrobial compounds.[6][11]
Experimental Protocols: A Guide to Synthesis and Evaluation
The reliable synthesis and biological evaluation of 4-(triazolyl)aniline derivatives are paramount for robust SAR studies. Below are representative protocols for their preparation and activity assessment.
General Synthesis of 4-(1,2,4-Triazol-1-yl)aniline
This protocol outlines a common synthetic route to the core scaffold.
Step-by-Step Methodology:
-
Nitration: React aniline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature to yield 4-nitroaniline.
-
Reaction with Triazole Precursor: The 4-nitroaniline is then reacted with a suitable triazole precursor. A common method involves the reaction with 1H-1,2,4-triazole in the presence of a base and a copper catalyst (Ullmann condensation).
-
Reduction: The resulting 4-(1,2,4-triazol-1-yl)nitrobenzene is reduced to the corresponding aniline. A standard method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[3]
Caption: General synthetic workflow for 4-(1,2,4-triazol-1-yl)aniline.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized 4-(triazolyl)aniline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Modulation
The anticancer activity of many 4-(triazolyl)aniline derivatives is attributed to their ability to inhibit protein kinases involved in critical signaling pathways. A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Caption: Inhibition of the EGFR signaling pathway by a 4-(triazolyl)aniline derivative.
Conclusion and Future Perspectives
The 4-(triazolyl)aniline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of SAR across different biological targets reveals key structural motifs that can be exploited for enhanced potency and selectivity. Future research should focus on leveraging computational modeling and structural biology to guide the design of next-generation derivatives with improved pharmacokinetic and pharmacodynamic profiles. The development of hybrid molecules that target multiple pathways simultaneously also represents a promising avenue for overcoming drug resistance and achieving superior therapeutic outcomes.
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Search for new tyrosine kinase inhibitors among 2-(3-r-1h-1,2,4-triazol-5-yl)anilines as potential antitumor agents using molecular docking. (2023). Journal of Chemistry and Technologies. [Link]
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Synthesis, Characterization, Antimicrobial and Antitumor Activity of 4-(6-aryl-5H-[1][6][12]triazolo[3,4-b][3][12]thiazin-3-yl) Aniline. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). National Center for Biotechnology Information. [Link]
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Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. (2016). PubMed. [Link]
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Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (n.d.). PubMed. [Link]
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Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. (2023). PubMed. [Link]
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A Comparative Guide to 2H-1,2,3-Triazole Synthesis: Buchwald-Hartwig vs. Click Chemistry
A Senior Application Scientist's Field Guide to Navigating Regioselectivity and Efficiency
The 2H-1,2,3-triazole scaffold is a privileged structure in modern chemistry, appearing in pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, however, presents a persistent challenge: controlling the regioselectivity of substitution on the triazole ring. Among the three nitrogen atoms, the N2 position is often the most synthetically challenging to functionalize selectively.
This guide provides an in-depth comparison of the two primary strategies for accessing N2-aryl-1,2,3-triazoles: the direct palladium-catalyzed Buchwald-Hartwig N-arylation and the indirect "Click-then-Modify" approach, which leverages the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will dissect the mechanistic underpinnings, compare their performance based on experimental data, and provide actionable protocols to guide your synthetic decisions.
Method 1: The Direct Approach — Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] Its application to the direct N-arylation of a pre-formed 1,2,3-triazole represents the most step-economical route to 2H-1,2,3-triazoles.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][2][3] The key to success, particularly for achieving the desired N2-selectivity, lies in the choice of ligand. Bulky, electron-rich phosphine ligands are essential to facilitate the crucial reductive elimination step and can sterically direct the reaction to the N2 position.
The catalytic cycle involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The 1,2,3-triazole coordinates to the palladium center. A base then deprotonates the triazole's N-H bond to form a palladium-amido complex. The regioselectivity (N1 vs. N2 coordination) is determined at this stage and is heavily influenced by ligand sterics.
-
Reductive Elimination: The N-aryl bond is formed, releasing the desired 2-aryl-1,2,3-triazole product and regenerating the active Pd(0) catalyst.
Caption: Buchwald-Hartwig catalytic cycle for N-arylation.
Groundbreaking work has demonstrated that using specific bulky biphenylphosphine ligands, such as Me4tBuXPhos, in combination with a palladium source like Pd₂(dba)₃, can achieve excellent N2-selectivity.[4] This overcomes the inherent tendency for substitution at the less sterically hindered N1 position.
Method 2: The Indirect Approach — "Click-then-Modify"
This strategy is a two-part process that leverages the power of "click chemistry" for the initial ring formation, followed by a separate chemical step to functionalize the N2 position.
Stage 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, renowned for its efficiency, reliability, and exceptional functional group tolerance.[5][6][7] It regioselectively joins an azide and a terminal alkyne to form a 1,4-disubstituted-1,2,3-triazole, typically in high yield under mild, often aqueous, conditions.[5][8]
The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, passing through a six-membered copper metallacycle intermediate to deliver the triazole product.[5][][10]
Caption: Decision flowchart for synthesis strategy.
Experimental Protocols
Protocol 1: Direct N2-Arylation via Buchwald-Hartwig Coupling
(Adapted from literature procedures demonstrating high N2-selectivity)[4]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the 1,2,3-triazole (1.0 equiv.), the aryl bromide (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the N2-directing ligand (e.g., Me4tBuXPhos, 4.4 mol%) in anhydrous toluene (or 1,4-dioxane).
-
Reaction Execution: Add the catalyst solution to the Schlenk tube containing the substrates.
-
Heating: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-1,2,3-triazole.
Protocol 2: "Click-then-Modify" via CuAAC and N-Alkylation
(A representative two-step procedure)
Step A: CuAAC Reaction [5][6]1. Solution Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv.) and the organic azide (1.0 equiv.) in a 1:1 mixture of t-butanol and water. 2. Catalyst Addition: To this solution, add sodium ascorbate (0.1 equiv.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 equiv.). 3. Reaction: Stir the resulting mixture vigorously at room temperature for 4-12 hours. The product often precipitates from the reaction mixture. 4. Isolation: Collect the solid product by filtration, wash with water and then a cold solvent like diethyl ether, and dry to obtain the pure 1,4-disubstituted-1,2,3-triazole, often without needing further purification.
Step B: N2-Alkylation (via N-Sulfonyl Intermediate) [11][12]1. Sulfonylation: Dissolve the triazole from Step A (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂) and cool to 0 °C. Add a base (e.g., triethylamine, 1.5 equiv.) followed by dropwise addition of a sulfonyl chloride (e.g., tosyl chloride, 1.1 equiv.). Stir until the reaction is complete. Work up by washing with water and brine, then purify to isolate the N-sulfonyl-1,2,3-triazole. 2. N2-Alkylation: Dissolve the N-sulfonyl-1,2,3-triazole (1.0 equiv.) in an aprotic solvent like DMF. Add a base (e.g., Cs₂CO₃, 1.5 equiv.) and the alkyl halide (1.2 equiv.). 3. Heating: Heat the reaction at a suitable temperature (e.g., 60-80 °C) until the starting material is consumed. 4. Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to yield the N2-alkylated triazole.
Conclusion
Both the Buchwald-Hartwig N-arylation and the "Click-then-Modify" strategy are formidable tools for the synthesis of 2H-1,2,3-triazoles.
-
The Buchwald-Hartwig approach offers a direct and highly step-economical pathway. Its success hinges entirely on the selection of a catalytic system capable of overriding the intrinsic electronic and steric biases of the triazole ring to achieve N2-selectivity. When such a system is identified, it is arguably the superior method.
-
The "Click-then-Modify" approach leverages the unparalleled robustness and simplicity of the CuAAC reaction to construct the core heterocycle. However, this elegance is traded for a lower overall step economy, as it necessitates a subsequent, and often challenging, N-functionalization step to reach the final target.
The optimal choice is not universal; it is dictated by the specific molecular target, the availability of starting materials, and the strategic priorities of the synthetic campaign.
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Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society, 127, 210-216. Available at: [Link]
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Springer, B. L., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters, 26(41), 8816-8820. Available at: [Link]
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Li, Y., et al. (2022). Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air. Organic Letters, 24(1), 132-136. Available at: [Link]
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Baidya, M., et al. (2022). Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts. Organic Letters, 24, 1274-1279. Available at: [Link]
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Hein, J. E., & Fokin, V. V. (2010). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Chemical Society Reviews, 39, 1302-1315. Available at: [Link]
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Hein, J. E., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39, 1302-1315. Available at: [Link]
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Springer, B. L., et al. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. PubMed. Available at: [Link]
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Li, Y., et al. (2022). Base-Induced Highly Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles under Mild Conditions in Air. PubMed. Available at: [Link]
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Ozcubukcu, S., & Aviyente, V. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics and Modelling, 34, 101-7. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Fors, B. P. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]
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Gopinath, V., et al. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 34(3). Available at: [Link]
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Kumar, D., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Available at: [Link]
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Topchiy, M. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. Available at: [Link]
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Wu, L. Y., et al. (2010). Green synthesis of 1-monosubstituted 1,2,3-triazoles via 'click chemistry' in water. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Topchiy, M. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. ResearchGate. Available at: [Link]
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Topchiy, M. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. Available at: [Link]
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Nolan, S. P., et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemical Communications, 47, 8614-8616. Available at: [Link]
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Le, S. N., et al. (2017). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. Journal of the American Chemical Society, 139(4), 1539-1549. Available at: [Link]
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Buchwald, S. L., et al. (2011). Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(23), 5379-5383. Available at: [Link]
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Asachenko, A. F., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(21), 7461. Available at: [Link]
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Sandfort, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(40), 10986-11001. Available at: [Link]
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A Senior Application Scientist's Guide to the Cytotoxic Evaluation of 4-(2H-1,2,3-triazol-2-yl)aniline Derivatives
Introduction: Scrutinizing a Privileged Scaffold in Drug Discovery
The 1,2,3-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its unique chemical properties and its presence in numerous biologically active compounds.[1] This heterocyclic moiety is not merely a passive linker; its ability to form hydrogen bonds, dipole-dipole, and van der Waals interactions allows it to engage with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and antibacterial effects.[2][3][4]
The specific class of 4-(2H-1,2,3-triazol-2-yl)aniline derivatives represents a promising avenue for the development of novel therapeutic agents, particularly in oncology. The aniline substructure provides a versatile anchor for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5][6][7] Assessing the cytotoxicity of these novel derivatives is a critical first step in the drug discovery pipeline. It provides essential data on a compound's ability to inhibit cell growth or induce cell death, forming the basis for hit-to-lead optimization.
This guide provides an in-depth comparison of common cytotoxicity assays applicable to this compound class, explains the rationale behind experimental choices, presents comparative data from the literature, and offers a detailed, field-tested protocol for the widely used MTT assay.
Hypothesized Mechanism of Action: Beyond Simple Toxicity
The cytotoxic effects of triazole derivatives are often multi-faceted, extending beyond non-specific toxicity. Research suggests that these compounds can trigger programmed cell death pathways, such as apoptosis.[4][8] A plausible mechanism involves the inhibition of key cellular processes or the activation of intrinsic apoptotic signaling. For instance, some triazole-containing compounds have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[4]
A potential signaling cascade initiated by a 4-(2H-1,2,3-triazol-2-yl)aniline derivative could involve the following steps:
Caption: Hypothesized apoptotic pathway induced by a triazole derivative.
Comparative Analysis of Cytotoxicity Assays
Choosing the right cytotoxicity assay is crucial for generating reliable and meaningful data. The selection depends on the suspected mechanism of action, compound properties, and desired throughput.
| Assay Type | Principle | Advantages | Disadvantages & Considerations | Best For... |
| Metabolic Assays (e.g., MTT, XTT, WST-8) | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9] | - High-throughput- Cost-effective- Well-established protocols[10][11] | - Indirect measure of viability- Can be affected by compound interference (color, reducing properties)- Requires solubilization step for formazan crystals (MTT) | Initial high-throughput screening of large compound libraries. |
| Membrane Integrity Assays (e.g., LDH, Trypan Blue) | Measures the release of lactate dehydrogenase (LDH) from damaged cell membranes or the uptake of a dye by non-viable cells. | - Direct measure of cell death (necrosis)- Simple and rapid | - Less sensitive for early-stage apoptosis- Trypan Blue is low-throughput- Serum in media can contain LDH, causing high background | Assessing fast-acting necrotic compounds or confirming membrane damage. |
| DNA Synthesis Assays (e.g., BrdU) | Quantifies the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle. | - Directly measures cell proliferation- Highly sensitive | - More complex and time-consuming protocol- Uses antibodies, increasing cost- Does not measure cell death | Detailed studies on antiproliferative effects and cell cycle arrest. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells. | - Very fast (single-reagent addition)- Highly sensitive and linear- Amenable to high-throughput screening | - Higher cost per sample- ATP levels can fluctuate with metabolic changes not related to viability | Rapidly assessing cell viability with high sensitivity, especially in 3D cultures. |
Expert Insight: For initial screening of novel 4-(2H-1,2,3-triazol-2-yl)aniline derivatives, the MTT assay offers the best balance of cost, throughput, and reliability.[10] Its reliance on mitochondrial function provides a robust indicator of overall cell health. However, it is a self-validating best practice to confirm hits from a primary metabolic screen with an orthogonal assay, such as an LDH assay, to rule out false positives arising from direct compound interference with the tetrazolium salt reduction.
Experimental Data Comparison
The following table summarizes published cytotoxicity data for various triazole derivatives against common human cancer cell lines. This data highlights the potent anticancer potential within this chemical class.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.02 | [8] |
| 1,2,3-Triazole-Amino Acid Conjugate (Compound 6) | MCF-7 (Breast) | <10 | [12] |
| 1,2,3-Triazole-Amino Acid Conjugate (Compound 7) | HepG2 (Liver) | <10 | [12] |
| 4-Anilinoquinazoline-triazole-AZT Hybrid (4b) | SK-Lu-1 (Lung) | 9 | [13] |
| 1,2,4-Triazole Benzoic Acid Hybrid (Compound 2) | MCF-7 (Breast) | 18.7 | [14] |
| 1,2,4-Triazole Benzoic Acid Hybrid (Compound 2) | HCT-116 (Colon) | 25.7 | [14] |
| Quinazoline-Triazole-Acetamide (8a) | HCT-116 (Colon) | 5.33 (72h) | [15] |
| Quinazoline-Triazole-Acetamide (8a) | HepG2 (Liver) | 7.94 (72h) | [15] |
Note: The specific structures of the derivatives vary. This table is intended to demonstrate the general range of cytotoxic activity observed for the broader triazole class.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a robust, self-validating system for determining the IC50 value of a test compound.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Materials:
-
4-(2H-1,2,3-triazol-2-yl)aniline derivative (test compound)
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Trypsinize and count cells. Prepare a cell suspension at the desired density (e.g., 1 x 10^5 cells/mL) in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well).[10]
-
Trustworthiness Check: Include wells for "medium only" (background control), "cells + vehicle" (negative control, e.g., 0.1% DMSO), and "cells + positive control" (e.g., Doxorubicin).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[10]
-
-
Compound Treatment (Day 2):
-
Prepare a stock solution of the triazole derivative in DMSO. Perform serial dilutions in serum-free or low-serum medium to achieve final desired concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the respective compound concentrations to the treatment wells. Add 100 µL of medium with vehicle to the negative control wells.
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Readout (Day 4 or 5):
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[11]
-
Incubate for 2-4 hours at 37°C.[9] Expertise Check: During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[9] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion and Future Outlook
The evaluation of 4-(2H-1,2,3-triazol-2-yl)aniline derivatives consistently reveals potent cytotoxic activity across a range of cancer cell lines. The MTT assay stands out as a robust, high-throughput primary screening method, providing a reliable foundation for initial SAR studies. For compounds showing significant activity, further investigation using orthogonal assays is essential to confirm the mechanism of cell death, whether it be apoptosis or necrosis, and to rule out assay-specific artifacts. Future work should focus on elucidating specific molecular targets and exploring the therapeutic potential of the most potent derivatives in more complex in vitro models (e.g., 3D spheroids) and eventually in vivo studies. The versatility and potent bioactivity of the triazole scaffold ensure that these compounds will remain an exciting area of research in the quest for novel anticancer agents.[16]
References
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- MTT assay and its use in cell viability and prolifer
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A Spectroscopic Journey: Unraveling the Transformation of 4-Azidoaniline to 4-(2H-1,2,3-triazol-2-yl)aniline
A Comprehensive Guide to the Spectroscopic Evolution from Precursor to a Triazole-Substituted Aniline Derivative
In the landscape of medicinal chemistry and materials science, 1,2,3-triazole-containing compounds have emerged as a cornerstone scaffold, prized for their remarkable stability, synthetic accessibility, and diverse biological activities.[1] The transformation of aromatic azides into these valuable triazole architectures represents a powerful synthetic tool. This guide provides an in-depth spectroscopic comparison of the final product, 4-(2H-1,2,3-triazol-2-yl)aniline, with its fundamental precursors, 4-azidoaniline and acetylene. By examining the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we can trace the molecular evolution and confirm the successful synthesis of this important triazole derivative.
The Synthetic Pathway: A Click Chemistry Approach
The synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline from 4-azidoaniline and acetylene is a classic example of a Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". This reaction is celebrated for its high efficiency, selectivity, and mild reaction conditions. The azide group of 4-azidoaniline acts as a 1,3-dipole, reacting with the dipolarophile, acetylene, to form the stable five-membered triazole ring.
Figure 1: General synthesis of 4-(2H-1,2,3-triazol-2-yl)aniline.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides a detailed roadmap of the proton and carbon environments within a molecule. The transformation from precursors to the triazole product is accompanied by distinct changes in the NMR spectra.
Precursor: 4-Azidoaniline
The ¹H NMR spectrum of 4-azidoaniline hydrochloride in DMSO-d₆ typically shows two doublets in the aromatic region, corresponding to the protons on the benzene ring. The protons ortho to the amino group will appear at a different chemical shift than the protons ortho to the azide group due to the differing electronic effects of these substituents. The amine protons will likely appear as a broad singlet.
The ¹³C NMR spectrum of 4-azidoaniline would show distinct signals for the four unique carbons of the benzene ring. The carbon attached to the amino group (C-NH₂) will be shielded, appearing at a lower chemical shift, while the carbon attached to the electron-withdrawing azide group (C-N₃) will be deshielded, appearing at a higher chemical shift.
Precursor: Acetylene
Acetylene, a symmetrical molecule, exhibits a simple NMR spectrum. The two equivalent protons in ¹H NMR appear as a single sharp singlet. Similarly, the two sp-hybridized carbons in ¹³C NMR give rise to a single resonance.
Product: 4-(2H-1,2,3-triazol-2-yl)aniline
The formation of the triazole ring introduces new and characteristic signals in the NMR spectra. The ¹H NMR spectrum of 4-(2H-1,2,3-triazol-2-yl)aniline will show a singlet for the two equivalent protons on the triazole ring, a key indicator of successful cyclization. The aromatic protons of the aniline ring will also experience a shift in their chemical environment due to the electronic influence of the newly formed triazole ring.
In the ¹³C NMR spectrum, the most notable change will be the appearance of a new signal corresponding to the two equivalent carbons of the triazole ring. The chemical shifts of the aniline ring carbons will also be altered, reflecting the change in the substituent from an azide to a triazole group.
| Compound | Key ¹H NMR Signals (ppm, Solvent) | Key ¹³C NMR Signals (ppm, Solvent) |
| 4-Azidoaniline Hydrochloride | Aromatic protons (doublets), Amine protons (broad singlet)[2][3] | Aromatic carbons |
| Acetylene | ~2.36 (Singlet, various solvents) | ~72.0 (various solvents) |
| 4-(2H-1,2,3-triazol-2-yl)aniline | Triazole protons (singlet), Aromatic protons (multiplets), Amine protons (singlet) | Triazole carbons, Aromatic carbons |
Table 1: Comparison of key NMR spectroscopic data.
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
IR spectroscopy is an invaluable tool for identifying the presence and disappearance of specific functional groups during a chemical reaction.
Precursor: 4-Azidoaniline
The most prominent feature in the IR spectrum of 4-azidoaniline is the strong, sharp absorption band around 2100-2150 cm⁻¹, characteristic of the asymmetric stretching vibration of the azide (-N₃) group.[4][5] The spectrum will also show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.
Precursor: Acetylene
The IR spectrum of gaseous acetylene is characterized by a strong C-H stretching vibration around 3287 cm⁻¹ and a C≡C triple bond stretching vibration around 1974 cm⁻¹.[6]
Product: 4-(2H-1,2,3-triazol-2-yl)aniline
The successful formation of the triazole ring is unequivocally confirmed by the disappearance of the strong azide peak around 2100-2150 cm⁻¹ in the IR spectrum of the product. New bands associated with the triazole ring, such as C-H, C=N, and N-N stretching vibrations, will appear in the fingerprint region (below 1600 cm⁻¹). The N-H stretching vibrations of the aniline amino group and the aromatic C-H stretches will remain.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 4-Azidoaniline Hydrochloride | ~2109 (N₃ stretch), N-H stretches, Aromatic C-H stretches[4][5] |
| Acetylene (gas phase) | ~3287 (C-H stretch), ~1974 (C≡C stretch)[6][7][8] |
| 4-(2H-1,2,3-triazol-2-yl)aniline | Disappearance of ~2100-2150 (N₃ stretch), Appearance of triazole ring vibrations (e.g., C=N, N-N stretches), N-H stretches, Aromatic C-H stretches |
Table 2: Comparison of key IR spectroscopic data.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to changes in conjugation and chromophores.
Precursor: 4-Azidoaniline
Aromatic azides typically exhibit characteristic absorption bands in the UV region. For instance, 4-azidobenzoic acid shows an absorption maximum around 274 nm.[9] 4-Azidoaniline is expected to have a similar absorption profile, influenced by the amino and azide substituents on the benzene ring.
Precursor: Acetylene
Gaseous acetylene absorbs in the vacuum ultraviolet (VUV) region, with absorption starting around 230 nm and becoming stronger at shorter wavelengths.[10][11][12]
Product: 4-(2H-1,2,3-triazol-2-yl)aniline
The formation of the triazole ring extends the conjugated system of the molecule. This is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum of 4-(2H-1,2,3-triazol-2-yl)aniline compared to 4-azidoaniline. The exact position of the absorption maximum will depend on the solvent and the electronic interaction between the aniline and triazole rings.
| Compound | Key UV-Vis Absorption (λ_max) |
| 4-Azidoaniline | Expected in the UV region, characteristic of aromatic azides.[9] |
| Acetylene (gas phase) | Absorbs in the VUV region (< 230 nm).[10][11][12] |
| 4-(2H-1,2,3-triazol-2-yl)aniline | Expected bathochromic shift compared to 4-azidoaniline. |
Table 3: Comparison of key UV-Vis spectroscopic data.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
Precursor: 4-Azidoaniline
The mass spectrum of 4-azidoaniline will show a molecular ion peak (M⁺) corresponding to its molecular weight (134.14 g/mol ).[13] A characteristic fragmentation pattern for aromatic azides is the loss of a nitrogen molecule (N₂), resulting in a significant fragment ion at M-28.
Precursor: Acetylene
The mass spectrum of acetylene shows a molecular ion peak at m/z 26.[4][14][15]
Product: 4-(2H-1,2,3-triazol-2-yl)aniline
The mass spectrum of the final product will exhibit a molecular ion peak corresponding to its molecular weight (160.18 g/mol ). The fragmentation pattern will be significantly different from the precursors, reflecting the stable triazole ring structure. Fragmentation may involve the loss of small molecules from the aniline or triazole rings.
| Compound | Molecular Ion Peak (m/z) | Key Fragmentation |
| 4-Azidoaniline | 134[13] | Loss of N₂ (m/z 106) |
| Acetylene | 26[4][14][15] | |
| 4-(2H-1,2,3-triazol-2-yl)aniline | 160 | Fragmentation of aniline and/or triazole rings. |
Table 4: Comparison of key Mass Spectrometry data.
Experimental Protocols
General Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as thin films, KBr pellets, or in solution.
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using quartz cuvettes. Samples are dissolved in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).
-
Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as Electron Impact (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer.
Conclusion
The spectroscopic comparison of 4-(2H-1,2,3-triazol-2-yl)aniline with its precursors, 4-azidoaniline and acetylene, provides a clear and detailed picture of the chemical transformation occurring during the 1,3-dipolar cycloaddition reaction. The disappearance of the characteristic azide signal in the IR spectrum, the appearance of new proton and carbon signals for the triazole ring in the NMR spectra, the bathochromic shift in the UV-Vis spectrum, and the confirmation of the correct molecular weight by mass spectrometry all serve as definitive evidence for the successful synthesis of the target triazole. This comprehensive spectroscopic analysis is an essential workflow for chemists in research and development to verify the structure and purity of newly synthesized compounds.
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A Senior Application Scientist's Guide to Assessing Metabolic Stability of Triazole-Containing Compounds
<**>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Triazole Drug Development
The triazole moiety, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to engage in various drug-target interactions, have cemented its importance in a wide range of therapeutics, most notably in antifungal agents like fluconazole and voriconazole.[1][3][4] However, the success of any drug candidate, including those containing a triazole core, is critically dependent on its pharmacokinetic profile. A key determinant of this profile is metabolic stability—the compound's susceptibility to biotransformation by metabolic enzymes.[5][6]
Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and the need for frequent, high doses.[6][7][8] This not only impacts patient compliance but can also lead to the formation of active or toxic metabolites. Therefore, a thorough and early assessment of metabolic stability is paramount in the drug discovery and development process to identify and optimize compounds with favorable pharmacokinetic properties.[5][7][8] This guide provides a comprehensive overview of the metabolic landscape of triazole-containing compounds and presents detailed, field-proven protocols for assessing their metabolic stability.
Understanding the Metabolic Landscape of Triazoles
The metabolism of triazole-containing compounds is primarily governed by hepatic enzymes. While the triazole ring itself is generally stable to metabolic degradation, the substituents on the ring are often sites of biotransformation.[1][9][10] The major players in the metabolism of these compounds are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are responsible for the oxidative metabolism of a vast number of drugs.[11][12][13] Systemic triazoles are known to be substrates and inhibitors of several CYP isozymes, including CYP3A4, CYP2C9, and CYP2C19.[11]
In addition to the well-established role of CYPs, another class of enzymes, aldehyde oxidases (AOs), has gained recognition for its significant contribution to the metabolism of nitrogen-containing heterocyclic compounds.[14][15][16] AO is a cytosolic enzyme that can catalyze the oxidation of various heteroaromatic rings.[14][15] Therefore, a comprehensive assessment of metabolic stability should consider the potential involvement of both CYPs and AOs.
The primary metabolic reactions that triazole-containing compounds undergo are Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where endogenous molecules are conjugated to the drug or its metabolites to increase water solubility and facilitate excretion.[17]
Common Metabolic Pathways for Triazole-Containing Compounds:
-
Oxidation: Primarily mediated by CYPs, this can occur on alkyl or aryl substituents of the triazole ring.
-
N-dealkylation: The removal of an alkyl group from a nitrogen atom, also a CYP-mediated process.
-
Hydroxylation: The addition of a hydroxyl group to the molecule, often a prerequisite for Phase II conjugation.
-
Glucuronidation: A major Phase II reaction where glucuronic acid is attached to the drug or its metabolite, facilitated by UDP-glucuronosyltransferases (UGTs).[11]
Experimental Guide: In Vitro Metabolic Stability Assessment
In vitro assays are indispensable tools in early drug discovery for predicting a compound's metabolic fate.[5][7] They offer a high-throughput and cost-effective means of ranking compounds based on their metabolic stability and help in understanding their metabolic pathways.[7][18] The two most widely used in vitro systems are liver microsomes and hepatocytes.
Assay 1: The Liver Microsomal Stability Assay (LMSA)
Liver microsomes are subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, particularly the CYPs.[13][18] The LMSA is a robust and high-throughput assay that measures the disappearance of a parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[7][18]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? They provide a concentrated source of the most important Phase I metabolic enzymes (CYPs) in a relatively simple matrix.[13][18]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[18][19][20] Its inclusion initiates the metabolic reactions. Running a parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Why Multiple Time Points? Sampling at various time points allows for the determination of the rate of metabolism, from which key parameters like half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[18][21]
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the triazole compound in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw commercially available pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of NADPH during the incubation.[21]
-
-
Incubation Procedure:
-
In a 96-well plate, add the liver microsomal solution to each well.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control wells, add an equivalent volume of phosphate buffer without the regenerating system.
-
-
Time Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells.[18][21][22] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
The internal standard is a compound with similar analytical properties to the test compound but is not expected to be present in the samples. It is used to correct for variations in sample processing and analytical analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the peak area of the test compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein concentration) .[20]
-
Assay 2: The Hepatocyte Stability Assay
While the LMSA is excellent for assessing Phase I metabolism, it lacks the full complement of metabolic enzymes and cofactors present in an intact liver cell.[23] Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II enzymes, as well as the necessary transporters for cellular uptake and efflux.[23][24][25] The hepatocyte stability assay, therefore, provides a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[23][24]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They represent a more complete in vitro model of the liver, containing the full range of metabolic enzymes and cofactors in their natural cellular environment.[23][25] This allows for the assessment of both Phase I and Phase II metabolism, as well as the impact of cellular uptake.
-
Why Suspension Culture? Using hepatocytes in suspension allows for a homogenous distribution of cells and better access of the test compound to the cells.
-
Why CO2 Atmosphere? Maintaining a controlled CO2 atmosphere is crucial for maintaining the physiological pH of the incubation medium and ensuring cell viability.[25]
-
Preparation of Reagents:
-
Incubation Medium: Use a specialized cell culture medium, such as Williams' Medium E, supplemented with appropriate nutrients and serum. Warm to 37°C.[26][27]
-
Test Compound Stock Solution: Prepare a stock solution as described for the LMSA.
-
Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a cell viability count (e.g., using trypan blue exclusion) to ensure the health of the cells. Dilute the hepatocytes to a working concentration of 0.5-1 million viable cells/mL in the incubation medium.[26][27]
-
-
Incubation Procedure:
-
In a non-coated 12- or 24-well plate, add the test compound working solution.
-
Add the hepatocyte suspension to the wells to initiate the incubation.
-
For a negative control, use heat-inactivated hepatocytes to distinguish between enzymatic and non-enzymatic degradation.[26]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle orbital shaking to keep the cells in suspension.[25][26]
-
-
Time Point Sampling and Reaction Termination:
-
Sample Analysis:
-
Process and analyze the samples by LC-MS/MS as described for the LMSA.
-
-
Data Analysis:
-
The data analysis is similar to the LMSA, with the calculation of t1/2 and CLint.
-
The intrinsic clearance is typically expressed as µL/min/10^6 cells.[28]
-
Visualizing the Workflow and Metabolic Pathways
To better illustrate the experimental process and the metabolic fate of triazole-containing compounds, the following diagrams are provided.
Caption: Workflow for assessing the metabolic stability of triazole-containing compounds.
Caption: Common metabolic pathways for triazole-containing compounds.
Comparative Analysis and Data Interpretation
The primary output of these assays is the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[5] By comparing the CLint values of different triazole analogs, researchers can establish a structure-activity relationship (SAR) for metabolic stability.[29]
Table 1: Comparative Metabolic Stability of Hypothetical Triazole Analogs
| Compound ID | Modification | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Triazole-A | Parent Scaffold | 15 | 92.4 | 12 | 115.5 |
| Triazole-B | Addition of a fluoro group | 45 | 30.8 | 38 | 36.6 |
| Triazole-C | Replacement of a phenyl with a pyridyl group | > 60 | < 23.1 | > 120 | < 11.6 |
| Triazole-D | Introduction of a cyclopropyl group | 25 | 55.4 | 20 | 69.3 |
Interpreting the Data:
-
Triazole-B vs. Triazole-A: The addition of a fluoro group at a metabolically labile position can block CYP-mediated oxidation, leading to a significant increase in metabolic stability (longer t1/2, lower CLint).
-
Triazole-C vs. Triazole-A: Replacing a lipophilic phenyl group with a more polar pyridyl group can reduce the affinity for CYP enzymes, resulting in enhanced metabolic stability.
-
Triazole-D vs. Triazole-A: The introduction of a sterically hindering cyclopropyl group near a site of metabolism can also improve stability.
-
Microsomal vs. Hepatocyte Data: A significant difference between the CLint values from the two assays may suggest the involvement of Phase II metabolism or the influence of cellular uptake and transport processes. For example, if a compound is stable in microsomes but shows high clearance in hepatocytes, it may be a substrate for UGTs.
Conclusion: A Strategic Approach to Optimizing Metabolic Stability
Assessing the metabolic stability of triazole-containing compounds is a critical and iterative process in drug discovery. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the metabolic fate of their compounds. This data-driven approach allows for the early identification of metabolic liabilities and informs the rational design of new analogs with improved pharmacokinetic profiles. A thorough understanding of the structure-metabolism relationships within a chemical series is ultimately key to developing safe and effective triazole-based therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride
As drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-(2H-1,2,3-triazol-2-yl)aniline hydrochloride demand a rigorous, protocol-driven approach. This guide provides a comprehensive framework for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Profile and Risk Assessment: An Expert Synthesis
Based on data from structurally similar compounds, including aniline hydrochloride and various triazolyl anilines, a cautious and comprehensive risk assessment is imperative[1][2][3]. The compound should be treated as hazardous, possessing multiple potential risks.
Table 1: Inferred Hazard Classification
| Hazard Class | GHS Pictogram | Inferred Hazard Statements | Basis from Similar Compounds |
|---|---|---|---|
| Acute Toxicity | 💀 | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. | Aniline hydrochloride is classified as toxic via oral, dermal, and inhalation routes[1][2][3]. |
| Skin & Eye Damage | corrosive | H315: Causes skin irritation. H318: Causes serious eye damage. | Aniline hydrochloride causes serious eye damage[1][2][3]. Skin irritation is noted for similar triazolyl anilines[4]. |
| Sensitization | ❗ | H317: May cause an allergic skin reaction. | This is a known hazard for aniline hydrochloride[1][2]. |
| Genetic Defects | ⚕️ | H341: Suspected of causing genetic defects. | Aniline hydrochloride is a suspected mutagen[1][2][3][5]. |
| Carcinogenicity | ⚕️ | H351: Suspected of causing cancer. | Aniline is classified by the EPA as a probable human carcinogen (Group B2), and aniline hydrochloride is a suspected carcinogen[1][2][3][6]. |
| Organ Toxicity | ⚕️ | H372: Causes damage to organs through prolonged or repeated exposure. | This is a significant hazard associated with aniline hydrochloride[1][2][3]. |
| Aquatic Toxicity | môi trường | H400: Very toxic to aquatic life. | Aniline hydrochloride is classified as very toxic to aquatic life[1][2][3]. |
This synthesized profile mandates that all waste containing this compound be managed as Dangerous or Hazardous Waste [7]. Under no circumstances should it be disposed of down the drain or in the regular waste stream[4][7][8].
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste materials containing this compound, establishing a robust barrier between the researcher and the chemical is the primary line of defense. The causality here is direct: preventing dermal, ocular, and respiratory exposure mitigates the acute and chronic health risks identified above[9][10].
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Protection Type | Rationale & Specifications |
|---|---|---|
| Hands | Chemical-Resistant Gloves | Standard nitrile gloves are not recommended for aniline[7]. Use thicker, more resistant gloves such as butyl, neoprene, or Viton [7]. Always inspect gloves for integrity before use and wash hands thoroughly after handling[8]. |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory to protect against splashes[7]. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing[9]. |
| Body | Fully-Buttoned Lab Coat | A lab coat or other protective clothing prevents skin contact with contaminated surfaces[7][10]. |
| Respiratory | Respirator (if applicable) | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols[4][11][12]. If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is necessary. Personnel must be properly trained and fit-tested for respirator use[7]. |
Waste Segregation, Containment, and Labeling Protocol
Proper segregation is a self-validating system; it prevents dangerous chemical reactions and ensures the waste is accepted by disposal facilities. Amines and their salts can react hazardously with incompatible substances like strong oxidizing agents and acids[11][13].
Step-by-Step Containment Procedure:
-
Select a Compatible Container: Use a dedicated, sealable container made of a material compatible with the waste, such as a polyethylene container provided by your institution's Environmental Health & Safety (EH&S) department[7][14]. The original product container can be reused if it is in good condition[14]. The container must have a tightly sealing lid to prevent the release of fumes[4][13].
-
Segregate the Waste: Keep this waste stream separate from all other chemical wastes to prevent hazardous reactions[13].
-
Label Correctly: The waste container must be clearly labeled as hazardous waste. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Suspected Carcinogen," "Marine Pollutant")
-
The date accumulation started.
-
-
Maintain Container Integrity: Keep the container closed at all times except when adding waste[14]. Do not overfill; a filling level of less than 90% is recommended to allow for expansion[15]. Store the container in a cool, dry, well-ventilated, and secure area away from incompatible materials[4][7].
Core Disposal Workflow
The definitive and only acceptable disposal route for this chemical is through a licensed and approved hazardous waste management company[4][8][11][13]. On-site chemical neutralization is not recommended due to the compound's complex hazards, including its potential carcinogenicity and the risk of producing equally hazardous byproducts.
Caption: Waste Disposal Workflow Diagram.
Disposal of Contaminated Materials:
-
Solid Waste: Used PPE, absorbent pads from minor spills, and contaminated labware (e.g., weigh boats, pipette tips) should be collected in a separate, clearly labeled, sealed container or heavy-duty plastic bag for disposal as solid hazardous waste[7][16].
-
Empty Containers: The original product container, even when "empty," will contain residue. It must be disposed of as hazardous waste[8]. Alternatively, it can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste[8].
Emergency Procedures: Spill and Exposure Response
Preparedness for accidental spills is critical[13].
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or ventilation is poor, evacuate the area and secure it to prevent entry[7][17].
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Table 2.
-
Contain and Clean:
-
Decontaminate: Wipe down the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Report: Report the incident to your institution's EH&S department.
Caption: Emergency Spill Response Flowchart.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes[4][19][20]. Seek immediate medical attention[4].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[4][19]. Remove contact lenses if present and easy to do so[4]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration[4][11]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[4][8]. Call a physician or poison control center immediately[8].
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for a structurally similar compound, such as aniline hydrochloride.
References
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-
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-
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-
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-
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-
WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]
-
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-
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
